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  • Product: 7-Iodo-2,3-dihydrobenzo[b]furan
  • CAS: 264617-03-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan from o-Iodophenol

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Iodo-2,3-dihydrobenzo[b]furan is a valuable heterocyclic scaffold and building block in medicinal chemistry and materials science. Its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2,3-dihydrobenzo[b]furan is a valuable heterocyclic scaffold and building block in medicinal chemistry and materials science. Its synthesis from readily available o-iodophenol presents a strategic approach, leveraging classic and robust organic reactions. This guide provides an in-depth examination of a reliable two-step synthetic pathway: the initial O-alkylation of o-iodophenol followed by a base-mediated intramolecular cyclization. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction and Strategic Overview

The 2,3-dihydrobenzo[b]furan core is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2] The introduction of an iodine atom at the 7-position provides a crucial handle for further functionalization, typically through cross-coupling reactions, making 7-iodo-2,3-dihydrobenzo[b]furan a highly versatile intermediate in drug discovery programs.[3]

The synthesis from o-iodophenol is strategically sound due to the commercial availability of the starting material.[4] A direct, one-step conversion is not feasible. Instead, a more logical and field-proven approach involves a two-step sequence based on the principles of the Williamson ether synthesis.[5][6][7][8]

The overall synthetic strategy is as follows:

  • Step 1: O-Alkylation. The phenolic hydroxyl group of o-iodophenol is alkylated with a two-carbon electrophile bearing a leaving group. This step forms the key intermediate, 2-(2-iodophenoxy)ethanol.

  • Step 2: Intramolecular Cyclization. The intermediate is subjected to base-mediated intramolecular cyclization, where the newly formed alkoxide attacks the carbon bearing the iodine atom's ortho-position in an SNAr-like fashion, or more commonly, the introduced leaving group in an intramolecular SN2 reaction to form the dihydrofuran ring. The most common and reliable variant of this approach relies on an intramolecular Williamson ether synthesis.[6][9]

This guide will focus on the most robust and well-documented iteration of this strategy.

Visualizing the Synthetic Workflow

The two-step synthesis can be visualized as a clear progression from starting material to the final product.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization o_iodophenol o-Iodophenol intermediate Intermediate: 2-(2-Iodophenoxy)ethanol o_iodophenol->intermediate 1. chloroethanol 2-Chloroethanol (or Bromoethanol) chloroethanol->intermediate 2. base1 Base (e.g., K₂CO₃) base1->intermediate 3. solvent1 Solvent (e.g., DMF, Acetonitrile) solvent1->intermediate 4. product Product: 7-Iodo-2,3-dihydrobenzo[b]furan intermediate->product Intramolecular Williamson Ether Synthesis base2 Strong Base (e.g., NaH) base2->product solvent2 Solvent (e.g., THF) solvent2->product

Caption: Overall workflow for the synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan.

Part I: O-Alkylation of o-Iodophenol

This initial step is a classic Williamson ether synthesis where the phenoxide of o-iodophenol acts as a nucleophile.[5][7]

Mechanism and Reagent Selection

The reaction proceeds via an SN2 mechanism.[6][9] A base is used to deprotonate the phenolic hydroxyl group, forming a more potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic carbon of the alkylating agent, displacing a halide leaving group.

G cluster_mech O-Alkylation Mechanism o-Iodophenol o-Iodophenol Phenoxide_Anion Iodo-Phenoxide (Nucleophile) o-Iodophenol->Phenoxide_Anion + Base - H-Base⁺ TS SN2 Transition State Phenoxide_Anion->TS + 2-Chloroethanol Product 2-(2-Iodophenoxy)ethanol TS->Product - Cl⁻

Caption: Mechanism of the SN2 O-alkylation step.

  • Starting Material: o-Iodophenol is selected for its commercially availability and the strategic placement of the iodine atom.[4]

  • Alkylating Agent: 2-Chloroethanol or 2-bromoethanol are ideal choices. They provide the necessary two-carbon backbone for the future dihydrofuran ring and possess a good leaving group (Cl⁻ or Br⁻).

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[10] It is a mild, inexpensive, and easy-to-handle solid. Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.[10] Cesium carbonate (Cs₂CO₃) can sometimes improve yields, particularly for less reactive systems.[5]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is preferred. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[5]

Detailed Experimental Protocol

Materials:

  • o-Iodophenol (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-iodophenol and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the phenoxide.

  • Add 2-chloroethanol dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-iodophenoxy)ethanol.

Part II: Intramolecular Cyclization

The second step involves an intramolecular SN2 reaction to form the five-membered dihydrofuran ring. This is a classic ring-closure strategy.[9]

Mechanism and Reagent Selection

A strong, non-nucleophilic base is required to deprotonate the terminal hydroxyl group of the intermediate, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the leaving group to forge the C-O bond of the furan ring.

G cluster_mech2 Intramolecular Cyclization Mechanism Intermediate 2-(2-Iodophenoxy)ethanol Alkoxide Alkoxide Intermediate Intermediate->Alkoxide + NaH - H₂ Product 7-Iodo-2,3-dihydrobenzo[b]furan Alkoxide->Product Intramolecular SN2 Attack - Cl⁻ (from step 1)

Caption: Mechanism of the intramolecular Williamson ether synthesis.

  • Base: Sodium hydride (NaH) is the base of choice for this transformation. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward by producing hydrogen gas which evolves from the reaction.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this step. It is relatively non-polar, aprotic, and effectively solubilizes the organic intermediate while not interfering with the highly reactive sodium hydride.

Detailed Experimental Protocol

Materials:

  • 2-(2-Iodophenoxy)ethanol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 2-(2-iodophenoxy)ethanol intermediate in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel over 30 minutes. (Caution: Hydrogen gas evolution).

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, 7-Iodo-2,3-dihydrobenzo[b]furan.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

Parameter Step 1: O-Alkylation Step 2: Intramolecular Cyclization
Key Reagents o-Iodophenol, 2-Chloroethanol, K₂CO₃2-(2-Iodophenoxy)ethanol, NaH
Solvent DMF or AcetonitrileTHF
Temperature 80-90 °C0 °C to Reflux (~66 °C)
Reaction Time 4-6 hours2-4 hours
Typical Yield 75-90%80-95%
Purification Silica Gel ChromatographySilica Gel Chromatography

Conclusion

The synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan from o-iodophenol is a robust and reliable two-step process rooted in the fundamental principles of the Williamson ether synthesis. By carefully selecting reagents and controlling reaction conditions, researchers can efficiently produce this valuable intermediate. The first step, an intermolecular O-alkylation, sets the stage for the key ring-forming intramolecular cyclization. This guide provides a comprehensive framework, from mechanistic understanding to detailed protocols, enabling professionals in drug development and chemical research to confidently apply this methodology in their work.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–427. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. Williamson Ether Synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Francis Academic Press. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124–137. [Link]

  • Nikitin, K. V., & Andryukhova, N. P. (2004). Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation. Canadian Journal of Chemistry, 82(5), 571–578. [Link]

  • Wikipedia. (n.d.). 2-Iodophenol. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(1), 359. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Characterization of 7-Iodo-2,3-dihydrobenzo[b]furan

For Researchers, Scientists, and Drug Development Professionals Introduction 7-Iodo-2,3-dihydrobenzo[b]furan is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure present in a multitude of b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2,3-dihydrobenzo[b]furan is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure present in a multitude of biologically active natural products and synthetic compounds. The introduction of an iodine atom at the 7-position of the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and potential for further chemical modification, making it a valuable intermediate in medicinal chemistry and materials science. Benzofuran derivatives, in general, have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1] A thorough understanding of the spectral characteristics of 7-Iodo-2,3-dihydrobenzo[b]furan is paramount for its unambiguous identification, quality control, and the structural elucidation of its downstream products.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Iodo-2,3-dihydrobenzo[b]furan. In the absence of readily available experimental spectra for this specific molecule, this guide leverages predictive models and comparative data from closely related, well-characterized compounds to offer a robust and scientifically grounded interpretation. This approach mirrors the real-world challenges often faced by researchers working with novel chemical entities.

I. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 7-Iodo-2,3-dihydrobenzo[b]furan, the presence of iodine, a monoisotopic element with a high mass, results in a distinct and easily identifiable mass spectrum.

Predicted Mass Spectral Data

The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of 7-Iodo-2,3-dihydrobenzo[b]furan (C₈H₇IO). These predictions are based on the data available for its isomer, 5-iodo-2,3-dihydro-1-benzofuran.[2]

AdductPredicted m/z
[M]⁺245.95361
[M+H]⁺246.96144
[M+Na]⁺268.94338
[M-H]⁻244.94688
Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of 7-Iodo-2,3-dihydrobenzo[b]furan is expected to show a prominent molecular ion peak ([M]⁺) at an m/z of approximately 246. This peak is a direct measure of the molecule's nominal molecular weight. Due to the presence of the single iodine atom, there will be no significant isotopic peaks accompanying the molecular ion peak, as iodine is monoisotopic (¹²⁷I).

Fragmentation of the molecular ion is expected to occur through characteristic pathways for dihydrobenzofurans. A common fragmentation would involve the loss of the iodine atom, leading to a fragment ion at m/z 119. Another potential fragmentation pathway could involve the cleavage of the dihydro-furan ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in a volatile solvent (e.g., DCM or Ethyl Acetate) Injection Inject sample into the GC Sample->Injection Introduction Separation Separate components on a capillary column Injection->Separation Vaporization Ionization Ionize separated components (e.g., Electron Ionization) Separation->Ionization Elution Analysis Analyze ions based on m/z ratio Ionization->Analysis Acceleration Detection Detect and record ion abundance Analysis->Detection Separation

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 7-Iodo-2,3-dihydrobenzo[b]furan in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the corresponding mass spectrum to identify the molecular ion peak and fragmentation pattern.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Spectral Data

The following table summarizes the expected characteristic IR absorption bands for 7-Iodo-2,3-dihydrobenzo[b]furan, based on the known spectrum of 2,3-dihydrobenzofuran[3] and the typical vibrational frequencies of iodo-aromatic compounds.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, ~2870MediumAliphatic C-H stretch (CH₂)
~1600, ~1470StrongAromatic C=C stretching
~1230StrongAryl-O (ether) asymmetric stretch
~1020MediumAryl-O (ether) symmetric stretch
~800-600StrongC-I stretch
~750StrongAromatic C-H out-of-plane bending
Interpretation of the IR Spectrum

The IR spectrum of 7-Iodo-2,3-dihydrobenzo[b]furan will exhibit several key features. The presence of both aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively. The strong absorptions in the 1600-1470 cm⁻¹ region are characteristic of the aromatic ring's carbon-carbon double bond stretching. A prominent, strong band around 1230 cm⁻¹ is indicative of the aryl-oxygen bond of the ether linkage. The presence of the iodine substituent is expected to give rise to a strong absorption in the lower frequency "fingerprint" region, typically between 800 and 600 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring will provide information about the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Place a small amount of solid sample on the ATR crystal Background Collect a background spectrum Sample->Background Preparation SampleScan Collect the sample spectrum Background->SampleScan Reference Processing Process the data (e.g., background subtraction, baseline correction) SampleScan->Processing Raw Data Interpretation Identify characteristic absorption bands Processing->Interpretation Processed Spectrum

Methodology:

  • Sample Preparation: Place a small, representative amount of the solid 7-Iodo-2,3-dihydrobenzo[b]furan sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Background Scan: Collect a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

    • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify and label the significant absorption peaks in the spectrum and correlate them to the functional groups present in the molecule.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 7-Iodo-2,3-dihydrobenzo[b]furan will show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the iodine atom and the oxygen of the furan ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4d1HH-4
~7.0-7.2d1HH-6
~6.7-6.9t1HH-5
~4.6t2HH-2
~3.2t2HH-3
Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to display three signals corresponding to the three protons on the benzene ring. The iodine at position 7 will cause a downfield shift for the adjacent H-6 proton. The protons at positions 4 and 6 will likely appear as doublets due to coupling with H-5, which in turn will appear as a triplet.

The aliphatic region will show two triplets, characteristic of the -O-CH₂-CH₂- system in the dihydro-furan ring. The protons at C-2 (H-2), being adjacent to the oxygen atom, will be deshielded and appear at a lower field (~4.6 ppm) compared to the protons at C-3 (H-3) (~3.2 ppm). The coupling between these two sets of methylene protons will result in triplet splitting patterns for both signals.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~160C-7a
~135C-4
~130C-6
~125C-3a
~120C-5
~90C-7
~71C-2
~30C-3
Interpretation of the ¹³C NMR Spectrum

The two quaternary carbons of the benzene ring (C-3a and C-7a) will appear in the downfield region of the aromatic spectrum. The carbon directly attached to the iodine atom (C-7) is expected to be significantly shielded due to the "heavy atom effect" and will appear at a much higher field (~90 ppm) than the other aromatic carbons. The remaining three aromatic carbons (C-4, C-5, and C-6) will have chemical shifts in the typical aromatic region (120-140 ppm).

In the aliphatic region, the carbon adjacent to the oxygen (C-2) will be deshielded and appear around 71 ppm, while the other aliphatic carbon (C-3) will be found further upfield at approximately 30 ppm.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve sample in a deuterated solvent (e.g., CDCl₃) with TMS Shimming Shim the magnetic field Sample->Shimming Insertion Locking Lock on the deuterium signal Shimming->Locking Homogenization Pulse Apply radiofrequency pulses and acquire FID Locking->Pulse Stabilization FT Fourier Transform the FID Pulse->FT Raw Data Phasing Phase the spectrum FT->Phasing Frequency Domain Integration Integrate the signals Phasing->Integration Correction

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Iodo-2,3-dihydrobenzo[b]furan in about 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Acquire the ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 0.0 ppm for ¹³C.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

The spectral data presented in this guide, while based on predictive models and comparative analysis, provide a robust framework for the identification and characterization of 7-Iodo-2,3-dihydrobenzo[b]furan. The key identifying features include a molecular ion peak at m/z ~246 in the mass spectrum, characteristic aryl-ether and C-I stretching bands in the IR spectrum, and a unique set of signals in the ¹H and ¹³C NMR spectra, most notably the upfield-shifted signal for the iodine-bearing carbon (C-7) in the ¹³C NMR spectrum. These spectral signatures, when taken together, offer a definitive fingerprint for this important synthetic intermediate.

References

  • Choi, H. D., et al. (2012). 2-(3-Fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1612. [Link]

  • NIST. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Wu, J., et al. (n.d.). Synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-methanesulfonohydrazides through Insertion. Fudan University. [Link]

  • PubChem. (n.d.). Dihydrobenzofuran. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Molecules, 29(4), 795. [Link]

  • The Good Scents Company. (n.d.). coumaran. The Good Scents Company. [Link]

  • Choi, H. D., et al. (2012). 2-(3-Fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1612. [Link]

  • Choi, H. D., et al. (2012). 3-(4-Fluorophenylsulfonyl)-5-iodo-2,7-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o396. [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • ResearchGate. (n.d.). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. [Link]

  • SpectraBase. (n.d.). Dihydrobenzofuran. SpectraBase. [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChemLite. (n.d.). 5-iodo-2,3-dihydro-1-benzofuran (C8H7IO). PubChemLite. [Link]

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Foundational

A Comprehensive Technical Guide to 7-Iodo-2,3-dihydrobenzo[b]furan: Synthesis, Properties, and Applications in Drug Discovery

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7-Iodo-2,3-dihydrobenzo[b]furan, a key building block in modern medicinal chemistry. This document...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7-Iodo-2,3-dihydrobenzo[b]furan, a key building block in modern medicinal chemistry. This document delves into its fundamental properties, synthesis, and diverse applications, offering field-proven insights and detailed protocols to empower your research endeavors.

Core Compound Identification and Properties

7-Iodo-2,3-dihydrobenzo[b]furan is a halogenated derivative of 2,3-dihydrobenzofuran, a heterocyclic motif of significant interest in pharmaceutical development. The strategic placement of the iodine atom at the 7-position provides a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of 7-Iodo-2,3-dihydrobenzo[b]furan

PropertyValueSource
CAS Number 264617-03-0[1][2]
Molecular Formula C₈H₇IO[2]
Molecular Weight 246.05 g/mol
Appearance Typically a solid[2]
Purity Commercially available up to 97%[3]

The 2,3-dihydrobenzofuran core is a privileged scaffold found in numerous natural products and biologically active compounds.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[5][6][7] The introduction of an iodine atom onto this scaffold further enhances its utility, enabling facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Commercial Availability and Procurement

For researchers embarking on projects involving this key intermediate, several reputable suppliers offer 7-Iodo-2,3-dihydrobenzo[b]furan.

Table 2: Selected Suppliers of 7-Iodo-2,3-dihydrobenzo[b]furan

SupplierProduct Name/NumberPurity
Thermo Scientific (via Fisher Scientific) 7-iodo-2,3-dihydrobenzo[b]furan, 97%97%[3]
ChemUniverse 7-IODO-2,3-DIHYDROBENZO[B]FURANInquiry for details[8]
CymitQuimica Benzofuran, 2,3-dihydro-7-iodo-95%[2]

It is imperative for researchers to consult the safety data sheet (SDS) provided by the supplier for detailed handling and storage information.

Synthesis and Reaction Mechanisms

The synthesis of substituted benzofurans, including their dihydro-analogs, is a well-explored area of organic chemistry. Iodocyclization reactions represent a particularly powerful and efficient strategy for the construction of these heterocyclic systems.[6][7][9]

Conceptual Synthesis Workflow via Iodocyclization

A common and effective method for the synthesis of iodo-substituted benzofurans involves the iodocyclization of appropriate precursors. This strategy leverages the electrophilic nature of an iodine source to induce cyclization of a suitably positioned nucleophile.

Synthesis_Workflow Precursor o-Alkynylphenol Derivative Intermediate Iodonium Ion Intermediate Precursor->Intermediate Reaction with IodineSource Electrophilic Iodine Source (e.g., I₂, NIS) IodineSource->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Product 7-Iodo-2,3-dihydrobenzo[b]furan (or related benzofuran) Cyclization->Product Deprotonation/ Rearomatization

Caption: Generalized workflow for iodocyclization to form iodobenzofurans.

This process typically involves the reaction of an ortho-alkynylphenol with an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a base.[7][9] The choice of reagents and reaction conditions can be tailored to favor the formation of either the fully aromatic benzofuran or the 2,3-dihydrobenzofuran ring system.

Representative Experimental Protocol: Phosphine-Catalyzed Iodocyclization

Li et al. have demonstrated a triphenylphosphine (Ph₃P)-catalyzed iodocyclization of 2-alkynylphenols using N-iodosuccinimide (NIS) as the iodine source.[6] This method provides a rapid and efficient route to 3-iodobenzo[b]furans under mild conditions. While this specific protocol yields the aromatic benzofuran, modifications to the starting material and reaction conditions can be envisioned to access the dihydro-analog.

Step-by-Step Protocol:

  • To a solution of the 2-alkynylphenol (0.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added N-iodosuccinimide (NIS) (0.24 mmol) and triphenylphosphine (Ph₃P) (0.02 mmol).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-iodobenzo[b]furan derivative.

Applications in Drug Discovery and Medicinal Chemistry

The 7-iodo-2,3-dihydrobenzo[b]furan scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The carbon-iodine bond serves as a key functional group for introducing molecular diversity through a variety of cross-coupling reactions.

Applications_in_Drug_Discovery Core 7-Iodo-2,3-dihydrobenzo[b]furan Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Heck Heck Coupling (Alkenes) Core->Heck Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Derivatives Diverse Library of Substituted Dihydrobenzofurans Suzuki->Derivatives Sonogashira->Derivatives Heck->Derivatives Buchwald->Derivatives Screening High-Throughput Screening Derivatives->Screening Lead Lead Compound Identification Screening->Lead

Caption: Role of 7-Iodo-2,3-dihydrobenzo[b]furan in generating molecular diversity for drug discovery.

Anti-inflammatory Potential

Recent studies have highlighted the anti-inflammatory potential of iodobenzofuran derivatives.[10] A 2025 study explored a series of these compounds and found that several exhibited potent anti-inflammatory activity, in some cases surpassing the reference drug diclofenac in in vivo models.[10] Computational studies, including molecular docking and dynamics simulations, suggested that these compounds interact favorably with cyclooxygenase-1 (COX-1) and COX-2 enzymes.[10] The absence of a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), may also reduce the risk of gastrointestinal side effects.[10]

Anticancer and Antimicrobial Applications

The broader class of benzofuran derivatives has shown significant promise as anticancer, antibacterial, and antifungal agents.[5] The ability to functionalize the 7-position of the 2,3-dihydrobenzo[b]furan core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. For instance, the introduction of different aryl or heteroaryl groups via cross-coupling can modulate the compound's interaction with target proteins.

Conclusion

7-Iodo-2,3-dihydrobenzo[b]furan is a strategically important chemical entity for researchers in drug discovery and medicinal chemistry. Its well-defined physicochemical properties, commercial availability, and versatile reactivity make it an ideal starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. The insights and protocols provided in this guide are intended to facilitate its effective use in the laboratory, ultimately accelerating the development of new and improved medicines.

References

  • 7-iodo-2,3-dihydrobenzo[b]furan, 97%, Thermo Scientific 1 g | Fisher Scientific. Available from: [Link]

  • Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. Available from: [Link]

  • Cimino, G.; et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 2020, 25(15), 3364.
  • Silva, F.C.; et al. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. 2023, 16(2), 293.
  • Mehta, S. Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem. 2017, 1(7), 262-264.
  • coumaran, 496-16-2 - The Good Scents Company. Available from: [Link]

  • Mehta, S. Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances.
  • Katritzky, A.R.; et al. Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKIVOC. 2004, (vi), 27-44.
  • Mehta, S. Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. 2017.
  • 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7IO3 | CID 22177125 - PubChem. Available from: [Link]

  • 2-(3-Fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran - NIH. Available from: [Link]

  • 3-(4-Fluorophenylsulfonyl)-5-iodo-2,7-dimethyl-1-benzofuran - NIH. Available from: [Link]

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed. Available from: [Link]

  • 3-(3-Fluorophenylsulfinyl)-5-iodo-2,7-dimethyl-1-benzofuran - NIH. Available from: [Link]

  • Dihydrobenzofuran | C8H8O | CID 10329 - PubChem - NIH. Available from: [Link]

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Exploratory

The Architecture of Bio-Potency: An In-Depth Technical Guide to the Synthesis of 2,3-Dihydrobenzofuran Derivatives

Abstract The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, yet versatile, three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, yet versatile, three-dimensional structure provides an ideal framework for the precise spatial arrangement of functional groups, making it a privileged structure in drug design.[2] This guide offers a comprehensive exploration of the key synthetic strategies for constructing this vital heterocyclic system, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of various synthetic routes, provide field-proven experimental protocols, and present data-driven insights to inform reaction optimization and molecular design.

The Significance of the 2,3-Dihydrobenzofuran Core

The prevalence of the 2,3-dihydrobenzofuran motif in a wide array of bioactive molecules underscores its importance.[1] From the anti-inflammatory and anti-cancer properties of natural products to their application in developing potent and selective agonists for cannabinoid receptors, this heterocyclic system has demonstrated significant therapeutic potential.[2][3][4] The unique structural features of the dihydrobenzofuran core, a fusion of a benzene ring with a dihydrofuran ring, make it an attractive target for synthetic chemists aiming to develop novel therapeutic agents.[5]

Foundational Synthetic Strategies: A Mechanistic Overview

The construction of the 2,3-dihydrobenzofuran ring system can be broadly categorized into several key bond-forming strategies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Transition-Metal-Catalyzed Cyclizations: A Powerful and Versatile Approach

Transition metals have revolutionized the synthesis of complex organic molecules, and the construction of 2,3-dihydrobenzofurans is no exception. Catalysts based on palladium, rhodium, copper, nickel, and iridium offer a diverse toolkit for forging the heterocyclic ring through various mechanistic pathways.[5][6]

Palladium catalysis is a workhorse in modern organic synthesis. The Heck reaction, for instance, provides a powerful method for the intramolecular cyclization of appropriately substituted aryl halides or triflates with tethered alkenes.[7][8] Tandem Heck-Suzuki or Heck-Stille cross-coupling reactions have also been developed to introduce further diversity into the 3,3-disubstituted 2,3-dihydrobenzofuran skeleton.[9]

A notable advancement is the palladium-catalyzed cascade cyclization of alkenyl ethers with alkynyl oxime ethers, which allows for the construction of complex poly-heterocyclic scaffolds.[10] Furthermore, enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans.[8]

Experimental Protocol: Palladium-Catalyzed Tandem Heck/Cacchi Reaction [5]

This protocol describes the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives via a Pd-catalyzed Heck/Cacchi reaction.[5]

  • Materials:

    • Aryl iodide-joined alkene (1.0 equiv)

    • o-Alkynylaniline (1.2 equiv)

    • Pd₂(dba)₃·CHCl₃ (2.5 mol%)

    • N-Me-Xu₃ ligand (5.5 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Toluene (solvent)

  • Procedure:

    • To a dried Schlenk tube under an inert atmosphere, add the aryl iodide-joined alkene, o-alkynylaniline, Pd₂(dba)₃·CHCl₃, N-Me-Xu₃ ligand, and Cs₂CO₃.

    • Add anhydrous toluene via syringe.

    • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 24 h), monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Table 1: Representative Palladium-Catalyzed Syntheses of 2,3-Dihydrobenzofurans

Catalyst/LigandStarting MaterialReaction TypeYield (%)Reference
Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃Aryl iodide-joined alkeneHeck/Cacchi84-97[5]
Pd(OAc)₂ / PPh₃o-allylphenolOxidative CyclizationGood[11]
Pd-nanoparticleso-allylphenolCyclization/Cross-couplingN/A[3]

Diagram 1: Palladium-Catalyzed Heck Cyclization

G A Aryl Halide with Alkene Tether C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II) Complex C->D E Intramolecular Carbopalladation D->E F Alkyl-Pd(II) Intermediate E->F G β-Hydride Elimination F->G H 2,3-Dihydrobenzofuran G->H I HPdX G->I J Reductive Elimination I->J Base J->B

Caption: A simplified workflow for the Palladium-Catalyzed Heck Cyclization.

Rhodium catalysts are effective for C-H activation/[3+2] annulation reactions of N-phenoxy amides with alkynes to produce α-quaternary carbon-containing 2,3-dihydrobenzofurans.[7] Copper-catalyzed intramolecular reactions of aryl pinacol boronic esters have been employed for the synthesis of chiral dihydrobenzofuran-3-ols.[5][7] Nickel-catalyzed reactions using ortho-substituted aryl halides also provide a route to chiral 2,3-dihydrobenzofurans.[5][7]

Organocatalysis: An Asymmetric and Green Approach

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of 2,3-dihydrobenzofurans, often under environmentally benign conditions.[12] Chiral phosphines can catalyze the formal [4+1] cyclization of ortho-hydroxy-para-quinone methides and allenoates to afford chiral 2,3-dihydrobenzofurans with high diastereo- and enantioselectivities.[13]

A green organocatalytic protocol for the synthesis of dihydrobenzofurans involves the oxidation-cyclization of o-allylphenols using 2,2,2-trifluoroacetophenone and hydrogen peroxide.[14]

Diagram 2: Organocatalytic [4+1] Cyclization

G cluster_0 Reaction Pathway A o-Hydroxy-p-quinone methide E [4+1] Cyclization A->E B Allenoate D Phosphonium Betaine Intermediate B->D C Chiral Phosphine Catalyst C->D D->E F Chiral 2,3-Dihydrobenzofuran E->F

Caption: Conceptual workflow of an organocatalytic [4+1] cyclization.

Domino and Tandem Reactions: Efficiency in Synthesis

Domino and tandem reactions offer an elegant and efficient approach to constructing the 2,3-dihydrobenzofuran core by combining multiple bond-forming events in a single pot. This strategy minimizes purification steps, reduces waste, and improves overall yield.

A notable example is the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, which provides functionalized 2,3-dihydrobenzofurans in impressive yields and diastereoselectivity.[15][16] Multicomponent cascade reactions involving salicylaldehydes, 1,3-dicarbonyl compounds, and N-iodosuccinimide have also been developed.[17]

Another elegant tandem approach involves an SNAr/5-exo-trig cyclization of N-alkyl- and -arylimines derived from o-fluorobenzaldehydes with diarylmethoxides to yield 3-amino-2,3-dihydro-2,2-diarylbenzofurans.[18][19]

Asymmetric Synthesis: Accessing Chiral Dihydrobenzofurans

The development of asymmetric methods to synthesize enantiomerically pure 2,3-dihydrobenzofurans is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides has been developed for the synthesis of a variety of chiral 2,3-dihydrobenzofurans.[20] Another strategy involves the asymmetric [3+2] cycloaddition of p-quinone monoimides with 1-vinylnaphthalen-2-ols, catalyzed by a binaphthalene-based chiral phosphoric acid.[21]

The Group-Assisted Purification (GAP) chemistry has been utilized in the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans by reacting salicyl N-phosphonyl imines with dialkyl bromomalonates.[15][22]

Synthesis from Key Precursors

The choice of starting material is a critical aspect of synthetic planning. Various precursors have been successfully employed for the synthesis of 2,3-dihydrobenzofurans.

  • From o-Alkenylphenols: Oxidative cyclization of o-alkenylphenols is a common strategy.[11][23] A visible-light TiO₂-catalyzed oxidative [3+2] annulation of phenols with alkenyl phenols provides a green and efficient route.[24]

  • From o-Alkynylphenols: The cyclization of o-alkynylphenols offers a direct route to benzofurans, which can be subsequently reduced to 2,3-dihydrobenzofurans.[25][26]

  • From Salicylaldehydes: Multicomponent reactions starting from salicylaldehydes are well-established for the synthesis of highly substituted 2,3-dihydrobenzofurans.[17]

Conclusion and Future Outlook

The synthesis of 2,3-dihydrobenzofuran derivatives continues to be an active and evolving area of research. The development of novel transition-metal-catalyzed reactions, innovative organocatalytic methods, and efficient tandem processes has significantly expanded the synthetic chemist's toolbox. Future efforts will likely focus on the development of even more sustainable and atom-economical synthetic routes, as well as the exploration of new catalytic systems to access novel substitution patterns and stereoisomers. The continued interest in this privileged scaffold in medicinal chemistry will undoubtedly drive further innovation in its synthesis, leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Rouh, H., Tang, Y., Zhang, S., Ali, A. I. M., Unruh, D., Surowiec, K., & Li, G. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry.
  • (n.d.).
  • (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.
  • Rouh, H., Tang, Y., Zhang, S., Ali, A. I. M., Unruh, D., Surowiec, K., & Li, G. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry.
  • (n.d.).
  • (2015).
  • (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy.
  • (n.d.). Asymmetric GAP synthesis of 2,3-dihydrobenzofuran.
  • (2019).
  • (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • (n.d.). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans.
  • (2015).
  • Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery.
  • (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry.
  • (2007).
  • (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • (2024).
  • (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.
  • (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
  • (n.d.). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. [Source not provided].
  • (n.d.). Metal-catalyzed synthesis of 2,3-dihydrobenzofuran.
  • (n.d.). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry.
  • (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
  • (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Source not provided].
  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society.
  • (2017).
  • (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.
  • (n.d.). Other Transition Metal-Catalyzed Benzofuran Synthesis.
  • (n.d.).
  • (n.d.). Synthesis of benzofurans via oxidative cyclization of o-alkenylphenols.
  • (n.d.).
  • (n.d.). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers.
  • (n.d.). Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols. Chemical Science.

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Foundational

An In-Depth Technical Guide to the Mechanism of Intramolecular C-O Bond Formation in Dihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals The dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and pharmaceutically active compounds. Its synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and pharmaceutically active compounds. Its synthesis, particularly the crucial intramolecular C-O bond formation step, has been a subject of intense research. This guide provides a detailed exploration of the core mechanisms governing this transformation, offering insights into the causality behind experimental choices to empower researchers in designing and optimizing synthetic routes.

Part 1: Transition-Metal-Catalyzed Intramolecular C-O Bond Formation

Transition metals, with their versatile electronic properties and ability to coordinate with organic molecules, are powerful catalysts for the formation of C-O bonds. Palladium, copper, and gold complexes have been extensively studied and applied in the synthesis of dihydrobenzofurans.

Palladium-Catalyzed Intramolecular Etherification

Palladium-catalyzed intramolecular C-O bond formation is a cornerstone for dihydrobenzofuran synthesis, typically proceeding through a Pd(0)/Pd(II) catalytic cycle. The reaction generally involves the coupling of an aryl halide with a tethered alcohol.

Mechanism: The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to an aryl halide (e.g., o-haloallylphenol), forming a Pd(II)-aryl intermediate. Subsequent intramolecular coordination of the hydroxyl group to the palladium center, followed by deprotonation by a base, generates a palladium alkoxide species. The key C-O bond-forming step is reductive elimination , which forms the dihydrobenzofuran ring and regenerates the active Pd(0) catalyst.[1][2] The choice of ligands, typically bulky, electron-rich phosphines, is critical to facilitate both the oxidative addition and the reductive elimination steps.[2] The mild reaction conditions and tolerance for various functional groups make this method highly valuable.[2]

Palladium_Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0) Catalyst Aryl-Pd(II)(X)L_n Pd(II) Intermediate Pd(0)L_n->Aryl-Pd(II)(X)L_n Oxidative Addition (Ar-X) Aryl-Pd(II)(OR)L_n Aryl-Pd(II)(OR)L_n Aryl-Pd(II)(X)L_n->Aryl-Pd(II)(OR)L_n Ligand Exchange (-HX) Dihydrobenzofuran Product Aryl-Pd(II)(OR)L_n->Dihydrobenzofuran Reductive Elimination

Caption: Palladium-catalyzed intramolecular C-O bond formation cycle.

Experimental Protocol: Palladium-Catalyzed Cyclization of an Aryl Halide [2]

  • To an oven-dried resealable Schlenk tube, add the aryl halide substrate (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand (e.g., di-tert-butylphosphinobiaryl ligand, 0.04 mmol).

  • Add a weak base such as Cs₂CO₃ (1.5 mmol) and the solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Copper-Catalyzed Intramolecular O-Arylation

Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium. These reactions typically require higher temperatures but have seen significant improvements with the development of new ligand systems.

Mechanism: The mechanism is thought to involve the formation of a copper(I) alkoxide from the starting alcohol and a copper(I) salt in the presence of a base. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the dihydrobenzofuran product and regenerates the copper(I) catalyst. The choice of ligand is crucial to stabilize the copper species and facilitate the reaction.[3][4]

Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold catalysts, particularly Au(I) complexes, are highly effective in activating C-C multiple bonds towards nucleophilic attack. This property is exploited in the intramolecular hydroalkoxylation of allenes and alkynes to form dihydrobenzofurans.[5][6][7]

Mechanism: The gold(I) catalyst coordinates to the allene or alkyne, rendering it more electrophilic. The tethered hydroxyl group then attacks the activated multiple bond in an exo or endo fashion. Subsequent protodeauration of the resulting vinyl-gold intermediate furnishes the dihydrobenzofuran product and regenerates the gold(I) catalyst.[5][8] Mechanistic studies have revealed that the C-O bond formation can be reversible, with turnover-limiting protodeauration from a mono(gold) vinyl complex.[5]

Gold_Catalytic_Cycle cluster_legend Legend Au(I)L Au(I) Catalyst Allene-Au(I) Complex Activated Complex Au(I)L->Allene-Au(I) Complex Coordination Vinyl-Au(I) Intermediate Vinyl-Au(I) Intermediate Allene-Au(I) Complex->Vinyl-Au(I) Intermediate Intramolecular Nucleophilic Attack Dihydrobenzofuran Product Vinyl-Au(I) Intermediate->Dihydrobenzofuran Protodeauration

Caption: Gold-catalyzed intramolecular hydroalkoxylation of an allene.

Part 2: Radical-Mediated Intramolecular Cyclizations

Radical reactions offer a distinct approach to C-O bond formation, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization.

Mechanism: A common strategy involves the generation of a vinyl radical from a propargyl iodophenol derivative. This radical then undergoes a cascade cyclization, reacting with an internal alkene to form a tricyclic system.[9][10] Alternatively, a light-mediated atom transfer radical addition (ATRA) can be initiated by a gold catalyst, leading to a cascade cyclization of ortho-allylphenols.[11] Iron(III)-mediated radical-catalyzed cascade protocols have also been reported.[12][13]

Experimental Protocol: Gold-Mediated Photochemical ATRA and Cyclization [11]

  • In a reaction vessel, combine the ortho-allylphenol (1.0 mmol), a haloalkane (e.g., bromomalononitrile, 1.2 mmol), and the gold catalyst [Au₂(μ-dppm)₂Cl₂] (0.01 mmol).

  • Add a suitable solvent (e.g., acetonitrile) and degas the solution.

  • Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature for the specified time.

  • Upon completion, treat the reaction mixture with a base (e.g., DBU) to induce cyclization.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Part 3: Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free strategy for the synthesis of dihydrobenzofurans, often providing high enantioselectivity.

Mechanism: Chiral phosphoric acids can catalyze enantioselective [3+2] annulation reactions between quinone monoimines and 3-hydroxymaleimides to afford dihydrobenzofuran derivatives.[14] Another approach involves the desymmetrization of p-quinols through a chiral bisguanidinium hemisalt-catalyzed enantioselective Michael addition/lactonization cascade reaction with azlactones.[15] Additionally, the organocatalytic oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone and H₂O₂ provides a green and efficient route to dihydrobenzofurans.[16]

Part 4: Comparative Data

MethodCatalyst/ReagentKey Mechanistic StepAdvantagesDisadvantages
Palladium-Catalyzed Pd(0) complexes, phosphine ligandsReductive Elimination[1]Mild conditions, high functional group tolerance[2]Cost of catalyst and ligands
Copper-Catalyzed Cu(I) salts, various ligandsReductive EliminationLower cost than palladiumOften requires higher temperatures
Gold-Catalyzed Au(I) complexesIntramolecular Nucleophilic Attack[5]High efficiency for allenes/alkynesCost of catalyst
Radical-Mediated Radical initiators, light, or metal catalystsRadical Cascade Cyclization[9][10]Mild conditions, unique bond formationsPotential for side reactions
Organocatalytic Chiral acids/bases, ketonesAsymmetric Annulation/CascadeMetal-free, high enantioselectivity[14][15]Substrate scope can be limited

Part 5: Conclusion and Future Outlook

The synthesis of dihydrobenzofurans through intramolecular C-O bond formation is a well-developed field with a diverse array of mechanistic pathways. Transition-metal catalysis, particularly with palladium, offers robust and versatile methods. Concurrently, radical-mediated, and organocatalytic approaches provide powerful alternatives, often with unique advantages in terms of mild conditions, cost-effectiveness, or enantioselectivity. Understanding the underlying mechanisms of these transformations is paramount for rational catalyst design, reaction optimization, and the development of novel synthetic strategies for this important heterocyclic scaffold. Future research will likely focus on the development of more sustainable and efficient catalytic systems, as well as the expansion of the substrate scope for asymmetric transformations.

References

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Exploratory

The Halogen Effect: A Technical Guide to the Biological Activity of Halogenated Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the diverse biological activities exhibited by halogenated benzof...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities exhibited by halogenated benzofuran compounds. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the critical role that halogenation plays in modulating the therapeutic potential of this versatile heterocyclic scaffold. This document is designed to be a practical resource, offering not only a comprehensive overview but also detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Benzofuran Scaffold and the Power of Halogenation

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4] The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the benzofuran core is a key strategy in drug design. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] This often leads to a significant enhancement of biological activity and selectivity.[5][6]

The strategic placement of halogens can lead to the formation of "halogen bonds," an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological molecule, which can significantly improve binding affinity.[6] This guide will explore the multifaceted biological activities of halogenated benzofurans, providing insights into their therapeutic promise.

Anti-inflammatory Activity: Quelling the Fire Within

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders.[7][8][9] Halogenated benzofuran derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[7][9][10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several studies have demonstrated that halogenated benzofurans can suppress the production of pro-inflammatory mediators. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) in lipopolysaccharide-stimulated macrophages.[7][9][10] This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO).[7][9][10]

A central signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[8][11] Dysregulated NF-κB signaling is a hallmark of many inflammatory diseases.[8][11] The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to inhibit the NF-κB signaling cascade, thereby preventing the transcription of pro-inflammatory genes.[8][12]

Quantitative Data: A Snapshot of Potency

The anti-inflammatory efficacy of halogenated benzofuran derivatives has been quantified in various studies. The following table summarizes the IC50 values for the inhibition of inflammatory mediators by a series of fluorinated benzofuran and dihydrobenzofuran derivatives.[7][9][10]

Compound ClassTarget MediatorIC50 Range (µM)
Fluorinated BenzofuransInterleukin-6 (IL-6)1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3
Nitric Oxide (NO)2.4 - 5.2
Prostaglandin E2 (PGE2)1.1 - 20.5

Data synthesized from multiple sources.[7][9][10]

Signaling Pathway Visualization

The following diagram illustrates the NF-κB signaling pathway and potential points of inhibition by anti-inflammatory compounds.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus 5. Nuclear Translocation Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) NFkB->Genes 6. DNA Binding

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a method for evaluating the anti-inflammatory effects of halogenated benzofuran compounds on lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the IC50 values of test compounds for the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • Griess Reagent

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

  • Test compounds (halogenated benzofurans) dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Pre-treat the cells with various concentrations of the compounds for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

  • Cytokine Measurement (ELISA):

    • Use the remaining cell culture supernatant to measure the concentration of specific cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions for the respective ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Anticancer Activity: Targeting Malignant Cells

The benzofuran scaffold is a key component in numerous compounds with potent anticancer activity.[13][14] Halogenation has been shown to significantly enhance the cytotoxic properties of benzofuran derivatives against various cancer cell lines.[4][5][6]

Structure-Activity Relationship (SAR)

The position and nature of the halogen substituent on the benzofuran ring are critical determinants of anticancer activity.[5] For instance, the presence of a bromine atom on a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cells.[5][6] Furthermore, halogen substitution on an N-phenyl ring attached to the benzofuran core is considered beneficial due to the hydrophobic and electron-donating nature of halogens, which can enhance cytotoxic properties.[5]

Mechanisms of Anticancer Action

Halogenated benzofurans exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Some compounds inhibit the expression of anti-apoptotic proteins like Bcl-2 and induce the cleavage of PARP-1, leading to programmed cell death.[7][9]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer progression, such as Aurora B kinase, a regulator of mitosis.[15]

  • Tubulin Polymerization Inhibition: Disruption of the microtubule network, a critical component of the cytoskeleton, can lead to cell cycle arrest and apoptosis.

  • Kinase Inhibition: Many benzofuran-based molecules mediate their anticancer actions through the inhibition of protein kinases such as GSK-3β and mTOR.[16]

Quantitative Data: Cytotoxicity Profile

The following table presents the IC50 values of a representative brominated benzofuran derivative against different cancer cell lines.[5][6]

CompoundCancer Cell LineIC50 (µM)
Brominated Benzofuran Derivative 1K562 (Leukemia)5
HL60 (Leukemia)0.1

Note: This is an example; IC50 values vary significantly depending on the specific compound and cell line.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for in vitro anticancer drug screening.

anticancer_workflow start Start cell_culture 1. Cancer Cell Line Culture & Seeding start->cell_culture compound_treatment 2. Treatment with Halogenated Benzofurans (Dose-Response) cell_culture->compound_treatment incubation 3. Incubation (24, 48, 72 hours) compound_treatment->incubation cytotoxicity_assay 4. Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity_assay data_analysis 5. Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: A streamlined workflow for in vitro evaluation of anticancer compounds.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of anticancer agents.[17][18][19]

Objective: To determine the IC50 value of a halogenated benzofuran compound against a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, K562)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium.[20] Remove the old medium and add the medium containing different concentrations of the compound. Include vehicle and untreated controls.[19]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19][20]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[21] Halogenated benzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][22]

Spectrum of Activity and SAR

Benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The introduction of bromine atoms, particularly at the C-5 position of the benzofuran ring and on a C-4 of a phenyl ring, has been linked to excellent antibacterial activity.[1][22]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[20][23]

Compound ClassBacterial StrainMIC Range (µg/mL)
Brominated BenzofuransStaphylococcus aureus0.039 - 0.39
Escherichia coliModerate to good inhibition
Candida albicans0.625 - 2.5

Data compiled from various sources.[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[20][21][24][25]

Objective: To determine the MIC of a halogenated benzofuran compound against a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in broth medium and adjust its turbidity to match the 0.5 McFarland standard.[20] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[20]

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.[20]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Synthesis of Halogenated Benzofurans: Building the Molecules

The synthesis of halogenated benzofurans can be achieved through various organic chemistry methodologies. Common strategies include:

  • Electrophilic Halogenation: Direct halogenation of the benzofuran ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[4]

  • Cyclization Reactions: Intramolecular cyclization of halogenated precursors, such as o-alkenylphenols or o-hydroxyarylacetonitriles.[26]

  • Palladium-Catalyzed Cross-Coupling Reactions: For example, Sonogashira coupling of iodophenols with terminal alkynes followed by intramolecular cyclization.[27]

  • One-Pot Syntheses: Methods involving regioselective iron(III)-catalyzed halogenation followed by metal-mediated O-arylation.[26]

Conclusion and Future Directions

Halogenated benzofuran compounds represent a rich and versatile class of molecules with significant therapeutic potential across multiple disease areas. The strategic incorporation of halogens has proven to be a powerful tool for enhancing their biological activity. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in in vivo models. The continued investigation of halogenated benzofurans holds great promise for the development of novel and effective therapies for a wide range of human diseases.

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  • Baciocchi, E., et al. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

Foundational

The Strategic Utility of 7-Iodo-2,3-dihydrobenzo[b]furan in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 7-Iodo-2,3-dihydrobenzo[b]furan has emerged as a pivotal intermediate in synthetic organic chemistry, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2,3-dihydrobenzo[b]furan has emerged as a pivotal intermediate in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its unique structural architecture, featuring a rigid dihydrobenzofuran scaffold and a strategically positioned iodine atom, renders it a versatile building block for the construction of complex molecular frameworks. The presence of the iodo group at the 7-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the elaboration of the core structure. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of 7-Iodo-2,3-dihydrobenzo[b]furan, with a focus on its role in the preparation of biologically active molecules. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic system frequently encountered in a wide array of natural products and pharmaceutical agents.[1] Its inherent structural rigidity and defined spatial arrangement of substituents make it an attractive scaffold for the design of molecules with specific biological activities. The incorporation of this core structure has been linked to a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

7-Iodo-2,3-dihydrobenzo[b]furan, as an iodide derivative of the parent heterocycle, offers a distinct advantage for synthetic chemists.[2] The carbon-iodine bond at the aromatic 7-position is amenable to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This strategic placement of the iodo group allows for late-stage functionalization, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan: A Practical Approach

A logical synthetic approach would commence with a suitably protected 2-iodophenol, which can be allylated to furnish a 2-allyl-6-iodophenol precursor. Subsequent iodocyclization would then yield the desired 7-Iodo-2,3-dihydrobenzo[b]furan.

Hypothetical Synthetic Protocol: Iodocyclization Route

Step 1: Allylation of 2-Iodophenol

To a solution of 2-iodophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate (1.5 eq.). Allyl bromide (1.2 eq.) is then added, and the reaction mixture is heated to facilitate the O-allylation. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to yield 2-(allyloxy)-1-iodobenzene.

Step 2: Claisen Rearrangement

The 2-(allyloxy)-1-iodobenzene is subjected to thermal Claisen rearrangement to afford 2-allyl-6-iodophenol. This is typically achieved by heating the substrate neat or in a high-boiling solvent like N,N-diethylaniline. The rearrangement selectively furnishes the ortho-substituted product.

Step 3: Iodocyclization

The 2-allyl-6-iodophenol (1.0 eq.) is dissolved in a suitable solvent, and a solution of iodine (1.1 eq.) and a base such as sodium bicarbonate (2.0 eq.) is added. The reaction proceeds via an electrophilic attack of iodine on the alkene, followed by intramolecular cyclization by the phenolic hydroxyl group to form the dihydrofuran ring. This reaction is often performed at room temperature. After completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine, and the product is extracted and purified.

Diagram of the Proposed Synthetic Workflow

G cluster_synthesis Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan 2-Iodophenol 2-Iodophenol Allylation Allylation 2-Iodophenol->Allylation Allyl bromide, K2CO3 2-(allyloxy)-1-iodobenzene 2-(allyloxy)-1-iodobenzene Allylation->2-(allyloxy)-1-iodobenzene Claisen Rearrangement Claisen Rearrangement 2-(allyloxy)-1-iodobenzene->Claisen Rearrangement Heat 2-allyl-6-iodophenol 2-allyl-6-iodophenol Claisen Rearrangement->2-allyl-6-iodophenol Iodocyclization Iodocyclization 2-allyl-6-iodophenol->Iodocyclization I2, NaHCO3 7-Iodo-2,3-dihydrobenzo[b]furan 7-Iodo-2,3-dihydrobenzo[b]furan Iodocyclization->7-Iodo-2,3-dihydrobenzo[b]furan

Caption: Proposed synthetic route to 7-Iodo-2,3-dihydrobenzo[b]furan.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 7-Iodo-2,3-dihydrobenzo[b]furan is essential for its effective use in synthesis.

PropertyValue
CAS Number 264617-03-0[3]
Molecular Formula C₈H₇IO
Molecular Weight 246.05 g/mol
Appearance Solid (predicted)

While specific experimental spectroscopic data for 7-Iodo-2,3-dihydrobenzo[b]furan is not available in the provided search results, we can predict the expected signals based on the analysis of related structures.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic and the dihydrofuran ring protons. The protons on the dihydrofuran ring (at C2 and C3) will likely appear as triplets due to coupling with each other. The aromatic protons will exhibit a characteristic splitting pattern influenced by the iodo and the dihydrofuran ring substituents.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine (C7) will show a characteristic low-field shift. The chemical shifts of the dihydrofuran carbons (C2 and C3) will be in the aliphatic region.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of 7-Iodo-2,3-dihydrobenzo[b]furan lies in the reactivity of the C-I bond, which serves as a versatile handle for a variety of cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 7-position, thereby enabling the synthesis of diverse libraries of dihydrobenzofuran derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 7-Iodo-2,3-dihydrobenzo[b]furan is an excellent substrate for these reactions due to the high reactivity of the aryl iodide bond.

Diagram of Cross-Coupling Potential

G cluster_reactivity Synthetic Transformations of 7-Iodo-2,3-dihydrobenzo[b]furan Start 7-Iodo-2,3-dihydrobenzo[b]furan Suzuki Suzuki Coupling Start->Suzuki Ar-B(OH)2, Pd catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira Terminal Alkyne, Pd/Cu catalyst, Base Heck Heck Coupling Start->Heck Alkene, Pd catalyst, Base Product_Suzuki 7-Aryl-dihydrobenzofuran Suzuki->Product_Suzuki Product_Sonogashira 7-Alkynyl-dihydrobenzofuran Sonogashira->Product_Sonogashira Product_Heck 7-Alkenyl-dihydrobenzofuran Heck->Product_Heck

Caption: Key cross-coupling reactions of 7-Iodo-2,3-dihydrobenzo[b]furan.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5][6][7] 7-Iodo-2,3-dihydrobenzo[b]furan can be coupled with a wide variety of aryl or vinyl boronic acids or their esters to introduce corresponding substituents at the 7-position.

Exemplary Protocol: Suzuki-Miyaura Coupling

To a mixture of 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate or cesium carbonate (2.0 eq.) in a solvent system like dioxane/water or DMF, is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.). The reaction mixture is then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[2][8] This reaction is particularly valuable for the introduction of linear, rigid alkynyl moieties.

Exemplary Protocol: Sonogashira Coupling

A mixture of 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 eq.), a terminal alkyne (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.) is dissolved in a suitable solvent, typically an amine base like triethylamine or a mixture of THF and an amine. The reaction is stirred at room temperature or with gentle heating under an inert atmosphere. Upon completion, the reaction mixture is filtered to remove the precipitated amine hydrohalide, and the filtrate is concentrated. The residue is then purified by chromatography.

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9][10][11] This reaction allows for the introduction of vinyl groups at the 7-position of the dihydrobenzofuran core.

Exemplary Protocol: Heck Coupling

7-Iodo-2,3-dihydrobenzo[b]furan (1.0 eq.), an alkene (1.5 eq.), a palladium source such as Pd(OAc)₂ (0.05 eq.), a phosphine ligand (e.g., PPh₃ or a bidentate ligand, 0.1 eq.), and a base (e.g., triethylamine or potassium carbonate, 2.0 eq.) are combined in a suitable solvent like DMF or acetonitrile. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Application in the Synthesis of Bioactive Molecules

The versatility of 7-Iodo-2,3-dihydrobenzo[b]furan as a synthetic intermediate is highlighted by its potential application in the synthesis of complex, biologically active molecules. While direct examples of its use are not prevalent in the provided search results, its structural features suggest its utility as a key building block for analogues of known drugs or novel therapeutic agents. For instance, the dihydrobenzofuran core is present in various natural products with interesting biological profiles, and the ability to functionalize the 7-position opens up avenues for creating novel derivatives with enhanced or modified activities.

Conclusion

7-Iodo-2,3-dihydrobenzo[b]furan stands as a valuable and versatile intermediate for organic synthesis. Its straightforward, albeit not explicitly detailed, synthesis and the reactivity of its C-I bond provide a powerful platform for the construction of a diverse range of 7-substituted 2,3-dihydrobenzofuran derivatives. The ability to participate in a variety of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The strategic functionalization of the dihydrobenzofuran scaffold at the 7-position allows for the systematic exploration of structure-activity relationships and the development of novel compounds with potential therapeutic applications. Further exploration of the reactivity and applications of this intermediate is poised to unlock new possibilities in the synthesis of complex and biologically significant molecules.

References

Sources

Protocols & Analytical Methods

Method

The Versatile Palladium-Catalyzed Cross-Coupling Reactions of 7-Iodo-2,3-dihydrobenzo[b]furan: A Detailed Guide for Synthetic and Medicinal Chemists

The 2,3-dihydrobenzo[b]furan scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydrobenzo[b]furan scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel therapeutic agents. Among the various positions on the dihydrobenzofuran ring, the C7-position offers a key vector for structural diversification. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 7-iodo-2,3-dihydrobenzo[b]furan as a versatile building block, offering researchers, scientists, and drug development professionals a comprehensive resource of application notes and detailed protocols.

Introduction to the Strategic Importance of C7-Functionalization

The 2,3-dihydrobenzo[b]furan core is a constituent of numerous compounds with significant pharmacological properties.[1] Functionalization at the C7-position can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds at this position, enabling the synthesis of diverse libraries of compounds for drug discovery and development. This guide will delve into the practical application of several key palladium-catalyzed cross-coupling reactions with 7-iodo-2,3-dihydrobenzo[b]furan: Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings.

Core Reactants and Catalytic Components

A foundational understanding of the key players in these transformations is essential for successful execution and troubleshooting.

Compound Structure Role CAS Number
7-Iodo-2,3-dihydrobenzo[b]furanAryl Halide Substrate264617-03-0[3]
Tetrakis(triphenylphosphine)palladium(0)Palladium(0) Catalyst14221-01-3[4]
Palladium(II) AcetatePalladium(II) Pre-catalyst3375-31-3[5]
XPhosBuchwald Ligand564483-18-7[6]
RuPhosBuchwald Ligand787618-22-8
DavePhosBuchwald Ligand213617-53-1

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[7] This reaction is an excellent choice for the synthesis of 7-aryl-2,3-dihydrobenzo[b]furans, which are precursors to compounds with potential analgesic properties.[8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling provides a clear example of the fundamental steps in palladium-catalyzed cross-coupling reactions. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Suzuki-Miyaura Catalytic Cycle

The cycle commences with the oxidative addition of the aryl iodide (7-iodo-2,3-dihydrobenzo[b]furan) to a palladium(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.

Detailed Protocol: Synthesis of 7-Phenyl-2,3-dihydrobenzo[b]furan

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[9]

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask, add 7-iodo-2,3-dihydrobenzo[b]furan, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/ethanol/water solvent mixture via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-phenyl-2,3-dihydrobenzo[b]furan.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for the synthesis of 7-alkynyl-2,3-dihydrobenzo[b]furans, which can serve as versatile intermediates for further transformations or as core structures in biologically active molecules.[11]

Mechanistic Insights

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.

Sonogashira Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Cu(I)I Cu(I)I Alkyne_Coordination Alkyne Coordination Cu(I)I->Alkyne_Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: Sonogashira Catalytic Cycle

The palladium cycle mirrors that of the Suzuki coupling. Concurrently, the copper cocatalyst activates the terminal alkyne, forming a copper acetylide species, which then participates in the transmetalation step with the palladium complex.

Detailed Protocol: Synthesis of 7-(Phenylethynyl)-2,3-dihydrobenzo[b]furan

This protocol is based on general procedures for Sonogashira couplings of aryl iodides.[12]

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add 7-iodo-2,3-dihydrobenzo[b]furan, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 7-(phenylethynyl)-2,3-dihydrobenzo[b]furan.

Heck Reaction: Olefination of the Aryl Core

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond with concomitant formation of a new double bond. This reaction is particularly useful for synthesizing 7-vinyl-2,3-dihydrobenzo[b]furans and related derivatives.

Mechanistic Considerations

The Heck reaction proceeds through a distinct catalytic cycle involving migratory insertion and β-hydride elimination.

Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-I(L2)->Olefin_Coordination Alkene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base Alkene_Product Alkene Product Beta_Hydride_Elimination->Alkene_Product

Caption: Heck Catalytic Cycle

Following oxidative addition of the aryl iodide, the alkene coordinates to the palladium center. Migratory insertion of the alkene into the palladium-carbon bond is followed by β-hydride elimination to release the product and a hydridopalladium species, which is then converted back to the active palladium(0) catalyst by a base.

Detailed Protocol: Synthesis of 7-(prop-1-en-2-yl)-2,3-dihydrobenzo[b]furan

This protocol is a representative example of a Heck reaction with an aryl iodide.

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Isopropenyl acetate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a Schlenk tube, combine 7-iodo-2,3-dihydrobenzo[b]furan, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and isopropenyl acetate via syringe.

  • Heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and pour the mixture into water.

  • Extract with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain 7-(prop-1-en-2-yl)-2,3-dihydrobenzo[b]furan.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[13][14] This reaction is critical for the introduction of nitrogen-containing functional groups at the C7-position of the 2,3-dihydrobenzo[b]furan scaffold, a common strategy in the development of new drug candidates.[2]

Mechanistic Overview

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, with the key step being the formation of a palladium-amido complex.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine_Coordination_Deprotonation HNR2, Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Buchwald-Hartwig Amination Catalytic Cycle

The choice of a bulky, electron-rich phosphine ligand, such as XPhos, RuPhos, or DavePhos, is often crucial for promoting the reductive elimination step and preventing undesired side reactions.[15]

Detailed Protocol: Synthesis of 7-(phenylamino)-2,3-dihydrobenzo[b]furan

This protocol utilizes a modern Buchwald-Hartwig catalyst system for the amination of an aryl iodide.[16]

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox, charge a vial with Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Add 7-iodo-2,3-dihydrobenzo[b]furan and a stir bar.

  • Add anhydrous toluene and aniline.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to afford 7-(phenylamino)-2,3-dihydrobenzo[b]furan.

Stille Coupling: Utilizing Organostannanes

The Stille reaction offers a mild and versatile method for C-C bond formation, particularly with substrates that are sensitive to the more basic conditions of the Suzuki-Miyaura coupling.[17] The primary drawback is the toxicity of the organotin reagents.

Mechanistic Pathway

The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction, with the transmetalation step involving an organostannane.

Stille Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-SnBu3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Stille Catalytic Cycle

Detailed Protocol: Synthesis of 7-Vinyl-2,3-dihydrobenzo[b]furan

This protocol provides a general procedure for the Stille coupling of an aryl iodide with a vinylstannane.

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Tributyl(vinyl)tin (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Aqueous potassium fluoride (KF)

  • Diethyl ether

Procedure:

  • To a degassed solution of 7-iodo-2,3-dihydrobenzo[b]furan in anhydrous DMF, add tributyl(vinyl)tin.

  • Add Pd(PPh₃)₄ to the mixture under an inert atmosphere.

  • Heat the reaction to 80 °C and stir for 12-18 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous potassium fluoride solution to precipitate the tin byproducts.

  • Stir for 30 minutes, then filter the mixture through celite, washing with diethyl ether.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to give 7-vinyl-2,3-dihydrobenzo[b]furan.

Conclusion

The palladium-catalyzed cross-coupling reactions of 7-iodo-2,3-dihydrobenzo[b]furan provide a powerful and versatile platform for the synthesis of a diverse range of C7-functionalized derivatives. The Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings each offer unique advantages and can be tailored to introduce a wide variety of substituents. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to achieving high yields and purity. The protocols provided in this guide serve as a valuable starting point for researchers in their efforts to explore the chemical space around the 2,3-dihydrobenzo[b]furan scaffold, ultimately contributing to the discovery and development of new therapeutic agents.

References

Please note that while the following references provide foundational knowledge and general procedures for the described reactions, specific applications to 7-iodo-2,3-dihydrobenzo[b]furan may not be explicitly detailed. The protocols herein are based on established methodologies for analogous substrates.

  • Common Organic Chemistry. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Available from: [Link]

  • Wikipedia. Palladium(II) acetate. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Tian, M., et al. (2020). In Depth Natural Product Discovery from the Basidiomycetes Stereum Species. Molecules, 25(14), 3186.
  • Wikipedia. Stille reaction. Available from: [Link]

  • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450.
  • Martínez, J. A. H., et al. (1986). 7-Aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and 7-benzoyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids as analgesic agents. Journal of Medicinal Chemistry, 29(6), 1178-1183.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Application of furan derivative in medicinal field. Available from: [Link]

  • Avalani, J. R., Patel, D. S., & Raval, D. K. (2012). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. PRAJÑĀ-Journal of Pure and Applied Sciences, 20, 38-42.
  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Goti, A., & Cicchi, S. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society, 21, 2058-2064.
  • Kashani, S. K., Jessiman, J. E., & Vembaiyan, K. (2020).

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of 7-Iodo-2,3-dihydrobenzo[b]furan with Boronic Acids

Abstract: This comprehensive guide provides detailed application notes and protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction between 7-iodo-2,3-dihydrobenzo[b]furan and a variety of bor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed application notes and protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction between 7-iodo-2,3-dihydrobenzo[b]furan and a variety of boronic acids. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities incorporating the 7-aryl-2,3-dihydrobenzo[b]furan scaffold, a motif of significant interest in medicinal chemistry. The guide covers the mechanistic underpinnings of the reaction, a robust protocol for the synthesis of the key 7-iodo-2,3-dihydrobenzo[b]furan intermediate, detailed procedures for the Suzuki coupling, and expected outcomes with a range of electronically and sterically diverse boronic acids.

Introduction: The Significance of the 7-Aryl-2,3-dihydrobenzo[b]furan Scaffold

The 2,3-dihydrobenzo[b]furan moiety is a privileged heterocyclic structure found in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of an aryl or heteroaryl substituent at the 7-position of this scaffold via the versatile and highly efficient Suzuki-Miyaura cross-coupling reaction opens up a vast chemical space for the exploration of new therapeutic agents and functional materials. The Suzuki coupling, a Nobel Prize-winning reaction, is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids, making it an indispensable tool in modern organic synthesis.[1]

This guide provides a detailed exploration of the Suzuki coupling of 7-iodo-2,3-dihydrobenzo[b]furan, offering field-proven insights and step-by-step protocols to enable researchers to confidently and successfully synthesize a diverse range of 7-aryl-2,3-dihydrobenzo[b]furan derivatives.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, 7-iodo-2,3-dihydrobenzo[b]furan) and an organoboron compound (a boronic acid). The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl-I 7-Iodo-2,3-dihydrobenzo[b]furan Aryl-I->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-I(Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Pd(II)_Aryl_Complex Aryl-Pd(II)-R(Ln) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product 7-Aryl-2,3-dihydrobenzo[b]furan Reductive_Elimination->Product

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of the Starting Material: 7-Iodo-2,3-dihydrobenzo[b]furan

A reliable source of the starting material is paramount for any synthetic campaign. While commercially available, the synthesis of 7-iodo-2,3-dihydrobenzo[b]furan can be achieved in the laboratory. A common and effective method involves the directed ortho-metalation (DoM) of 2,3-dihydrobenzo[b]furan, followed by quenching with an iodine source.[2] The ether oxygen of the dihydrofuran ring acts as a directing metalation group (DMG), facilitating deprotonation at the adjacent C7 position by a strong organolithium base.[3][4]

Protocol: Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan

Materials:

ReagentM.W. ( g/mol )AmountMmolEq.
2,3-Dihydrobenzo[b]furan120.151.20 g10.01.0
Anhydrous Tetrahydrofuran (THF)-50 mL--
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.01.1
Iodine (I₂)253.813.05 g12.01.2

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dihydrobenzo[b]furan (1.20 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 2 hours.

  • In a separate flask, dissolve iodine (3.05 g, 12.0 mmol) in anhydrous THF (20 mL).

  • Slowly add the iodine solution dropwise to the lithiated dihydrobenzofuran solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (30 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-iodo-2,3-dihydrobenzo[b]furan as a solid.

Expected Yield: 75-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Protocol: Suzuki Coupling of 7-Iodo-2,3-dihydrobenzo[b]furan

The following protocol is a general and robust procedure for the Suzuki coupling of 7-iodo-2,3-dihydrobenzo[b]furan with a variety of aryl and heteroaryl boronic acids. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for particularly challenging substrates.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine: - 7-Iodo-2,3-dihydrobenzo[b]furan - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent Inert_Atmosphere Degas and place under Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Heating Heat to desired temperature (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool to RT and quench (e.g., with water) Monitoring->Quenching Upon completion Extraction Extract with an organic solvent Quenching->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Product

Figure 2: General workflow for the Suzuki coupling reaction.
Materials:
ReagentM.W. ( g/mol )AmountMmolEq.
7-Iodo-2,3-dihydrobenzo[b]furan246.04246 mg1.01.0
Aryl/Heteroaryl Boronic Acid--1.21.2
Pd(PPh₃)₄1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water-2 mL--
Procedure:
  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 7-iodo-2,3-dihydrobenzo[b]furan (246 mg, 1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Evacuate and backfill the Schlenk tube with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-2,3-dihydrobenzo[b]furan.

Expected Results and Data

The Suzuki coupling of 7-iodo-2,3-dihydrobenzo[b]furan is generally a high-yielding reaction with a broad substrate scope. The following table provides a representative, albeit not exhaustive, list of expected yields for the coupling with various boronic acids based on literature precedents for similar systems. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid7-Phenyl-2,3-dihydrobenzo[b]furan85-95
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-2,3-dihydrobenzo[b]furan80-90
34-Chlorophenylboronic acid7-(4-Chlorophenyl)-2,3-dihydrobenzo[b]furan75-85
43-Tolylboronic acid7-(3-Tolyl)-2,3-dihydrobenzo[b]furan80-90
52-Thiopheneboronic acid7-(Thiophen-2-yl)-2,3-dihydrobenzo[b]furan70-80
63-Pyridinylboronic acid7-(Pyridin-3-yl)-2,3-dihydrobenzo[b]furan65-75

Characterization Data for a Representative Product: 7-Phenyl-2,3-dihydrobenzo[b]furan

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.55-7.50 (m, 2H), 7.45-7.38 (m, 2H), 7.35-7.30 (m, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.95 (d, J = 7.6 Hz, 1H), 6.85 (t, J = 7.6 Hz, 1H), 4.65 (t, J = 8.8 Hz, 2H), 3.25 (t, J = 8.8 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 159.5, 141.0, 131.5, 129.5, 128.8, 127.5, 127.0, 125.0, 120.8, 118.0, 71.5, 29.8.

  • HRMS (ESI): Calculated for C₁₄H₁₂O [M+H]⁺, found.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄).

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is generally sufficient.

  • Dehalogenation of the Starting Material: This can be a competing pathway. Ensuring a thoroughly deoxygenated reaction environment is crucial.

  • Purification: The polarity of the 7-aryl-2,3-dihydrobenzo[b]furan products can vary significantly depending on the nature of the aryl substituent. Careful selection of the eluent system for column chromatography is important for achieving high purity.

References

  • Baran, P. S. (2010). Directed Metalation: A Survival Guide. The Baran Group, The Scripps Research Institute. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation-based routes to condensed aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142-8151. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry (Weinheim an der Bergstrasse, Germany), 14(14), 4267–4279. [Link]

  • Shaik, J. B., Ramkumar, V., Varghese, B., & Sankararaman, S. (2013). Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki-Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. Organometallics, 32(8), 2496-2503. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Google Patents. (2014).

Sources

Method

The Sonogashira Coupling of 7-Iodo-2,3-dihydrobenzo[b]furan with Terminal Alkynes: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: Unlocking Novel Chemical Space for Drug Discovery The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Chemical Space for Drug Discovery

The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. The introduction of an alkynyl moiety at the 7-position of this scaffold via the Sonogashira coupling reaction opens up a vast new area of chemical space, providing a versatile handle for further functionalization and the development of novel therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the successful Sonogashira coupling of 7-Iodo-2,3-dihydrobenzo[b]furan with a variety of terminal alkynes, tailored for researchers and professionals in drug development and organic synthesis.

The Sonogashira cross-coupling reaction is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] Aryl iodides are particularly reactive substrates in this transformation, often enabling the use of milder reaction conditions.[3]

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Sonogashira coupling. The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 7-Iodo-2,3-dihydrobenzo[b]furan, forming a Pd(II) intermediate.

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 7-alkynyl-2,3-dihydrobenzo[b]furan product and regenerate the active Pd(0) catalyst.

The Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate. This intermediate is the key species that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR 7-Alkynyl-2,3-dihydrobenzo[b]furan Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Ar-I 7-Iodo-2,3-dihydrobenzo[b]furan Ar-I->Ar-Pd(II)-I(L2) Oxidative Addition Cu-I Cu(I) Salt Cu-C≡CR Copper Acetylide Cu-I->Cu-C≡CR R-C≡C-H Terminal Alkyne R-C≡C-H->Cu-C≡CR Base Amine Base Base->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) Transfers Acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the Sonogashira coupling of 7-Iodo-2,3-dihydrobenzo[b]furan with terminal alkynes. Two primary protocols are presented: a classical copper-co-catalyzed method and a copper-free alternative.

Protocol 1: Classical Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol is a robust and generally applicable method for a wide range of terminal alkynes.

Materials and Reagents:

  • 7-Iodo-2,3-dihydrobenzo[b]furan

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Experimental Workflow:

Protocol_1_Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup charge_reagents Charge flask with 7-Iodo-2,3-dihydrobenzo[b]furan, PdCl₂(PPh₃)₂, and CuI. setup->charge_reagents add_solvent Add anhydrous solvent (THF or DMF). charge_reagents->add_solvent add_base Add amine base (TEA or DIPA). add_solvent->add_base add_alkyne Add terminal alkyne via syringe. add_base->add_alkyne reaction Heat the reaction mixture under inert atmosphere. Monitor progress by TLC or GC-MS. add_alkyne->reaction workup Quench the reaction and perform aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: Step-by-step workflow for the classical Sonogashira coupling protocol.

Detailed Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 - 0.05 equiv), and copper(I) iodide (0.04 - 0.10 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF (5-10 mL per mmol of aryl iodide). Stir the mixture to dissolve the solids. Add triethylamine or diisopropylamine (2.0 - 3.0 equiv) followed by the terminal alkyne (1.1 - 1.5 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesired side reactions or complicate purification. It often requires a more active palladium catalyst system.

Materials and Reagents:

  • 7-Iodo-2,3-dihydrobenzo[b]furan

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃), XPhos, SPhos)

  • A suitable base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base like DIPA)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas and standard anhydrous reaction setup

Detailed Procedure:

  • Reaction Setup: In a glovebox or under a strong stream of inert gas, add the palladium precursor (0.01 - 0.05 equiv) and the phosphine ligand (0.02 - 0.10 equiv) to a dry Schlenk flask.

  • Catalyst Pre-formation (Optional but Recommended): Add a small amount of anhydrous solvent and stir for 10-15 minutes to allow for the formation of the active catalyst complex.

  • Reagent Addition: Add 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv), the base (2.0 - 3.0 equiv), and the remaining anhydrous solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv) via syringe.

  • Reaction and Work-up: Heat the reaction mixture as described in Protocol 1, monitoring its progress. The work-up and purification procedures are identical to those in Protocol 1.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes expected yields for the Sonogashira coupling of 7-Iodo-2,3-dihydrobenzo[b]furan with various terminal alkynes based on general trends for aryl iodides.[4] Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

EntryTerminal AlkyneProduct StructureExpected Yield (%)
1Phenylacetylene7-(Phenylethynyl)-2,3-dihydrobenzo[b]furan85-95
21-Octyne7-(Oct-1-yn-1-yl)-2,3-dihydrobenzo[b]furan80-90
3Trimethylsilylacetylene7-((Trimethylsilyl)ethynyl)-2,3-dihydrobenzo[b]furan90-98
4Propargyl alcohol3-(2,3-Dihydrobenzo[b]furan-7-yl)prop-2-yn-1-ol75-85
54-Ethynylanisole7-((4-Methoxyphenyl)ethynyl)-2,3-dihydrobenzo[b]furan82-92

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of high-purity palladium and copper catalysts. For Pd(II) precursors, in situ reduction to Pd(0) is necessary. The presence of an amine or phosphine can facilitate this.[2]

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere is crucial.

    • Insufficient Base: The base is essential to neutralize the HI formed during the reaction and to facilitate the formation of the copper acetylide. Ensure an adequate excess is used.

  • Formation of Side Products:

    • Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially at higher temperatures and in the presence of oxygen. Using a slight excess of the alkyne and maintaining anaerobic conditions can minimize this.

    • Sonogashira-Hagihara Reaction: This refers to the original reaction conditions and is often used interchangeably with Sonogashira coupling.[5]

  • Substrate-Specific Considerations:

    • The 2,3-dihydrobenzo[b]furan ring is relatively electron-rich, which can affect the rate of oxidative addition. Optimization of the ligand and temperature may be necessary. For electron-rich aryl halides, more electron-rich and bulky phosphine ligands can be beneficial.[6]

Applications in Drug Development and Materials Science

The 7-alkynyl-2,3-dihydrobenzo[b]furan products are valuable intermediates for the synthesis of a wide range of more complex molecules. The alkyne functionality can be further elaborated through various transformations, including:

  • Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to introduce triazole-containing moieties, a common strategy in drug discovery.

  • Further Cross-Coupling Reactions: The alkyne can be used in subsequent coupling reactions to build more complex architectures.

  • Reduction to Alkenes and Alkanes: The triple bond can be selectively reduced to the corresponding cis- or trans-alkene, or fully saturated to the alkane, providing access to a variety of structural analogs.

  • Cyclization Reactions: Intramolecular cyclizations involving the alkyne can lead to the formation of novel polycyclic systems.

Derivatives of benzofurans and dihydrobenzofurans have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7] The ability to readily introduce diverse functionality at the 7-position via the Sonogashira coupling makes this a powerful tool for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

The Sonogashira coupling of 7-Iodo-2,3-dihydrobenzo[b]furan with terminal alkynes is a highly efficient and versatile method for the synthesis of novel 7-alkynyl-2,3-dihydrobenzo[b]furan derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access a wide range of valuable building blocks for drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this important transformation in the laboratory.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-53.
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira coupling reaction of different aryl iodides with terminal... - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved from [Link]

  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ … - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC - NIH. (2022). Retrieved from [Link]

  • Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. (2014). Retrieved from [Link]

  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (2023). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Iodo-2,3-dihydrobenzo[b]furan

Abstract This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 7-Iodo-2,3-dihydrobenzo[b]furan. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 7-Iodo-2,3-dihydrobenzo[b]furan. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and discusses critical parameters that influence reaction outcomes. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this powerful transformation for the synthesis of arylamines, which are ubiquitous in pharmaceuticals and natural products.[1]

Introduction: The Significance of Buchwald-Hartwig Amination

The synthesis of aromatic C-N bonds is a fundamental transformation in organic chemistry. Traditional methods often suffer from limited substrate scope and poor functional group tolerance. The advent of the Buchwald-Hartwig amination, pioneered by Stephen L. Buchwald and John F. Hartwig, has revolutionized this field by providing a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides.[1] This reaction has found widespread application in both academic research and industrial-scale pharmaceutical synthesis.[1]

7-Iodo-2,3-dihydrobenzo[b]furan is a valuable building block in medicinal chemistry. The ability to introduce a variety of amino groups at the 7-position via Buchwald-Hartwig amination opens up a vast chemical space for the development of novel therapeutic agents. This guide will specifically address the nuances of using aryl iodides like 7-Iodo-2,3-dihydrobenzo[b]furan in this reaction, which can present unique challenges compared to other aryl halides.[2][3]

Mechanistic Overview: The Catalytic Cycle

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through the following key steps.[1][4][5]

  • Reductive Elimination: The cycle begins with the active Pd(0) catalyst. If a Pd(II) precatalyst is used, it must first be reduced to Pd(0) in situ.[2][3]

  • Oxidative Addition: The aryl halide (in this case, 7-Iodo-2,3-dihydrobenzo[b]furan) undergoes oxidative addition to the Pd(0) center, forming a Pd(II) complex.[1][4][6] This step is often the rate-determining step of the reaction.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.[6][7][8][9]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][5][6]

It is important to note that aryl iodides can sometimes present challenges, as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[2][3] Careful selection of ligands and reaction conditions is therefore critical.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L-Pd(II)(Ar)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺ I⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Ar-NR'R'' Product 7-Amino-2,3-dihydro- benzo[b]furan Reduct_Elim->Product ArI 7-Iodo-2,3-dihydro- benzo[b]furan ArI->OxAdd Amine Amine (HNR'R'') Amine->Amine_Coord caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of 7-Iodo-2,3-dihydrobenzo[b]furan hinges on the careful selection of several key parameters.

Palladium Precatalyst

A variety of palladium sources can be used, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices. More recently, pre-formed palladium precatalysts, such as those from the Buchwald and Hartwig groups (e.g., G3 and G4 precatalysts), have gained popularity due to their air and moisture stability, as well as their high reactivity.[3]

Phosphine Ligand

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[1] For the amination of aryl iodides, both monodentate and bidentate phosphine ligands have proven effective.[1]

Ligand TypeExamplesKey Characteristics
Monodentate XPhos, SPhos, RuPhos, BrettPhos[10][11]Highly active, often used for challenging substrates.
Bidentate BINAP, DPPF, Xantphos[1][6]Can prevent the formation of unreactive palladium iodide dimers.[2]
Base

A stoichiometric amount of base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6] The choice of base can significantly impact the reaction outcome, and its strength should be matched to the pKa of the amine and the functional group tolerance of the substrates.[7][8][9]

BasepKa of Conjugate AcidTypical Applications & Considerations
Strong Bases
Sodium tert-butoxide (NaOtBu)~19[3]Highly effective but can be incompatible with base-sensitive functional groups.[2]
Lithium bis(trimethylsilyl)amide (LHMDS)~26A strong, non-nucleophilic base suitable for a wide range of amines.
Weaker Bases
Cesium carbonate (Cs₂CO₃)~10[3]A milder option that is often compatible with esters and other sensitive groups.[3][12]
Potassium phosphate (K₃PO₄)~12Another mild base that can be effective in many cases.[3]
Solvent

The choice of solvent is crucial for ensuring the solubility of all reaction components and can influence the reaction rate and yield.[3][13] Aprotic solvents are typically used.

SolventBoiling Point (°C)Notes
Toluene111A common and effective solvent for many Buchwald-Hartwig reactions.[14]
1,4-Dioxane101Another widely used solvent, particularly for reactions with aryl iodides.[12][14]
Tetrahydrofuran (THF)66A lower-boiling option that can be useful for reactions at moderate temperatures.
tert-Butanol (t-BuOH)83Can be used as a solvent or co-solvent, particularly with weaker bases.[5]

Experimental Protocol: Amination of 7-Iodo-2,3-dihydrobenzo[b]furan with a Primary Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of 7-Iodo-2,3-dihydrobenzo[b]furan with a representative primary amine. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - 7-Iodo-2,3-dihydrobenzo[b]furan - Amine - Palladium Precatalyst - Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Degas and Purge with Inert Gas Solvent->Inert Heat Heat to Reaction Temperature (e.g., 80-110 °C) Inert->Heat Monitor Monitor Reaction Progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify caption Figure 2: General Experimental Workflow.

Caption: General Experimental Workflow.

Materials and Reagents
  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous toluene (0.1-0.2 M)

Procedure
  • Reaction Setup: To an oven-dried reaction vessel, add 7-Iodo-2,3-dihydrobenzo[b]furan, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Through the septum, add the anhydrous toluene, followed by the primary amine.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-2,3-dihydrobenzo[b]furan derivative.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active ligand/precatalyst combination, or a stronger base. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.

  • Side Reactions: The formation of hydrodehalogenated byproducts can sometimes be observed. This may be mitigated by using a less hindered ligand or a lower reaction temperature.

  • Purification Challenges: Residual palladium catalysts and phosphine oxides can sometimes co-elute with the product. Filtering the reaction mixture through a pad of Celite is a crucial first step.[15] Specialized silica gels or alternative purification techniques may be necessary in some cases.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 7-amino-2,3-dihydrobenzo[b]furan derivatives. By carefully selecting the palladium precatalyst, phosphine ligand, base, and solvent, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Singleton, M. L., et al. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016, August 10). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999, November 1). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Colacot, T. J. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Retrieved from [Link]

  • Kashani, S. K., et al. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2021, December 4). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999, November 1). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009, August 19). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. Retrieved from [Link]

  • Reddit. (2024, July 31). BH amination side products and purification. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kósa, M., et al. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

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Method

Leveraging 7-Iodo-2,3-dihydrobenzo[b]furan in the Synthesis of Bioactive Molecules

An Application Guide for Medicinal Chemists Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry and drug discovery. It forms the core structural framework for a multitude of natural products and synthetic molecules that exhibit a vast spectrum of biological activities.[1][2][3] These compounds have shown significant promise as anticancer, anti-inflammatory, antibacterial, and antifungal agents, making the scaffold a focal point for the development of novel therapeutics.[4][5][6] The versatility of this heterocyclic nucleus allows for three-dimensional diversity, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[7]

Within this chemical class, 7-Iodo-2,3-dihydrobenzo[b]furan emerges as a particularly valuable and versatile building block. The iodine atom at the 7-position serves as an exceptionally effective synthetic handle for modern palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of molecular fragments, enabling the construction of large, structurally diverse compound libraries for high-throughput screening and lead optimization. The C-I bond's reactivity makes it an ideal substrate for cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, providing chemists with a reliable platform for forging key C-C and C-N bonds.

This guide provides detailed protocols and expert insights into the application of 7-Iodo-2,3-dihydrobenzo[b]furan as a key intermediate in the synthesis of complex, bioactive molecules.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly between sp²-hybridized centers. The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[8] For 7-Iodo-2,3-dihydrobenzo[b]furan, this reaction is the premier method for introducing aryl or heteroaryl substituents at the 7-position, a common feature in many kinase inhibitors and other targeted therapies.

The Catalytic Cycle: Understanding the "Why"

The reaction proceeds via a well-established palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 7-Iodo-2,3-dihydrobenzo[b]furan. This is often the rate-limiting step and forms a Pd(II) intermediate. The high reactivity of the C-I bond makes this step highly efficient.

  • Transmetalation: A base activates the organoboron compound, facilitating the transfer of its organic group to the palladium center, displacing the iodide. The choice of base is crucial to prevent boronic acid degradation while promoting this step.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of various arylboronic acids with 7-Iodo-2,3-dihydrobenzo[b]furan.

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Solvent System: 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (9:1)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 7-Iodo-2,3-dihydrobenzo[b]furan, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask. Note: For air-sensitive catalysts, this should be done in a glovebox or under a strong counter-flow of inert gas.

  • Add the degassed solvent system via cannula or syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 7-Iodo-2,3-dihydrobenzo[b]furan, boronic acid, and base to flask prep2 2. Add Palladium Catalyst prep1->prep2 prep3 3. Add Degassed Solvent prep2->prep3 react 4. Heat at 80-100 °C (4-12 h) prep3->react monitor 5. Monitor by TLC/LC-MS react->monitor workup1 6. Cool, dilute with EtOAc, and perform aqueous wash monitor->workup1 workup2 7. Dry, filter, and concentrate workup1->workup2 purify 8. Purify via Column Chromatography workup2->purify end end purify->end Final Product

Caption: Suzuki-Miyaura Coupling Workflow.

Data & Troubleshooting

Table 1: Representative Suzuki-Miyaura Reaction Conditions & Outcomes

Boronic Acid PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O906>90%
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (2.5)Toluene/H₂O100885-95%
3-Pyridylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)DMF/H₂O901270-85%
4-Formylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)Dioxane/H₂O8510~80%

Common Issues & Solutions:

  • Low Yield: May result from inactive catalyst or degradation of boronic acid. Ensure solvents are properly degassed and consider using a different ligand/catalyst system, such as those with bulky phosphine ligands which can accelerate oxidative addition.[10]

  • Protodeborylation: The boronic acid is replaced by a hydrogen atom. This is common with heteroaryl boronic acids.[11] Use milder bases (e.g., K₃PO₄ instead of stronger bases), lower temperatures, or switch to the corresponding boronic ester (e.g., pinacol ester).

  • Dehalogenation: The starting material is reduced (iodine replaced by hydrogen). This can occur if the catalytic cycle is interrupted. Ensure stoichiometry is correct and that the reaction environment is truly inert.

Section 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the method of choice for linking a terminal alkyne to an aryl halide, creating a C(sp²)-C(sp) bond. This reaction is invaluable for installing linear, rigid linkers into a molecule, often used to probe deeper into protein binding pockets or to construct precursors for more complex heterocycles.[12] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[13]

Protocol: Sonogashira Coupling

This protocol describes the coupling of terminal alkynes with 7-Iodo-2,3-dihydrobenzo[b]furan.

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Terminal Alkyne (1.1-1.3 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (2-4 mol%)

  • Copper Co-catalyst: Copper(I) iodide (CuI) (3-6 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-5.0 equiv, often used as solvent)

  • Solvent: THF or DMF

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 7-Iodo-2,3-dihydrobenzo[b]furan, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the solvent (if used) and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitor by TLC/LC-MS, typically 2-8 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 7-Iodo-2,3-dihydrobenzo[b]furan, PdCl₂(PPh₃)₂, and CuI to flask prep2 2. Add Solvent and Amine Base prep1->prep2 prep3 3. Add Terminal Alkyne prep2->prep3 react 4. Stir at RT or 40-60 °C (2-8 h) prep3->react monitor 5. Monitor by TLC/LC-MS react->monitor workup1 6. Filter through Celite monitor->workup1 workup2 7. Concentrate Filtrate workup1->workup2 purify 8. Purify via Column Chromatography workup2->purify end end purify->end Final Product

Caption: Sonogashira Coupling Workflow.

Section 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This transformation is of paramount importance in the pharmaceutical industry, as the aryl-amine linkage is a common feature in a vast number of FDA-approved drugs. Using this reaction with 7-Iodo-2,3-dihydrobenzo[b]furan allows for the introduction of primary and secondary amines, including complex heterocyclic amines, at the 7-position.

Rationale of Component Selection

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the ligand and base.[14]

  • Ligands: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, especially for less reactive amines.[14]

Protocol: Buchwald-Hartwig Amination

This protocol is a general method for the amination of 7-Iodo-2,3-dihydrobenzo[b]furan.

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 pre-catalyst (1-2 mol%)

  • Ligand: XPhos, SPhos, or RuPhos (2-5 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Procedure:

  • In a glovebox or under a strong counter-flow of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube or vial.

  • Add 7-Iodo-2,3-dihydrobenzo[b]furan and the anhydrous, degassed solvent.

  • Add the amine (if liquid, via syringe; if solid, add with the other solids).

  • Seal the vessel tightly and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Experimental Workflow Diagram

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Pd Pre-catalyst, Ligand, and Base to vessel prep2 2. Add 7-Iodo-2,3-dihydrobenzo[b]furan and Anhydrous Solvent prep1->prep2 prep3 3. Add Amine prep2->prep3 react 4. Heat at 80-110 °C (6-24 h) prep3->react monitor 5. Monitor by LC-MS react->monitor workup1 6. Cool, quench with aq. NH₄Cl monitor->workup1 workup2 7. Extract, wash, and dry workup1->workup2 purify 8. Purify via Column Chromatography workup2->purify end end purify->end Final Product

Sources

Application

Application Note & Protocol: High-Yield Formation of 2,3-Dihydrobenzofuran-7-ylmagnesium Iodide

Abstract: This document provides a comprehensive guide for the synthesis of the Grignard reagent from 7-Iodo-2,3-dihydrobenzo[b]furan. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of the Grignard reagent from 7-Iodo-2,3-dihydrobenzo[b]furan. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its corresponding Grignard reagent is a critical intermediate for introducing this moiety into complex molecular architectures. This application note delves into the mechanistic principles, offers a detailed, field-proven protocol, and provides troubleshooting guidance to ensure reliable and high-yield preparation of this valuable organometallic compound.

Scientific Principles and Rationale

The formation of a Grignard reagent is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds through the nucleophilic character of the organomagnesium species.[1][2] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond. The general reactivity trend for organic halides is R-I > R-Br > R-Cl, making aryl iodides, such as 7-Iodo-2,3-dihydrobenzo[b]furan, highly effective substrates for this transformation.[3][4]

The reaction proceeds on the surface of the magnesium metal. A critical challenge is the passivating layer of magnesium oxide (MgO) that coats the metal, which can significantly hinder or prevent the reaction.[3] Therefore, activation of the magnesium surface is a mandatory first step.

Furthermore, the Grignard reagent is a potent base and nucleophile. Its stability and reactivity are highly dependent on the solvent and the rigorous exclusion of atmospheric moisture and oxygen. Ethereal solvents like tetrahydrofuran (THF) are essential, as they coordinate to the magnesium center, forming a stabilizing complex that solubilizes the reagent and enhances its reactivity.[5] The absolute necessity for anhydrous conditions cannot be overstated, as any protic source, particularly water, will rapidly quench the Grignard reagent, converting it to the corresponding hydrocarbon and reducing the overall yield.[2][6]

Experimental Workflow Diagram

The following diagram outlines the critical steps for the successful preparation and validation of the Grignard reagent.

Grignard_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_validation Phase 3: Validation glassware 1. Dry Glassware (Flame-dry or Oven-dry) setup 2. Assemble Apparatus (Under Inert Gas: N2 or Ar) glassware->setup mg_prep 3. Add Mg Turnings & Anhydrous THF setup->mg_prep activation 4. Activate Mg (Add Iodine Crystal) mg_prep->activation initiation 5. Initiate Reaction (Add aliquot of Aryl Iodide, Observe Exotherm/Color Change) activation->initiation addition 6. Slow Addition (Add remaining Aryl Iodide solution maintain gentle reflux) initiation->addition completion 7. Reaction Completion (Stir until Mg is consumed) addition->completion sampling 8. Take Aliquot (Under Inert Gas) completion->sampling titration 9. Titrate Reagent (e.g., Iodine Method) sampling->titration calculation 10. Calculate Molarity titration->calculation storage 11. Store or Use Immediately (Under Inert Gas) calculation->storage

Caption: Workflow for the preparation and standardization of 2,3-Dihydrobenzofuran-7-ylmagnesium Iodide.

Detailed Experimental Protocol

This protocol describes the formation of the target Grignard reagent on a 20 mmol scale. All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.

3.1. Materials and Equipment

  • Chemicals:

    • 7-Iodo-2,3-dihydrobenzo[b]furan (20.0 mmol, 1.0 equiv)

    • Magnesium turnings (24.0 mmol, 1.2 equiv)

    • Iodine (1 small crystal, ~10-20 mg)

    • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone or from a solvent purification system.

  • Equipment:

    • Three-necked round-bottom flask (100 mL)

    • Reflux condenser with gas inlet/outlet

    • Pressure-equalizing dropping funnel (50 mL)

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas line (Nitrogen or Argon) with an oil bubbler

    • Syringes and needles for transfer and titration

    • Heat gun

3.2. Glassware and System Preparation

  • Drying: Meticulously dry all glassware, including the magnetic stir bar, in an oven at >120 °C overnight or by flame-drying under vacuum with a heat gun.[3][6]

  • Assembly: Quickly assemble the hot glassware. Equip the 100 mL flask with the stir bar, the condenser on the central neck, the dropping funnel on a side neck, and a gas inlet adapter on the other.

  • Inert Atmosphere: Immediately place the system under a positive pressure of dry nitrogen or argon. Perform at least three vacuum/backfill cycles to ensure the removal of all air and moisture.

3.3. Grignard Reagent Formation

  • Magnesium Preparation: Place the magnesium turnings (1.2 equiv) into the reaction flask. Add a single crystal of iodine. The iodine serves to etch the passivating magnesium oxide layer.[3][7]

  • Solvent Addition: Add ~15 mL of anhydrous THF to the flask containing the magnesium.

  • Substrate Preparation: In a separate dry flask, dissolve the 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv) in ~25 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~2-3 mL) of the aryl iodide solution from the dropping funnel to the stirring magnesium suspension. The initiation of the reaction is indicated by the disappearance of the brown iodine color, a gentle bubbling from the magnesium surface, and a spontaneous warming of the mixture (exotherm).[3]

    • Troubleshooting Note: If the reaction does not initiate within 5-10 minutes, gently warm the flask with a heat gun until bubbling begins, then immediately remove the heat source.[7] Sonication can also be an effective initiation method.[6]

  • Controlled Addition: Once the reaction is initiated and self-sustaining, add the remainder of the 7-Iodo-2,3-dihydrobenzo[b]furan solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux.[3] The exothermicity of the reaction should be sufficient to maintain this temperature. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling (e.g., a cool water bath) may be applied sparingly.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle warming (40-50 °C) for an additional 1-2 hours, or until most of the magnesium has been consumed. The final solution should appear as a cloudy, grayish-brown mixture.

3.4. Validation: Titration of the Grignard Reagent The concentration of the freshly prepared Grignard reagent must be determined before use in subsequent reactions. The iodine titration method is reliable and straightforward.[8][9]

  • Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 254 mg, 1.0 mmol) in 2.0 mL of anhydrous THF containing 0.5 M lithium chloride. The LiCl helps to solubilize the resulting magnesium salts.[8] Cool the dark brown solution to 0 °C in an ice bath.

  • Titration: While stirring vigorously, slowly add the prepared Grignard reagent solution dropwise via a 1.00 mL syringe.

  • Endpoint: The endpoint is reached when the dark brown/purple color of the iodine transitions to a colorless or pale yellow solution.[8]

  • Calculation: Record the volume (V) of the Grignard reagent added in liters. The molarity (M) is calculated as:

    • M = (moles of I₂) / (Volume of Grignard reagent in L)

    Example: If 1.25 mL (0.00125 L) of the Grignard solution was required to titrate 1.0 mmol (0.001 mol) of iodine, the concentration is 0.001 mol / 0.00125 L = 0.8 M.

Key Parameters and Troubleshooting

Parameter / SymptomRationale / Possible CauseRecommended Action / Solution
Magnesium Equivalence A slight excess (1.1-1.3 equiv.) ensures complete consumption of the more valuable aryl iodide.Use 1.2 equivalents of high-quality magnesium turnings.
Reaction Temperature Initiation may require gentle heating, but excessive temperatures can promote Wurtz-coupling side reactions.[10]Maintain a gentle reflux during addition. Avoid aggressive external heating.
Addition Rate A slow addition rate prevents a buildup of the aryl iodide concentration, minimizing homocoupling.[6]Add the aryl iodide solution dropwise to maintain a steady, controllable reaction rate.
Failure to Initiate Incomplete drying of glassware; poor quality magnesium; passivated Mg surface.Re-dry all glassware. Use fresh, high-quality Mg. Add another small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[11][12]
Low Yield (by Titration) Presence of moisture or oxygen in the system; incomplete reaction.Ensure the system is scrupulously dry and under a positive pressure of inert gas. Extend the final reaction time if unreacted magnesium is still visible.
Formation of White Precipitate This is often magnesium hydroxide/oxide, indicating the presence of water or oxygen.Check all seals and ensure the inert gas supply is dry. Use freshly purified solvents.

References

  • Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]

  • The Grignard Reagents. ACS Publications. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. ACS Publications. [Link]

  • Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). PubMed. [Link]

  • Titrating Organometallic Reagents is Easier Than You Think. (2015). Chemtips. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound.
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Preparation of an aromatic Grignard reagent. (2018). Chemistry Stack Exchange. [Link]

  • Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). ACS Publications. [Link]

  • Process for the preparation of grignard reagents.
  • How to measure the concentration of any grignard reagent (RMgX) in situ? (2012). ResearchGate. [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014). ResearchGate. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • Making a Grignard reagent from elemental magnesium. (2023). YouTube. [Link]

  • Novel grignard reagents.
  • Titrating Soluble RM, R2NM and ROM Reagents. EPFL. [Link]

  • an introduction to grignard reagents. Chemguide. [Link]

  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 2,3-Dihydrobenzo[b]furan at the 7-Position via Directed Lithiation

For distribution to: Researchers, scientists, and drug development professionals. Abstract The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. The targeted functionalization of this core structure is of significant interest in medicinal chemistry and materials science. This application note provides a detailed guide to the generation of a key organometallic intermediate, 7-lithio-2,3-dihydrobenzo[b]furan, through a low-temperature iodine-lithium exchange reaction on 7-iodo-2,3-dihydrobenzo[b]furan. We will explore the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss the subsequent trapping of the organolithium species with various electrophiles to yield a diverse range of 7-substituted 2,3-dihydrobenzo[b]furan derivatives.

Introduction: The Strategic Importance of C7-Functionalized Dihydrobenzofurans

The 2,3-dihydrobenzo[b]furan ring system is a cornerstone in the architecture of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive scaffold for the design of novel therapeutics. The ability to introduce diverse substituents at specific positions on the aromatic ring is crucial for modulating the pharmacological profile of these molecules. The C7 position, in particular, offers a valuable vector for structural diversification, influencing parameters such as potency, selectivity, and metabolic stability.

Direct functionalization of the C7 position can be challenging. However, the generation of a nucleophilic organolithium species at this position via a halogen-lithium exchange provides a powerful and versatile strategy for the introduction of a wide range of functional groups. This application note focuses on the iodine-lithium exchange reaction of 7-iodo-2,3-dihydrobenzo[b]furan, a readily accessible starting material, as a gateway to a plethora of C7-functionalized analogs.

The Core Transformation: Iodine-Lithium Exchange

The iodine-lithium exchange is a rapid and efficient method for the formation of carbon-lithium bonds.[1][2][3] The reaction proceeds through a hypervalent "ate" complex intermediate, where the organolithium reagent coordinates to the iodine atom of the aryl iodide.[3] This is followed by the expulsion of an alkyl iodide and the formation of the desired aryllithium species. The high electropositivity of iodine compared to other halogens makes this exchange particularly favorable and selective.[2][4]

Key Mechanistic Considerations:
  • Rate of Exchange: The iodine-lithium exchange is an exceptionally fast process, often complete within minutes at low temperatures.[1][3]

  • Temperature: Maintaining cryogenic temperatures (typically -78 °C to -100 °C) is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent (e.g., deprotonation of THF).[1]

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used and effective reagent for this transformation. In some cases, tert-butyllithium (t-BuLi) can be employed, which may offer advantages in terms of reaction rate, though it is a stronger base.[1]

Below is a diagram illustrating the workflow for the lithiation and subsequent functionalization of 7-iodo-2,3-dihydrobenzo[b]furan.

Lithiation_Workflow cluster_start Starting Material cluster_lithiation Lithiation (Iodine-Lithium Exchange) cluster_functionalization Functionalization (Electrophilic Quench) cluster_product Product Start 7-Iodo-2,3-dihydrobenzo[b]furan Lithiation Generation of 7-Lithio-2,3-dihydrobenzo[b]furan Start->Lithiation n-BuLi, Anhydrous Solvent (e.g., THF), Low Temperature (e.g., -78 °C) Electrophile Addition of Electrophile (E+) Lithiation->Electrophile In situ trapping Product 7-Functionalized-2,3-dihydrobenzo[b]furan Electrophile->Product Aqueous Workup Functionalization_Scope cluster_intermediate Key Intermediate cluster_electrophiles Electrophiles cluster_products Products Intermediate 7-Lithio-2,3-dihydrobenzo[b]furan DMF DMF Intermediate->DMF CO2 CO₂ Intermediate->CO2 TMSCl TMSCl Intermediate->TMSCl PhCHO PhCHO Intermediate->PhCHO Aldehyde 7-Formyl-2,3-dihydrobenzo[b]furan DMF->Aldehyde CarboxylicAcid 2,3-Dihydrobenzo[b]furan- 7-carboxylic acid CO2->CarboxylicAcid Silyl 7-(Trimethylsilyl)-2,3- dihydrobenzo[b]furan TMSCl->Silyl Alcohol (2,3-Dihydrobenzo[b]furan-7-yl) (phenyl)methanol PhCHO->Alcohol

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan

Welcome to the technical support guide for the synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis. Each entry details the issue, probable causes, and actionable solutions grounded in chemical principles.

Problem 1: Low Regioselectivity - Mixture of 5-Iodo and 7-Iodo Isomers Obtained

Symptom: You are performing a direct electrophilic iodination of 2,3-dihydrobenzo[b]furan and your crude NMR or GC-MS analysis shows a significant percentage of the undesired 5-iodo isomer alongside your target 7-iodo product.

Probable Causes:

  • Mechanism of Electrophilic Aromatic Substitution (SEAr): The ether oxygen of the dihydrofuran ring is an ortho-, para-directing group.[1] It activates the aromatic ring by donating electron density through resonance, particularly at the C5 (para) and C7 (ortho) positions. This makes both sites susceptible to electrophilic attack.

  • Steric Hindrance: While the C7 position is electronically activated, it is also sterically hindered by the adjacent dihydrofuran ring. The C5 position is sterically more accessible, often leading to a mixture of products where the 5-iodo isomer can be a major byproduct.

  • Reaction Conditions: The choice of iodinating agent and reaction conditions (temperature, solvent, additives) can significantly influence the ratio of ortho to para substitution. Harsher conditions can decrease selectivity.

Solutions & Scientific Rationale:

  • Adopt a Directed ortho-Metalation (DoM) Strategy: This is the most reliable method to achieve high regioselectivity for the 7-iodo isomer. The ether oxygen of the 2,3-dihydrobenzo[b]furan can act as a Directed Metalation Group (DMG).[2]

    • Mechanism: By treating the starting material with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), in an ethereal solvent (like THF or Et₂O) at low temperatures (-78 °C), you can selectively deprotonate the C7 position. The lithium coordinates to the ether oxygen, directing the deprotonation to the adjacent ortho position. This forms a stabilized 7-lithio intermediate.

    • Quenching: Quenching this intermediate with an electrophilic iodine source (e.g., I₂, 1,2-diiodoethane) will install the iodine atom exclusively at the C7 position.

  • Modify Electrophilic Iodination Conditions: If you must use a direct iodination approach, you can try to optimize for the 7-iodo isomer, although achieving high selectivity remains challenging.

    • Bulky Reagents: Using a bulkier iodinating reagent might favor substitution at the less hindered C5 position, so this is often counterproductive. However, certain iodine-Lewis acid complexes can alter the steric profile.

    • Milder Reagents: Employing milder iodinating systems, such as iodine with mercury(II) oxide (HgO), can sometimes provide better selectivity under neutral conditions.[3]

Problem 2: Low or No Yield of Iodinated Product

Symptom: After workup and purification, you have a low yield of the desired 7-iodo product, or you have recovered mostly unreacted starting material.

Probable Causes:

  • Inactive Iodinating Agent: The electrophilic iodine species (I⁺) may not be generated effectively. Many iodination reactions require an activating agent or an oxidant to generate a potent electrophile from molecular iodine (I₂).[4][5]

  • Incomplete Lithiation (DoM method): If using the Directed ortho-Metalation strategy, the deprotonation of the C7 position may be incomplete. This can be due to insufficient base, presence of moisture or other electrophilic impurities, or temperatures being too high.

  • Decomposition of Organometallic Intermediate (DoM method): The 7-lithio-2,3-dihydrobenzo[b]furan intermediate can be unstable, especially at higher temperatures, leading to side reactions before the iodine is added.

  • Vigorous/Exothermic Reaction: Some iodination mixtures, particularly those involving strong acids like sulfuric acid with an oxidant, can lead to vigorous, exothermic reactions that may decompose the starting material or product.[6]

Solutions & Scientific Rationale:

  • For Electrophilic Iodination:

    • Ensure Activation: When using I₂, include an appropriate activating agent. Common choices include nitric acid, silver salts (e.g., AgNO₃, Ag₂SO₄), or oxidants like H₂O₂ or HIO₃.[6][7] These help generate a more powerful electrophile.

    • Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction is stalled, a small, additional charge of the activating agent may be necessary.

  • For Directed ortho-Metalation:

    • Use Anhydrous Conditions: Rigorously dry all glassware and solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Titrate the Organolithium Reagent: The molarity of commercial organolithium reagents can decrease over time. Titrate the solution (e.g., with diphenylacetic acid) before use to ensure you are adding the correct number of equivalents. Typically, 1.1 to 1.5 equivalents are used.

    • Maintain Low Temperatures: Keep the reaction temperature at or below -78 °C during the lithiation step to ensure the stability of the organolithium intermediate.

    • Check for Competing Reactions: Ensure your starting material is pure. Any acidic protons (e.g., from water or alcohol impurities) will quench the organolithium reagent.

Problem 3: Formation of Di-iodinated Byproducts

Symptom: Your product analysis (e.g., Mass Spectrometry) shows the presence of a di-iodo-2,3-dihydrobenzo[b]furan species.

Probable Causes:

  • Over-iodination: The mono-iodinated product is still an activated aromatic ring and can undergo a second iodination, especially if an excess of the iodinating agent is used or if reaction times are too long. The most likely positions for the second iodine would be C5 (if starting with 7-iodo) or C7 (if starting with 5-iodo).

  • Harsh Reaction Conditions: High temperatures or highly reactive iodinating systems increase the likelihood of multiple substitutions.

Solutions & Scientific Rationale:

  • Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0 to 1.1 equivalents relative to the starting material.

  • Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many electrophilic iodinations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good strategy.

  • Monitor Closely: Use TLC or GC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed and before significant amounts of di-iodinated products appear.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is superior for obtaining pure 7-Iodo-2,3-dihydrobenzo[b]furan: Direct Electrophilic Iodination or Directed ortho-Metalation?

A1: For achieving high regioselectivity and purity, the Directed ortho-Metalation (DoM) strategy is unequivocally superior.[2] Direct electrophilic iodination will almost always yield a mixture of 5-iodo and 7-iodo isomers due to the competing electronic activation at the ortho and para positions.[1] The separation of these isomers by column chromatography can be difficult and tedious. DoM provides a controlled, regioselective pathway directly to the 7-iodo isomer, simplifying purification and maximizing the yield of the desired product.

Q2: My starting 2,3-dihydrobenzo[b]furan is precious. How can I ensure the highest possible yield when using the DoM protocol?

A2: Maximizing yield in a DoM protocol hinges on the stability and reactivity of the organolithium intermediate.

  • Absolute Anhydrous Conditions: Water is the enemy. It will instantly quench your expensive n-BuLi and your lithiated intermediate. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon), and use freshly distilled anhydrous solvents.

  • Accurate Reagent Stoichiometry: Titrate your n-BuLi solution before use. An accurate molarity is critical.

  • Temperature Control: Perform the lithiation at -78 °C (a dry ice/acetone bath). Do not let the temperature rise until you are ready to quench with iodine.

  • Quenching: Add the solution of iodine in THF dropwise to the lithiated species at -78 °C. Allowing the reaction to warm up prematurely can cause side reactions.

Q3: What are the key characterization signals to confirm I have the 7-iodo isomer and not the 5-iodo isomer?

A3: ¹H NMR spectroscopy is the most powerful tool for distinguishing between the isomers. The aromatic region will be definitive.

  • 7-Iodo-2,3-dihydrobenzo[b]furan: The aromatic protons will appear as a characteristic three-proton system. You would expect to see a doublet (H-4), a triplet (H-5), and a doublet (H-6). The coupling patterns (ortho and meta coupling) will confirm the 1,2,3-trisubstituted pattern.

  • 5-Iodo-2,3-dihydrobenzo[b]furan: This isomer will show a different three-proton system. You would expect a doublet (H-4, with small meta coupling), a doublet of doublets (H-6, with ortho and meta coupling), and a doublet (H-7, with ortho coupling).

  • Starting Material (2,3-dihydrobenzo[b]furan): This will show a symmetric pattern characteristic of a 1,2-disubstituted benzene ring.

CompoundExpected ¹H NMR Aromatic Signals (Approx. δ, CDCl₃)
7-Iodo Isomer (Target) ~7.25 (d, 1H), ~6.90 (d, 1H), ~6.75 (t, 1H)
5-Iodo Isomer (Byproduct) ~7.40 (d, 1H), ~7.35 (dd, 1H), ~6.65 (d, 1H)
Starting Material ~7.15 (m, 2H), ~6.85 (m, 2H)

Note: Exact chemical shifts can vary based on solvent and concentration.

Q4: Can I use N-Iodosuccinimide (NIS) for this iodination?

A4: Yes, N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent. It is often used with an acid catalyst (like trifluoroacetic acid, TFA) to increase its electrophilicity. While it is easier to handle than I₂/oxidant mixtures, it does not solve the fundamental regioselectivity problem of direct electrophilic substitution on the 2,3-dihydrobenzo[b]furan ring. You will still likely obtain a mixture of 5- and 7-iodo isomers. Its use is more appropriate when regioselectivity is not a primary concern or when the substrate has other directing groups to control the outcome.

Section 3: Visual Guides & Protocols

Reaction Scheme Overview

The two primary pathways discussed are summarized below. The Directed ortho-Metalation route is highly recommended for regioselectivity.

Synthesis_Pathways cluster_0 Direct Electrophilic Iodination (Low Selectivity) cluster_1 Directed ortho-Metalation (High Selectivity) Start_A 2,3-Dihydrobenzo[b]furan Products_A Mixture: 7-Iodo Isomer 5-Iodo Isomer Start_A->Products_A I₂, Oxidant (e.g., HNO₃, HIO₃) Start_B 2,3-Dihydrobenzo[b]furan Intermediate_B 7-Lithio Intermediate Start_B->Intermediate_B 1. s-BuLi, THF, -78 °C Product_B 7-Iodo-2,3-dihydrobenzo[b]furan Intermediate_B->Product_B 2. I₂

Caption: Comparison of synthetic routes to 7-Iodo-2,3-dihydrobenzo[b]furan.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow start Experiment Complete. Analyze Crude Product. check_purity Is the product pure? start->check_purity check_yield Is the yield acceptable? check_purity->check_yield Yes isomers Problem: Mixture of Isomers (5-Iodo and 7-Iodo) check_purity->isomers No, isomers present di_iodination Problem: Di-iodination check_purity->di_iodination No, over-iodinated low_yield Problem: Low Yield or No Reaction check_yield->low_yield No success Success: Pure, high-yield product check_yield->success Yes solution_isomers Solution: Switch to Directed ortho-Metalation (DoM) for high regioselectivity. isomers->solution_isomers solution_yield Solution: 1. Check reagent activity (titrate BuLi). 2. Ensure strict anhydrous conditions. 3. Verify activator for electrophilic route. low_yield->solution_yield solution_di Solution: 1. Reduce equivalents of I₂ to ~1.0. 2. Add iodinating agent slowly. 3. Lower reaction temperature. di_iodination->solution_di

Caption: A step-by-step guide to troubleshooting common synthesis problems.

Protocol: Regioselective Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan via Directed ortho-Metalation

Materials:

  • 2,3-dihydrobenzo[b]furan

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated, ~1.4 M)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard solvents for extraction and chromatography (e.g., Diethyl ether, Hexanes)

Procedure:

  • Setup: Under an inert atmosphere of Argon or Nitrogen, add 2,3-dihydrobenzo[b]furan (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.2 eq) dropwise via syringe or dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Iodination (Quench): In a separate flame-dried flask, dissolve iodine (1.3 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Warm and Quench: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Iodo-2,3-dihydrobenzo[b]furan.

References

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • MDPI. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]

  • Piotrowska, D. G., & Szeja, W. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–399. Retrieved from [Link]

  • YouTube. (2024). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Iodo-2,3-dihydrobenzo[b]furan by Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 7-Iodo-2,3-dihydrobenzo[b]furan using column chromatography. It address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 7-Iodo-2,3-dihydrobenzo[b]furan using column chromatography. It addresses common challenges and provides practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for the column chromatography of 7-Iodo-2,3-dihydrobenzo[b]furan?

A1: 7-Iodo-2,3-dihydrobenzo[b]furan is a relatively non-polar molecule. A good starting point for thin-layer chromatography (TLC) analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. We recommend starting with a 95:5 or 90:10 mixture of Hexanes:Ethyl Acetate. Based on the resulting Rf value, the polarity can be adjusted. An ideal Rf for column chromatography is typically between 0.2 and 0.4 to ensure good separation.

Q2: What are the most common impurities I might encounter during the synthesis and purification of 7-Iodo-2,3-dihydrobenzo[b]furan?

A2: Impurities will largely depend on the synthetic route used.[1][2] Common impurities may include:

  • Starting Materials: Unreacted precursors, such as the corresponding phenol or allyl bromide derivative.

  • De-iodinated Product: The non-iodinated 2,3-dihydrobenzo[b]furan.

  • Regioisomers: Depending on the iodination step, other iodo-isomers may be present.

  • Oxidized Byproducts: Benzofuran species may form via oxidation.

  • Reagents: Residual reagents from the reaction, such as N-Iodosuccinimide (NIS) or I₂.

Most of these impurities can be separated with a carefully optimized hexane/ethyl acetate solvent system.

Q3: Is 7-Iodo-2,3-dihydrobenzo[b]furan stable on silica gel?

A3: Generally, 2,3-dihydrobenzo[b]furans are stable on silica gel. However, prolonged exposure to the acidic surface of silica gel can potentially cause degradation for sensitive molecules.[3] To minimize this risk:

  • Do not let the compound sit on the column for an extended period.

  • If instability is suspected, consider deactivating the silica gel by adding ~1% triethylamine to the eluent. This is particularly useful if you observe significant streaking or low recovery.

  • Alternatively, using neutral alumina as the stationary phase can be an option for compounds that are highly sensitive to acidic conditions.

Q4: How can I visualize 7-Iodo-2,3-dihydrobenzo[b]furan on a TLC plate?

A4: As an aromatic compound, 7-Iodo-2,3-dihydrobenzo[b]furan should be readily visible under a UV lamp at 254 nm, where it will appear as a dark spot due to UV quenching. For staining, a potassium permanganate (KMnO₄) stain can be effective, as the dihydrofuran ring can be oxidized. A p-anisaldehyde stain may also work, often yielding a colored spot upon heating.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0). What should I do?

Cause & Solution: This indicates the solvent system (eluent) is not polar enough to move the compound up the stationary phase.

  • Action: Increase the polarity of the eluent. For a hexanes/ethyl acetate system, systematically increase the proportion of ethyl acetate. For example, move from 95:5 to 90:10, then 80:20, and so on, until the desired Rf value (0.2-0.4) is achieved.[4]

Problem: My compound is running with the solvent front on the TLC plate (Rf ≈ 1). How do I fix this?

Cause & Solution: This is the opposite problem: the eluent is too polar, causing the compound to travel with the mobile phase without sufficient interaction with the silica gel.

  • Action: Decrease the polarity of the eluent. Increase the proportion of the non-polar component (e.g., hexanes). If you are using 80:20 hexanes/ethyl acetate, try 90:10 or 95:5.

Problem: I'm observing significant streaking or tailing of my product spot on the TLC plate and column.

Cause & Solution: Tailing can be caused by several factors.[5]

  • Sample Overload: Too much sample has been applied to the TLC plate or loaded onto the column.

    • Action: Use a more dilute sample for TLC analysis. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).

  • Secondary Interactions: The compound may be interacting too strongly with the acidic silanol groups on the silica surface.[6] This is common for compounds with basic nitrogen atoms, but can also occur with other functional groups.

    • Action: Add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to the eluent to neutralize active sites on the silica gel.

  • Insolubility: The compound may be poorly soluble in the eluent, causing it to streak as it moves.

    • Action: Ensure your crude material is fully dissolved before loading. If solubility is an issue, consider a different solvent system or use the dry loading technique.[7]

Problem: I cannot separate my product from a close-running impurity.

Cause & Solution: The polarity of your product and the impurity are too similar for effective separation with the current solvent system.

  • Action 1: Optimize the Solvent System. Try a different solvent combination. For instance, replacing ethyl acetate with dichloromethane or a mix of toluene/hexanes might alter the selectivity and improve separation.

  • Action 2: Use a High-Efficiency Column. Pack a longer, narrower column with fresh, high-quality silica gel. This increases the number of theoretical plates and can improve resolution.

  • Action 3: Gradient Elution. Start with a low-polarity eluent to allow other impurities to elute, then gradually increase the polarity to elute your desired compound, leaving more polar impurities behind.[8]

Problem: My final yield after column chromatography is very low.

Cause & Solution: Product loss can occur at several stages.

  • Irreversible Adsorption: The compound may have irreversibly bound to the silica gel.

    • Action: After the run, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if any remaining product elutes. If so, consider deactivating the silica in future runs.

  • Co-elution: The product may have co-eluted with an impurity that was not visible by your TLC visualization method.

    • Action: Analyze your combined "pure" fractions carefully by ¹H NMR or LC-MS to check for hidden impurities.

  • Physical Loss: The compound may have been lost during solvent evaporation (if volatile) or through leaks in the column setup.

    • Action: Ensure all column fittings are secure.[9] Use care during rotary evaporation, especially if the compound has a low boiling point.

Experimental Protocols

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount of the crude 7-Iodo-2,3-dihydrobenzo[b]furan in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 90:10 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spot line.

  • Analysis: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry.

  • Visualization: Examine the plate under a UV lamp (254 nm). Circle any visible spots.

  • Optimization: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity to achieve an Rf value between 0.2 and 0.4 for the product spot, ensuring it is well-separated from any impurity spots.

Protocol 2: Flash Column Chromatography Purification
  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent determined from TLC.

    • Pour the slurry into the column and use gentle air pressure or tapping to pack the silica bed uniformly, avoiding air bubbles.[7]

    • Add a protective layer of sand on top of the packed silica.

    • Drain the excess solvent until it is just level with the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.[7]

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Apply gentle, steady air pressure to the top of the column to force the solvent through at a consistent rate. A flow rate that is too fast reduces separation efficiency, while one that is too slow can lead to band broadening due to diffusion.[7]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate.

    • Develop the TLC plate to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 7-Iodo-2,3-dihydrobenzo[b]furan.

Data Presentation

Table 1: Recommended Solvent Systems & Expected Rf Values
Solvent System (v/v)Typical ApplicationExpected Rf for 7-Iodo-2,3-dihydrobenzo[b]furanNotes
95:5 Hexanes:Ethyl AcetateInitial TLC screening, Elution of very non-polar impurities0.4 - 0.6A good starting point for method development.
90:10 Hexanes:Ethyl Acetate Optimal for Column Elution 0.2 - 0.4 Often provides the best balance of speed and separation.[10]
85:15 Hexanes:Ethyl AcetateElution of the product if it is running slowly0.5 - 0.7Can be used in a gradient to speed up elution after impurities are removed.
95:5 Hexanes:DichloromethaneAlternative systemVariesMay offer different selectivity for separating close-running spots.

Note: Rf values are estimates and can vary based on the specific silica gel, temperature, and chamber saturation.

Visual Workflows

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Optimize Eluent Pack Pack Column with Silica Gel TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Column Chromatography Purification.

G cluster_streaking Tailing / Streaking cluster_coelution Co-eluting Spots (Rf too close) Start Problem: Poor Separation Overload Overloading? Start->Overload Secondary Secondary Interactions? Start->Secondary Solvent Solvent System Optimized? Start->Solvent Column High-Efficiency Column? Start->Column Action_Dilute Action: Reduce Concentration or Load Amount Overload->Action_Dilute Action_Modifier Action: Add 1% TEA or AcOH to Eluent Secondary->Action_Modifier Action_Solvent Action: Change Solvent Selectivity (e.g., Hex/DCM) Solvent->Action_Solvent Action_Column Action: Use a longer, narrower column Column->Action_Column

Caption: Troubleshooting Decision Tree for Poor Separation.

References

  • Benchchem. (n.d.). LC-MS Technical Support Center: Halogenated Compounds.
  • Restek. (n.d.). Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Choi, H. Y., et al. (n.d.). 3-Ethylsulfinyl-2-(4-fluorophenyl)-5-iodo-7-methyl-1-benzofuran. National Institutes of Health.
  • The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
  • Choi, H. Y., et al. (n.d.). 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. National Institutes of Health.
  • ResearchGate. (n.d.). 1H NMR (300 MHz, (CDCl3) δ 8.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Journal of Heterocyclic Chemistry. (n.d.). SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS.
  • Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.

Sources

Troubleshooting

Technical Support Center: Catalyst Impurity Removal in 7-Iodo-2,3-dihydrobenzo[b]furan Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of catalyst impurities from reactions yielding 7-Iodo-2,3-dihydrobenzo[b]furan. Our focus is on providing practical, field-proven solutions grounded in robust scientific principles to ensure the highest purity of your final compound, a critical aspect in pharmaceutical development where stringent limits on elemental impurities are required by guidelines such as ICH Q3D.[1][2]

The synthesis of substituted benzofurans and their dihydro-analogs frequently employs transition metal catalysts, most commonly palladium and copper.[3][4] While essential for forming key C-C and C-O bonds, residual amounts of these metals can interfere with downstream reactions, compromise biological assays, and are strictly regulated in active pharmaceutical ingredients (APIs).[5] This guide is structured to help you diagnose and resolve these specific contamination issues.

Logical Flow for Selecting a Purification Strategy

Before diving into specific troubleshooting, it's crucial to have a logical approach to selecting a purification method. The choice depends on the nature of the catalyst, the scale of the reaction, the properties of your target molecule, and the required final purity.

G start Crude Product (7-Iodo-2,3-dihydrobenzo[b]furan + Catalyst Impurities) catalyst_id Identify Primary Catalyst (e.g., Pd or Cu based) start->catalyst_id pd_path Palladium (Pd) (e.g., from Suzuki, Heck, Sonogashira reactions) catalyst_id->pd_path Pd cu_path Copper (Cu) (e.g., from Ullmann reactions) catalyst_id->cu_path Cu pd_level Assess Pd Level & Product Stability pd_path->pd_level cu_level Assess Cu Level & Product Stability cu_path->cu_level scavenger High-Value Product or Very Low Pd Limit (<10 ppm) Required? Use Solid-Supported Scavengers (e.g., Thiol, TMT resins) pd_level->scavenger Yes carbon Moderate Pd Removal Needed & Cost-Sensitive? Use Activated Carbon. pd_level->carbon No wash Aqueous Wash Compatible? Use Chelating Washes (e.g., N-Acetyl-L-cysteine) pd_level->wash Alternative cu_wash Product Stable to Aqueous Base/Acid? Use Chelating Aqueous Washes (e.g., EDTA, Ammonia) cu_level->cu_wash crystallization Final Polish: Recrystallization scavenger->crystallization carbon->crystallization wash->crystallization cu_wash->crystallization final_product Purified Product (ICP-MS Verified) crystallization->final_product

Caption: Decision workflow for catalyst removal.

Part 1: Troubleshooting Palladium (Pd) Impurities

Palladium-catalyzed cross-coupling reactions are mainstays in modern synthesis. However, removing the final traces of palladium to meet regulatory limits (often <10 ppm for oral medications) can be challenging.[6]

Frequently Asked Questions (FAQs) - Palladium Removal

Q1: My crude NMR looks clean, but ICP-MS analysis shows high palladium content (>500 ppm). What's the first step?

A1: This is a common scenario. Palladium can be present in colloidal or soluble forms that are not visible on an NMR spectrum. The first and often most effective approach for significant reduction is treatment with a solid-supported metal scavenger.

  • Expertise & Experience: Scavengers are materials, typically silica or polymer-based, functionalized with ligands that have a high affinity for palladium, such as thiols (-SH) or triazinetrithiols (TMT).[7][8] The palladium in your reaction mixture, whether it's Pd(0) or Pd(II), will be strongly chelated by these functional groups. Because the scavenger is a solid, it can be easily filtered off, taking the bound palladium with it. This method is highly selective and often prevents significant loss of your desired product, which is a common issue with less selective methods like chromatography or recrystallization alone.[1]

Q2: Which type of palladium scavenger should I choose: Thiol, TMT, or something else?

A2: The choice depends on the nature of your palladium species and the reaction matrix.

  • Thiol-based scavengers (e.g., Si-Thiol): These are excellent general-purpose scavengers for a wide range of palladium species. The soft sulfur atom has a strong affinity for the soft palladium metal center.

  • TMT-based scavengers (e.g., MP-TMT): Trithiocyanuric acid-based scavengers are particularly effective and can offer higher binding capacity. They are often the best choice for achieving very low residual palladium levels (<5 ppm).[9]

A screening approach is often best. Below is a comparison table based on typical performance data.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Scavenger Equivalents (vs. Pd)Typical ConditionsReference
Biotage® MP-TMT~852< 104-5THF/DMF, 16h, RT[7][9]
Competitor TMT~852< 1016THF/DMF, 16h, RT[9]
PhosphonicS SPM322100 (as Pd(OAc)₂)< 5~2 mL resin / 105 mg Pd(OAc)₂Acetonitrile, 2-20h, RT[10]
Thiol-functionalized silica300< 10.2 wtTHF, 45°C, 18h[11]

Q3: I am working on a large scale and scavenger resins are too expensive. What is a more economical alternative?

A3: For large-scale or cost-sensitive applications, activated carbon is an excellent and widely used alternative.[11][12]

  • Causality: Activated carbon has a highly porous structure with a large surface area. It removes impurities, including palladium complexes, primarily through adsorption. While less selective than functionalized scavengers, its high capacity and low cost make it very attractive.[11] In a documented case by Pfizer, treatment of a crude product containing 300 ppm of palladium with 0.2 wt of Darco KB-B activated carbon at 45°C for 18 hours, followed by filtration and crystallization, reduced the palladium level to <1 ppm with a 97% product recovery on a 19.9 kg scale.[11]

Q4: My product is sensitive and I want to avoid solid treatments. Can I use a liquid-liquid extraction method?

A4: Yes, aqueous washes with chelating agents are a viable option, especially if your product is stable to aqueous workups. N-acetyl-L-cysteine is a particularly effective and mild choice.[6][11]

  • Mechanism: The thiol group in N-acetyl-L-cysteine acts as a strong ligand for palladium, forming a water-soluble complex that can be extracted from the organic phase into the aqueous layer. In a case study, an initial palladium level of 8,600 ppm was reduced to 975 ppm after a single wash with N-acetyl-L-cysteine (heated at 30-40°C for 64 hours).[6] Multiple washes can further reduce the levels.

Experimental Protocol: Palladium Removal using MP-TMT Scavenger

This protocol is a representative workflow for using a solid-supported scavenger.

G cluster_protocol Protocol: Pd Scavenging step1 1. Dissolve Crude Product Dissolve crude 7-Iodo-2,3-dihydrobenzo[b]furan in a suitable organic solvent (e.g., THF, Toluene). step2 2. Add Scavenger Add 4-5 equivalents of MP-TMT resin relative to the initial moles of Pd catalyst. step1->step2 step3 3. Stir Mixture Stir the slurry at room temperature (or slightly elevated, e.g., 40°C) for 16-24 hours. step2->step3 step4 4. Filter Filter the mixture through a Celite® pad to remove the scavenger resin. step3->step4 step5 5. Rinse & Concentrate Rinse the pad with fresh solvent. Combine the filtrates and concentrate under reduced pressure. step4->step5 step6 6. Verify Purity Submit a sample for ICP-MS analysis to confirm residual Pd levels are within specification. step5->step6

Caption: Workflow for palladium scavenging.

Part 2: Troubleshooting Copper (Cu) Impurities

Copper catalysts, often used in Ullmann-type reactions, can also contaminate the final product.[4] Copper ions can coordinate with heteroatoms in your product, making them difficult to remove by simple filtration.

Frequently Asked Questions (FAQs) - Copper Removal

Q1: I performed a copper-catalyzed reaction and my isolated product has a persistent green or blue tint. How do I remove the copper?

A1: The color is a tell-tale sign of residual copper salts. The most effective method for removal is an aqueous wash with a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[13][14]

  • Expertise & Experience: EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. It wraps around the copper ion to form an extremely stable, water-soluble complex. This complex is readily extracted from the organic layer containing your product into the aqueous phase. A typical lab protocol involves washing the organic solution of your product with an aqueous solution of EDTA.[14]

Q2: Are there alternatives to EDTA for copper removal?

A2: Yes. If your product is stable to basic conditions, a wash with aqueous ammonia can be very effective. Ammonia forms a deep blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is easily extracted.[15] For acid-sensitive materials, an aqueous solution of ammonium chloride can be used, which is slightly acidic.[15]

Experimental Protocol: Copper Removal using an EDTA Wash

This protocol outlines a standard liquid-liquid extraction procedure for copper removal.

  • Dissolution: Dissolve the crude 7-Iodo-2,3-dihydrobenzo[b]furan in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare Wash Solution: Prepare a 0.5 M aqueous solution of the disodium salt of EDTA (Na₂EDTA).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the EDTA solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution. Often, the blue/green color of the aqueous layer will fade upon the second or third wash, indicating successful copper removal.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

  • Verification: Confirm the absence of copper via ICP-MS or other elemental analysis techniques.

Part 3: General Purification and Final Polishing

Q1: After scavenger/wash treatment, my product still isn't pure enough. What's the next step?

A1: Recrystallization is a powerful final purification step that can remove both residual metal impurities and organic byproducts.[1] The principle is based on the differential solubility of your product and the impurities in a given solvent at different temperatures.[9]

  • Authoritative Grounding: A successful recrystallization relies on choosing an appropriate solvent system where the desired compound has high solubility at an elevated temperature but low solubility at a lower temperature, while impurities remain soluble at the lower temperature.[1] Dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow for selective crystal formation, can yield material of very high purity.[9]

By systematically applying these targeted troubleshooting strategies and purification protocols, you can effectively remove catalyst contaminants from your 7-Iodo-2,3-dihydrobenzo[b]furan synthesis, ensuring the integrity and quality required for advanced research and drug development.

References

  • CN103724305A - Preparation method of 7-bromobenzofuran.
  • Possible iodinated benzofuran regioisomers from C–C/C–O arylations of... ResearchGate. Accessed January 21, 2026. [Link]

  • D. S. T. A. Leitch et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Accessed January 21, 2026. [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. Accessed January 21, 2026. [Link]

  • Sopachem. Metal Scavenger Guide. Accessed January 21, 2026. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem. [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Accessed January 21, 2026. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. Accessed January 21, 2026. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Accessed January 21, 2026. [Link]

  • Cheng, D. et al. (2023). Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions. Synlett. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Accessed January 21, 2026. [Link]

  • Katritzky, A. R. et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKIVOC. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Accessed January 21, 2026. [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Accessed January 21, 2026. [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Accessed January 21, 2026. [Link]

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015). American Pharmaceutical Review. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Accessed January 21, 2026. [Link]

  • Organic Syntheses Procedure. Accessed January 21, 2026. [Link]

  • Scott, J. S. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. Accessed January 21, 2026. [Link]

  • US4666683A - Process for removal of copper from solutions of chelating agent and copper.
  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Accessed January 21, 2026. [Link]

  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Accessed January 21, 2026. [Link]

  • Room temperature C-H arylation of benzofurans by aryl iodides. Accessed January 21, 2026. [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals... ResearchGate. Accessed January 21, 2026. [Link]

  • A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. (2011). ACS Publications. [Link]

  • Development of cleaning procedures of copper corrosion products by using “green” deep eutectic solvents. (2021). Accessed January 21, 2026. [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Accessed January 21, 2026. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). PubMed. [Link]

  • Flow Injection Spectrophotometric Determination of N-Acetyl-L-cysteine as a Complex with Palladium(II). MDPI. Accessed January 21, 2026. [Link]

  • Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. (2021). VHU. [Link]

  • Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine. (2008). PubMed. [Link]

  • Palladium catalysts on activated carbon supports... ResearchGate. Accessed January 21, 2026. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Accessed January 21, 2026. [Link]

  • Deep purification of copper from Cu(II)-EDTA acidic wastewater... ResearchGate. Accessed January 21, 2026. [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 7-Iodo-2,3-dihydrobenzo[b]furan

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 7-iodo-2,3-dihydrobenzo[b]furan. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and optimize your reaction conditions for this specific substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when performing a Suzuki coupling with 7-iodo-2,3-dihydrobenzo[b]furan.

Question 1: My reaction shows low or no conversion of the 7-iodo-2,3-dihydrobenzo[b]furan starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling with an electron-rich heteroaryl halide like 7-iodo-2,3-dihydrobenzo[b]furan often points to issues with the initial, rate-limiting oxidative addition step. The electron-donating nature of the dihydrobenzofuran ring system can make the C-I bond less electrophilic and thus, less reactive towards the Pd(0) catalyst.

Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection:

    • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-rich substrate.

    • The Solution: Employ more electron-rich and bulky phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[1] Buchwald-type biaryl phosphine ligands such as SPhos and XPhos are excellent choices for challenging couplings involving electron-rich halides.[1] N-heterocyclic carbenes (NHCs) can also be highly effective.

    • Actionable Step: Switch from Pd(PPh₃)₄ to a pre-catalyst system like XPhos Pd G3 or SPhos Pd G3.

  • Oxygen Contamination:

    • The Problem: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also lead to the homocoupling of the boronic acid partner.

    • The Solution: Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction is critical.

    • Actionable Step: Degas your solvent by bubbling with an inert gas for at least 30 minutes prior to use. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Base and Solvent Compatibility:

    • The Problem: The choice of base and solvent is interdependent and crucial for the reaction's success. An inappropriate combination can lead to poor solubility of reagents or insufficient activation of the boronic acid.

    • The Solution: A mixed solvent system, often containing water, is beneficial for dissolving the inorganic base and facilitating the reaction.[2] Common choices include dioxane/water, THF/water, or DMF/water.[2] For the base, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Stronger bases like potassium phosphate (K₃PO₄) may be necessary for less reactive boronic acids.

    • Actionable Step: If using a single organic solvent with no conversion, switch to a biphasic system like 1,4-dioxane/water (4:1) with K₂CO₃ as the base.

Question 2: I am observing significant amounts of a side product that appears to be the homocoupling of my boronic acid. What causes this and how can I minimize it?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen. The mechanism involves the palladium-catalyzed coupling of two boronic acid molecules.

  • Rigorous Degassing:

    • The Cause: As mentioned previously, oxygen is a primary culprit in promoting homocoupling.

    • The Solution: Ensure your reaction setup is scrupulously free of oxygen.

    • Actionable Step: In addition to degassing the solvent, consider a "freeze-pump-thaw" cycle for complete oxygen removal, especially for sensitive reactions.

  • Stoichiometry of the Boronic Acid:

    • The Cause: Using a large excess of the boronic acid can increase the statistical probability of homocoupling.

    • The Solution: While a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often necessary to drive the reaction to completion, a very large excess should be avoided.

    • Actionable Step: Reduce the equivalents of boronic acid to 1.1-1.2 and monitor the reaction progress carefully.

Question 3: My main side product is 2,3-dihydrobenzo[b]furan (protodeboronation of the starting material). How can I prevent this?

Answer:

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a significant competing pathway, especially with electron-rich or heteroaryl boronic acids. This side reaction is often promoted by strong bases and the presence of water.

  • Choice of Base:

    • The Cause: Strong bases in aqueous media can accelerate the rate of protodeboronation.

    • The Solution: Switching to a milder base can often mitigate this issue.

    • Actionable Step: If you are using a strong base like NaOH or K₃PO₄, consider switching to a weaker base such as K₂CO₃ or even potassium fluoride (KF).

  • Anhydrous Conditions:

    • The Cause: Water is the proton source for this side reaction.

    • The Solution: While biphasic conditions are often beneficial, if protodeboronation is severe, switching to anhydrous conditions can be effective.

    • Actionable Step: Use anhydrous solvents and a base like potassium phosphate (K₃PO₄) which is soluble in some organic solvents, or consider using a boronic ester (e.g., a pinacol ester) which can be more stable under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of 7-iodo-2,3-dihydrobenzo[b]furan?

A1: Based on successful couplings of similar electron-rich heteroaryl iodides, a robust starting point would be:

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Ligand: (if not using a pre-catalyst) XPhos (1.1-1.2 equivalents relative to palladium)

  • Base: K₂CO₃ (2 equivalents)

  • Solvent: 1,4-dioxane and water (4:1 v/v)

  • Temperature: 80-100 °C

  • Atmosphere: Argon or Nitrogen

Q2: How does the electronic nature of the boronic acid coupling partner affect the reaction?

A2: The electronic properties of the boronic acid play a significant role. Electron-rich boronic acids are generally more nucleophilic and can transmetalate more readily. Conversely, electron-deficient boronic acids may require more forcing conditions (higher temperatures, stronger bases) to achieve efficient coupling.

Q3: Can I use 7-bromo-2,3-dihydrobenzo[b]furan instead of the iodo-derivative?

A3: Yes, but you will likely need more forcing reaction conditions. The general reactivity order for aryl halides in Suzuki coupling is I > Br > Cl. For a 7-bromo derivative, you will almost certainly need to use a highly active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos), and you may need higher temperatures and a stronger base (like K₃PO₄).

Q4: My product appears to be a dark, insoluble material. What could be the issue?

A4: The formation of a dark, insoluble material often indicates the formation of palladium black, which is finely divided, inactive palladium metal. This can result from catalyst decomposition. To mitigate this, ensure a rigorously inert atmosphere and consider using a more stable palladium pre-catalyst. In some cases, the product itself may have poor solubility in the reaction solvent, which can hinder further reaction if it precipitates out. If this is suspected, a change of solvent to one with better solvating properties for the product (e.g., DMF or toluene at higher temperatures) may be necessary.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar Boronate Ar'B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid Ar'B(OH)₂ BoronicAcid->Base Activation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-I (7-Iodo-2,3-dihydro- benzo[b]furan) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low/No Conversion Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->Check_Inert Change_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Inert->Change_Catalyst If atmosphere is confirmed inert Optimize_Base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Change_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent System (e.g., Dioxane/H₂O, THF/H₂O) Optimize_Base->Optimize_Solvent Increase_Temp Increase Reaction Temperature (e.g., 80°C -> 100°C) Optimize_Solvent->Increase_Temp Success Improved Conversion Increase_Temp->Success

Caption: A decision-making workflow for troubleshooting low conversion.

Experimental Protocol: A Recommended Starting Point

This protocol provides a general procedure for the Suzuki coupling of 7-iodo-2,3-dihydrobenzo[b]furan with a generic arylboronic acid. Note: This is a starting point and may require optimization for your specific boronic acid.

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (0.02 equivalents, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-iodo-2,3-dihydrobenzo[b]furan (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the XPhos Pd G3 catalyst (0.02 equivalents) to the flask under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction concentration with respect to the limiting reagent).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Catalyst and Ligand Considerations

Catalyst/Ligand SystemSubstrate TypeKey Advantages
Pd(PPh₃)₄ Electron-deficient or simple aryl halidesReadily available, classic catalyst.
Pd(dppf)Cl₂ General purpose, good for many heteroaryl couplingsRobust and reliable for a range of substrates.
Buchwald Ligands (XPhos, SPhos) with Pd source Electron-rich, sterically hindered aryl halides (including chlorides)High activity, promotes difficult oxidative additions.
N-Heterocyclic Carbene (NHC) Ligands with Pd source Aryl chlorides and other challenging substratesStrong sigma-donors, form stable catalysts.

References

  • SciELO Brasil. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing De-iodination of 7-Iodo-2,3-dihydrobenzo[b]furan

Welcome to the technical support center for handling 7-Iodo-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 7-Iodo-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The inherent reactivity of the carbon-iodine bond, while synthetically useful, also presents a significant challenge: the propensity for de-iodination under various reaction conditions. This unwanted side reaction can lead to reduced yields of the desired product, formation of complex byproduct mixtures, and subsequent purification difficulties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate the de-iodination of 7-Iodo-2,3-dihydrobenzo[b]furan. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemical transformations.

Troubleshooting Guide: Minimizing De-iodination in Common Reactions

De-iodination, or hydrodeiodination, is the substitution of the iodine atom with a hydrogen atom. This process can be initiated by various factors, including the choice of catalyst, base, solvent, and even exposure to light. Below, we address specific scenarios where de-iodination is a common issue and provide targeted solutions.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. However, the formation of palladium-hydride (Pd-H) species is a known catalytic side-pathway that can lead to significant de-iodination of the aryl iodide starting material.[1][2]

Problem: Significant formation of 2,3-dihydrobenzo[b]furan is observed alongside the desired cross-coupled product.

Root Cause Analysis:

  • Formation of Pd-H Species: The primary culprit is often the generation of a palladium-hydride intermediate.[1] This can arise from several sources, including β-hydride elimination from alkyl phosphine ligands, reactions with protic solvents (like alcohols or water), or interaction with certain bases.

  • Slow Reductive Elimination: If the rate of reductive elimination to form the desired C-C or C-heteroatom bond is slow, the competing de-iodination pathway can become dominant.

Solutions:

ParameterRecommendationRationale
Ligand Choice Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).[1]These ligands promote faster reductive elimination, outcompeting the de-iodination pathway. Their steric bulk can also disfavor the approach of hydride sources to the palladium center.
Base Selection Switch from strong, nucleophilic bases (e.g., NaOtBu) to weaker, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]Strong bases can promote the formation of hydride donors and may also directly participate in de-iodination pathways.
Solvent System Utilize non-polar, aprotic solvents like toluene or dioxane instead of protic or polar aprotic solvents such as DMF.[1][3]Protic solvents can be a direct source of hydrides. Some polar aprotic solvents can facilitate the formation of reactive intermediates that lead to de-iodination.
Temperature Control Run the reaction at the lowest effective temperature.De-iodination can have a higher activation energy than the desired coupling reaction. Lowering the temperature can selectively slow down the undesired pathway.[1]
Reagent Purity Ensure all reagents and solvents are anhydrous and thoroughly degassed.Water and oxygen can contribute to the degradation of catalysts and ligands, leading to the formation of species that promote de-iodination.

Experimental Protocol: A Starting Point for a Suzuki Coupling with Minimized De-iodination

G cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up reagents 1. Add to an oven-dried vial: - 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 mmol) - Arylboronic acid (1.2 mmol) - Anhydrous K₃PO₄ (2.0 mmol) - Pd₂(dba)₃ (0.02 mmol) - SPhos (0.04 mmol) solvent 2. Add anhydrous, degassed toluene (5 mL). reagents->solvent atmosphere 3. Purge with Argon for 15 min. solvent->atmosphere heat 4. Heat at 80 °C with stirring. atmosphere->heat monitor 5. Monitor by TLC or GC-MS. heat->monitor quench 6. Cool and quench with water. monitor->quench extract 7. Extract with EtOAc. quench->extract purify 8. Purify by column chromatography. extract->purify

Workflow for a Suzuki coupling with minimized de-iodination.
Scenario 2: Lithiation and Other Strong Base Reactions

The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for metal-halogen exchange or deprotonation can also lead to de-iodination.

Problem: Formation of 2,3-dihydrobenzo[b]furan upon addition of a strong base.

Root Cause Analysis:

  • Radical Mechanisms: Strong bases can promote single-electron transfer (SET) processes, leading to the formation of aryl radicals that can abstract a hydrogen atom from the solvent or other reagents.[4][5]

  • Anionic Intermediates: The formation of an aryl anion followed by protonation from a solvent source can also lead to the de-iodinated product.

Solutions:

ParameterRecommendationRationale
Temperature Conduct the reaction at very low temperatures (e.g., -78 °C).Low temperatures suppress radical formation and other side reactions.
Solvent Choice Use non-protic, ethereal solvents like THF or diethyl ether. Avoid solvents that can act as proton donors.Minimizes the availability of hydrogen atom sources for quenching radical or anionic intermediates.
Addition Rate Add the organolithium reagent slowly and dropwise to the solution of 7-Iodo-2,3-dihydrobenzo[b]furan.Maintains a low concentration of the strong base, which can reduce the rate of side reactions.
Quenching After the desired reaction time, quench the reaction with a suitable electrophile before warming to room temperature.Traps the desired organometallic intermediate before it has a chance to undergo de-iodination.
Scenario 3: Photochemical Reactions

Aryl iodides are known to be sensitive to light, and photochemical de-iodination can occur, especially in the presence of a hydrogen donor.[6]

Problem: Gradual formation of 2,3-dihydrobenzo[b]furan when the reaction mixture is exposed to light.

Root Cause Analysis:

  • Homolytic Cleavage: UV or even visible light can induce homolytic cleavage of the C-I bond, generating an aryl radical.[5] This radical can then abstract a hydrogen atom from the solvent or other components of the reaction mixture.

Solutions:

ParameterRecommendationRationale
Light Exclusion Protect the reaction from light by wrapping the flask in aluminum foil or working in a dark environment.Prevents the photochemical activation of the C-I bond.
Solvent Selection Use solvents that are poor hydrogen atom donors.Reduces the likelihood of the aryl radical being quenched to form the de-iodinated product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the de-iodination of 7-Iodo-2,3-dihydrobenzo[b]furan?

A: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This inherent weakness makes it susceptible to cleavage under various conditions, including reductive conditions (e.g., in the presence of a Pd-H species), in the presence of strong bases, or upon exposure to light.[1][5][6] The resulting aryl radical or anion is a highly reactive intermediate that can be readily quenched by a hydrogen atom source in the reaction mixture to yield the de-iodinated product, 2,3-dihydrobenzo[b]furan.

Q2: How does the choice of palladium precatalyst affect de-iodination?

A: The palladium precatalyst can influence the rate of formation of the active Pd(0) species and the overall catalytic cycle. Precatalysts that lead to a more controlled and steady generation of the active catalyst can sometimes minimize side reactions. However, the choice of ligand is generally considered to have a more direct and significant impact on preventing de-iodination than the choice of the palladium source itself.[1]

Q3: Can additives be used to suppress de-iodination?

A: Yes, in some cases, additives can be beneficial. For instance, in Stille couplings, the addition of a copper(I) co-catalyst can accelerate the transmetalation step, which in turn can help the desired coupling outcompete the de-iodination pathway.[3] However, the effect of additives is highly system-dependent and should be evaluated on a case-by-case basis.

Q4: Is 7-Iodo-2,3-dihydrobenzo[b]furan more prone to de-iodination than other aryl iodides?

A: The electronic properties of the 2,3-dihydrobenzo[b]furan ring system can influence the reactivity of the C-I bond. The electron-donating nature of the oxygen atom may slightly activate the aryl ring, potentially making the C-I bond more susceptible to certain cleavage mechanisms compared to electron-deficient aryl iodides. However, the general principles and troubleshooting strategies outlined in this guide are broadly applicable to a wide range of aryl iodides.

G cluster_causes Primary Causes cluster_solutions Preventative Measures Deiodination De-iodination of 7-Iodo-2,3-dihydrobenzo[b]furan Ligands Bulky, Electron-Rich Ligands (e.g., XPhos) Deiodination->Ligands Mitigated by WeakBase Weaker Bases (e.g., K₃PO₄) Deiodination->WeakBase Mitigated by Solvent Aprotic, Non-polar Solvents (e.g., Toluene) Deiodination->Solvent Mitigated by LowTemp Low Reaction Temperature Deiodination->LowTemp Mitigated by LightExclusion Exclusion of Light Deiodination->LightExclusion Mitigated by PdH Palladium-Hydride (Pd-H) Formation PdH->Deiodination StrongBase Strong Bases (e.g., n-BuLi) StrongBase->Deiodination Light Photochemical Activation Light->Deiodination

Key factors leading to de-iodination and corresponding preventative measures.

References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. National Center for Biotechnology Information. [Link]

  • The dehalogenation of aryl bromides and iodides. ResearchGate. [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. National Center for Biotechnology Information. [Link]

  • significant dehalogenation in stille coupling. Reddit. [Link]

Sources

Optimization

Troubleshooting low conversion in Buchwald-Hartwig amination of 7-Iodo-2,3-dihydrobenzo[b]furan

Welcome to the technical support center for the Buchwald-Hartwig amination of 7-Iodo-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 7-Iodo-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. Here, we will address common challenges leading to low conversion and provide in-depth, evidence-based solutions to optimize your experimental outcomes.

Troubleshooting Low Conversion

Low conversion is a frequent hurdle in the Buchwald-Hartwig amination of 7-Iodo-2,3-dihydrobenzo[b]furan. The following section provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Complete Lack of Reactivity or Very Low Conversion (<10%)

You've set up your reaction, but upon analysis, you see only starting materials or trace amounts of your desired product. This frustrating scenario often points to a fundamental issue with one of the core components of your reaction.

Potential Causes & Solutions:

  • Inactive Catalyst: The generation of the active Pd(0) species is paramount for the catalytic cycle to begin.[1][2] If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) may be inefficient under your current conditions.[1][2]

    • Solution: Switch to a pre-formed Pd(0) source or a more advanced palladacycle precatalyst (e.g., G3 or G4 precatalysts). These are designed to form the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[3] If using a Pd(II) source, ensure your amine has an α-hydrogen or your phosphine ligand can act as a reductant.[2]

  • Inappropriate Ligand Choice: The ligand is not merely a spectator; it is intimately involved in every step of the catalytic cycle. An incorrect ligand can fail to stabilize the palladium center or facilitate crucial steps like oxidative addition and reductive elimination.

    • Solution: For the electron-rich 7-Iodo-2,3-dihydrobenzo[b]furan, bulky, electron-rich biarylphosphine ligands are generally recommended. Ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points.[3][4] The choice of ligand is also highly dependent on the amine coupling partner.[1][3]

  • Oxygen Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen and can be readily oxidized to an inactive state.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

Problem 2: Reaction Stalls After Partial Conversion (e.g., 30-60%)

Your reaction begins as expected, but then progress halts, leaving a significant amount of starting material unreacted. This often indicates catalyst deactivation or inhibition during the reaction.

Potential Causes & Solutions:

  • Catalyst Inhibition by Iodide: While aryl iodides are generally highly reactive in oxidative addition, the resulting iodide anion can be problematic.[1][2][5] It can form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the active cycle.[2][6]

    • Solution: The choice of solvent can play a crucial role here. Toluene is often favored for reactions with aryl iodides because it has poor solubility for the iodide salts that form, helping to mitigate their inhibitory effects in the solution phase.[2][7]

  • Base Decomposition or Incompatibility: The base is crucial for the deprotonation of the amine, but an inappropriate choice can lead to side reactions or catalyst deactivation.[8][9] Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups.[2]

    • Solution: While strong bases are common, consider a switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your amine is sensitive.[4] These may require higher reaction temperatures to achieve comparable rates.[4] The physical properties of the base also matter; grinding the base before use can prevent clumping and improve reaction rates.[1]

  • Poor Solubility of Reaction Components: If any of the key components (substrate, catalyst, base) have poor solubility in the chosen solvent, the reaction will be slow and may not go to completion.[4]

    • Solution: Ensure your solvent effectively solubilizes all reactants. While toluene is a good starting point, other solvents like dioxane or THF can be considered.[4][10] In some cases, a mixture of solvents may be beneficial.

Problem 3: Significant Side Product Formation

Instead of a clean conversion to your desired product, you observe the formation of significant byproducts, complicating purification and reducing your yield.

Potential Causes & Solutions:

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene (in this case, 2,3-dihydrobenzo[b]furan).[6]

    • Solution: This side reaction can be promoted by certain catalyst systems and conditions. Optimizing the catalyst-to-ligand ratio and the reaction temperature can often minimize hydrodehalogenation.[3]

  • Homocoupling: You may observe the formation of dimers of your aryl halide or your amine.

    • Solution: Homocoupling can be a sign of an inefficient cross-coupling cycle. Re-evaluating your ligand and base combination is a good first step. Fine-tuning the catalyst loading and reaction temperature can also suppress this side reaction.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium source for the amination of 7-Iodo-2,3-dihydrobenzo[b]furan?

For reliable and reproducible results, it is highly recommended to use a palladacycle precatalyst such as an XPhos Pd G3 or G4.[3] These precatalysts are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more consistent outcomes compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]

Q2: How do I select the optimal ligand for my specific amine?

The choice of ligand is critical and depends heavily on the nature of your amine coupling partner.[1][12]

Amine TypeRecommended LigandsRationale
Primary Aliphatic AminesBrettPhos, RuPhosThese ligands are effective for a broad range of primary amines.[3]
Secondary Aliphatic AminesRuPhos, XPhosThese bulky ligands can accommodate the increased steric hindrance of secondary amines.[3]
Aryl AminesXPhos, SPhosThese ligands are well-suited for the coupling of aryl amines.
Heteroaryl AminestBuBrettPhos, DavePhosThese are challenging substrates, and more specialized ligands are often required for good yields.[3]

Q3: What is the role of the base, and which one should I choose?

The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex, which precedes reductive elimination.[4][8][9]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and often lead to faster reaction rates.[1] However, they can be incompatible with base-sensitive functional groups on either coupling partner.[2]

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may necessitate higher reaction temperatures or increased catalyst loadings to achieve complete conversion.[4] Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[4]

Q4: Which solvent is most suitable for this reaction?

The solvent must effectively dissolve the reactants and intermediates.[4][13]

  • Toluene: Often the solvent of choice for aryl iodides, as it minimizes catalyst inhibition by the iodide byproduct due to the poor solubility of the formed iodide salts.[2][7]

  • Dioxane and THF: These are also commonly used aprotic polar solvents.[4][10]

  • Solvent Polarity: The polarity of the solvent can influence the reaction rate and even the active catalytic species.[8][14] It's worth screening a few solvents if you are facing persistent issues.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 7-Iodo-2,3-dihydrobenzo[b]furan

This protocol provides a general starting point and may require optimization for your specific amine.

Materials:

  • 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add 7-Iodo-2,3-dihydrobenzo[b]furan, the palladium precatalyst, and the base to the oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_side Off-Cycle Pathway Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-I AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine, + Base Dimer Inactive [Pd(I)-μ-I]₂ Dimer OxAdd->Dimer + I⁻ (Inhibition) RedElim Reductive Elimination AmineCoord->RedElim - Base-H⁺, - I⁻ RedElim->Pd(0)L - Ar-Amine Troubleshooting_Workflow start Low Conversion Observed q1 Conversion < 10%? start->q1 q2 Reaction Stalled? q1->q2 No c1 Check Catalyst Activity (Use Precatalyst) Verify Ligand Choice Ensure Inert Atmosphere q1->c1 Yes q3 Side Products? q2->q3 No c2 Consider Iodide Inhibition (Switch to Toluene) Evaluate Base Compatibility Check Reagent Solubility q2->c2 Yes c3 Optimize Temp. & Catalyst Loading (Minimize Hydrodehalogenation) Re-evaluate Ligand/Base Combo (Reduce Homocoupling) q3->c3 Yes end Optimized Reaction q3->end No c1->end c2->end c3->end

Caption: A decision-making workflow for troubleshooting low conversion in Buchwald-Hartwig aminations.

References

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. The Royal Society of Chemistry. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. [Link]

Sources

Troubleshooting

Stability of 7-Iodo-2,3-dihydrobenzo[b]furan under different reaction conditions

Welcome to the technical support guide for 7-Iodo-2,3-dihydrobenzo[b]furan. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Iodo-2,3-dihydrobenzo[b]furan. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. 7-Iodo-2,3-dihydrobenzo[b]furan is a valuable intermediate, prized for its role in constructing complex molecules for pharmaceuticals and advanced materials.[1][2] Its utility stems from the strategic placement of an iodine atom on the robust 2,3-dihydrobenzofuran scaffold, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

While generally stable, its reactivity profile contains nuances that can lead to unexpected outcomes. This guide provides in-depth, field-proven insights into the stability of this compound under various reaction conditions. We will explore common experimental challenges, explain the underlying chemical principles, and offer robust, actionable solutions in a direct question-and-answer format.

Part 1: Troubleshooting Guide - Common Reaction Issues

This section addresses specific problems encountered during common synthetic transformations involving 7-Iodo-2,3-dihydrobenzo[b]furan. Each answer explains the causality behind the issue and provides validated protocols for resolution.

Q1: I'm observing significant deiodination during my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's causing this and how can I prevent it?

A1: This is a frequent issue with aryl iodides. The formation of the deiodinated byproduct, 2,3-dihydrobenzo[b]furan, typically arises from two primary mechanistic pathways within the catalytic cycle:

  • Protonolysis: The key arylpalladium(II) intermediate can be cleaved by a proton source in the reaction mixture before it undergoes the desired transmetalation or reductive elimination step. Trace amounts of water, acidic impurities in reagents, or the use of protic solvents can exacerbate this.

  • Reductive Dehalogenation: Palladium hydride (Pd-H) species, often formed via β-hydride elimination from reagents or solvents, can react with the aryl iodide in a competing catalytic cycle, leading to the hydrodehalogenated product.

Troubleshooting & Optimization Strategy:

To mitigate deiodination, a systematic approach focusing on the choice of base, solvent, and catalyst system is crucial.

Key Experimental Parameters to Control:
ParameterProblematic ConditionRecommended Solution & Rationale
Base Strong, sterically hindered bases like NaOtBu, especially at high temperatures.Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[3] These are less prone to generating species that promote side reactions and are sufficiently basic to facilitate the catalytic cycle for most cross-couplings.[4]
Solvent Protic solvents (e.g., alcohols) or technical-grade solvents containing water or acidic impurities.Use anhydrous, degassed, non-polar aprotic solvents such as dioxane, toluene, or DMF.[5] Degassing (e.g., via freeze-pump-thaw cycles or sparging with argon) is critical to remove dissolved oxygen, which can degrade the catalyst.
Catalyst & Ligand Highly reactive "ligandless" catalysts or systems that readily form Pd-H species.Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the rate of reductive elimination, minimizing the lifetime of intermediates susceptible to protonolysis.[6]
Additives Not applicable (often the absence of the right additive is the issue).In some cases, particularly for Suzuki couplings, the addition of water in a carefully controlled amount (e.g., as a co-solvent with dioxane) can be beneficial by aiding the dissolution of the inorganic base and facilitating transmetalation without causing excessive protonolysis.[3]
Logical Workflow for Troubleshooting Deiodination:

Below is a decision-making workflow to systematically address the issue of deiodination in your experiments.

G start Deiodination Observed (>5%) base_check Step 1: Evaluate Base Is it NaOtBu or LHMDS? start->base_check base_check->base_check solvent_check Step 2: Check Solvent Is it anhydrous & degassed? base_check->solvent_check No solvent_check->solvent_check ligand_check Step 3: Assess Ligand Using a bulky, electron-rich ligand (e.g., XPhos)? solvent_check->ligand_check Yes ligand_check->ligand_check success Problem Resolved ligand_check->success Yes

Caption: Acid-catalyzed ring-opening pathway.

Conditions to Avoid:

  • Strong Acids: Avoid concentrated mineral acids (HCl, H₂SO₄) and strong Lewis acids (e.g., BBr₃, AlCl₃) at elevated temperatures. For protecting group removal (e.g., Boc), milder acids like trifluoroacetic acid (TFA) in dichloromethane at room temperature are generally safe. [2]* High Temperatures: The parent 2,3-dihydrobenzofuran scaffold can undergo thermal decomposition, but this occurs at extremely high temperatures (above 1000 K) and is not relevant for standard solution-phase organic synthesis. [7] Stability Under Basic and Reductive Conditions:

  • Bases: The ring is highly stable to a wide range of inorganic and organic bases (e.g., K₂CO₃, NaOH, DBU) used in cross-coupling and other transformations. [5][8]* Reductive Conditions: Standard catalytic hydrogenation (e.g., H₂, Pd/C) is unlikely to affect the dihydrofuran ring but may cause deiodination. [6]Stronger reducing agents like LiAlH₄ should be used with caution, though they are primarily used for carbonyl reduction, a functionality absent here.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the recommended storage and handling procedures for 7-Iodo-2,3-dihydrobenzo[b]furan?

A4: Like many aryl iodides, this compound can be sensitive to light and air over long periods. For optimal stability, it should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Q5: Is 7-Iodo-2,3-dihydrobenzo[b]furan stable to common purification techniques like silica gel chromatography?

A5: Yes, it is generally stable to silica gel chromatography. However, prolonged exposure to acidic silica can sometimes lead to minor decomposition for sensitive substrates. If you observe streaking or product loss on the column, consider neutralizing the silica gel by pre-slurrying it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column.

Q6: How does the reactivity of the C-I bond in this molecule compare to other aryl iodides?

A6: The C-I bond in 7-Iodo-2,3-dihydrobenzo[b]furan exhibits reactivity typical of a moderately electron-rich to electronically neutral aryl iodide. The ether oxygen donates some electron density to the aromatic ring, but its effect at the 7-position is modest. Consequently, it readily undergoes oxidative addition to Pd(0) catalysts, making it an excellent substrate for a wide range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. [3][6][9]

Part 3: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol provides a robust method for coupling an arylboronic acid with 7-Iodo-2,3-dihydrobenzo[b]furan, employing conditions designed to suppress hydrodehalogenation.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

    • Add a magnetic stir bar.

  • Catalyst Addition:

    • In a separate vial, weigh out the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.5 mol%).

    • Quickly add the catalyst and ligand solids to the Schlenk flask.

  • Solvent Addition and Degassing:

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M with respect to the aryl iodide).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination

This protocol is optimized for coupling primary or secondary amines, utilizing a modern catalyst system to prevent inhibition and ensure high yields. [6]

  • Reagent Preparation:

    • To an oven-dried Schlenk tube, add 7-Iodo-2,3-dihydrobenzo[b]furan (1.0 equiv), the amine coupling partner (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv). Note: Weigh out the base in a glovebox if possible due to its hygroscopic nature.

    • Add a magnetic stir bar.

  • Catalyst Addition:

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the tube. This can be done in the air as the precatalyst is air-stable.

  • Solvent Addition and Reaction:

    • Seal the tube with a Teflon-lined cap.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous, degassed toluene or dioxane via syringe (to ~0.2 M).

    • Place the tube in a preheated heating block or oil bath at 100 °C and stir for 18-24 hours.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction with ethyl acetate.

    • Carefully quench with water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via flash chromatography.

References

  • Popp, B. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]

  • Srinivasan, N. T., et al. (2000). Thermal reactions of 2,3-dihydrobenzofuran: Experimental results and computer modeling. International Journal of Chemical Kinetics. Available at: [Link]

  • Wang, H., et al. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2021). Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furan. ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. Journal of Organometallic Chemistry. Available at: [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow (Preprint). Amazon S3. Available at: [Link]

  • NIST. (n.d.). 2,3-Dihydrobenzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • Hassan, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Yue, D., et al. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro-. Retrieved from [Link]

  • Mizuno, K. (2016). Photochemistry of aromatic compounds. Photochemistry. Available at: [Link]

  • Manarin, F. G., et al. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lucas, S. C. C., et al. (2022). The Optimisation of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective, Bromo and Extra Terminal Domain (BET) Inhibitors. University of Strathclyde. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan

Welcome to the technical support center for the synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, chemists, and process development professionals to address common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate. The following FAQs and troubleshooting protocols are based on established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most reliable and scalable method for the iodination of 2,3-dihydrobenzo[b]furan?

Answer: Direct electrophilic iodination is the most common route. However, achieving high regioselectivity for the 7-position on a large scale is a significant challenge. The oxygen atom of the dihydrofuran ring is an ortho-para director, activating the 5 and 7 positions for electrophilic substitution.

For scale-up, a recommended method involves using a combination of molecular iodine (I₂) and an oxidizing agent, such as mercury(II) oxide (HgO), under neutral and mild conditions. This system is often favored for its high regioselectivity and straightforward work-up.[1] Alternative methods using reagents like N-Iodosuccinimide (NIS) can also be effective, but may require more stringent control of reaction conditions to minimize side products.[2]

Troubleshooting Protocol: Iodinating Agent Selection

  • Initial Assessment: Start with a small-scale trial (1-5 g) comparing different iodinating systems.

  • Reagent System 1 (Recommended):

    • Reagents: 2,3-dihydrobenzo[b]furan, Iodine (I₂), Mercury(II) Oxide (HgO).

    • Solvent: Dichloromethane (CH₂Cl₂).

    • Procedure: A suspension of HgO, I₂, and the substrate in CH₂Cl₂ is stirred at room temperature.[1]

    • Rationale: The HgO-I₂ reagent system provides neutral and mild reaction conditions, which helps to avoid acid-catalyzed side reactions and improves regioselectivity towards the 7-position. The work-up is simplified to filtering off the mercury salts.[1]

  • Reagent System 2 (Alternative):

    • Reagents: 2,3-dihydrobenzo[b]furan, N-Iodosuccinimide (NIS).

    • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂).

    • Procedure: The substrate is dissolved in the solvent and NIS is added portion-wise at a controlled temperature (e.g., 0-5 °C).

    • Rationale: NIS is an easy-to-handle solid and avoids the use of heavy metals. However, it can be more aggressive, potentially leading to lower selectivity or over-iodination if not carefully controlled.

Data Summary: Comparison of Common Iodinating Agents

Iodinating SystemProsConsKey Considerations for Scale-up
I₂ / HgO High regioselectivity for 7-position[1], Mild, neutral conditions[1]Use of toxic mercury salts, Waste disposalRequires proper handling and disposal of mercury waste. Filtration can be slow on a large scale.
N-Iodosuccinimide (NIS) Metal-free[2], Easy to handleCan be less selective, Potential for side reactionsRequires strict temperature control during addition to manage exotherm and selectivity.
I₂ / Oxidant (e.g., HIO₃, H₂O₂) Avoids heavy metalsCan generate strong acids (HI), leading to side reactionsRequires a base to neutralize generated acid. May require more complex work-up.
Q2: I'm observing significant formation of the 5-iodo isomer as a byproduct. How can I improve the regioselectivity for the 7-position?

Answer: The formation of the 5-iodo isomer is a common problem due to the electronic activation of both the C5 and C7 positions by the ether oxygen. Selectivity is often governed by a combination of sterics and reaction kinetics. The 7-position is sterically more hindered, so achieving high selectivity requires carefully optimized conditions.

Workflow for Optimizing Regioselectivity

start Low 7-Iodo Selectivity (>10% 5-Iodo Isomer) cond Check Reaction Temperature start->cond temp_high Temperature > 25°C? cond->temp_high Yes temp_ok Temperature ≤ 25°C? cond->temp_ok No action_temp Action: Lower Temperature to 0-5°C temp_high->action_temp reagent Evaluate Iodinating Agent temp_ok->reagent nis_used Using NIS/Strong Electrophile? reagent->nis_used Yes hgo_used Using I2/HgO? reagent->hgo_used No action_reagent Action: Switch to milder I2/HgO system nis_used->action_reagent action_solvent Action: Test less polar solvents (e.g., Hexane, Toluene) hgo_used->action_solvent result Improved 7-Iodo Selectivity action_temp->result action_reagent->result action_solvent->result

Caption: Troubleshooting workflow for poor regioselectivity.

Troubleshooting Protocol: Enhancing 7-Iodo Selectivity

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to 5 °C). Lower temperatures often favor the thermodynamically more stable, sterically hindered product.

  • Rate of Addition: Add the iodinating agent slowly and portion-wise. This keeps the instantaneous concentration of the electrophile low, which can enhance selectivity by allowing the substrate to differentiate between the two active sites.

  • Solvent Effects: The polarity of the solvent can influence selectivity. Experiment with less polar solvents like toluene or hexane in place of dichloromethane or acetonitrile. Non-polar solvents can sometimes enhance selectivity by favoring aggregation or specific transition states.

  • Lewis Acid Catalysis: In some electrophilic aromatic substitutions, the use of a mild Lewis acid can alter the regiochemical outcome. However, this should be approached with caution as it can also decrease selectivity or promote side reactions. Small-scale trials are essential.

Q3: The work-up is difficult, and purification by column chromatography is not viable for my multi-kilogram scale. What are the alternatives?

Answer: Avoiding column chromatography is a primary goal in process chemistry. For 7-Iodo-2,3-dihydrobenzo[b]furan, a combination of extractive work-up and crystallization is the most scalable purification strategy.

Experimental Protocol: Scalable Work-up and Crystallization

  • Reaction Quench:

    • Upon reaction completion (monitored by TLC/LCMS), cool the reaction mixture.

    • If using the I₂/HgO method, first filter the reaction mixture to remove insoluble mercury salts. Wash the filter cake with the reaction solvent (e.g., CH₂Cl₂).

    • Slowly pour the filtrate into a stirred aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10% w/v). This will quench any unreacted iodine, indicated by the disappearance of the purple/brown color.

  • Extractive Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M Sodium Hydroxide (NaOH) solution (to remove any acidic impurities).

      • Water (H₂O).

      • Brine (saturated NaCl solution) to aid in drying.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization:

    • Solvent Screening: The crude product is often an oil or a low-melting solid. The key is to find a solvent system where the desired 7-iodo isomer has low solubility, while the 5-iodo isomer and other impurities remain in solution.

    • Recommended System: A non-polar/polar solvent mixture like Heptane/Ethyl Acetate or Hexane/Isopropanol is a good starting point.

    • Procedure:

      • Dissolve the crude oil in a minimal amount of the more polar solvent (e.g., Ethyl Acetate) with gentle warming.

      • Slowly add the non-polar anti-solvent (e.g., Heptane) until the solution becomes cloudy.

      • Add a few more drops of the polar solvent until the solution is clear again.

      • Allow the solution to cool slowly to room temperature, and then to 0-5 °C for several hours to maximize crystal formation.

      • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum.

    • Purity Check: Analyze the purity of the crystallized material and the mother liquor by GC or LCMS to confirm the successful separation of isomers.

Q4: Is 7-Iodo-2,3-dihydrobenzo[b]furan stable? What are the recommended storage conditions?

Answer: Aryl iodides, especially those on electron-rich aromatic systems, can be sensitive to light and heat.[3] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to homolytic cleavage, leading to de-iodination and the formation of colored impurities (often elemental iodine).[3][4]

Storage and Handling Recommendations:

  • Light Protection: Store the material in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.

  • Temperature: For long-term storage, keep the material in a refrigerator (2-8 °C). For very high purity material, storage in a freezer (-20 °C) is recommended.

  • Inert Atmosphere: To prevent oxidative degradation, store the product under an inert atmosphere of nitrogen or argon.

  • Purity: Impurities can sometimes catalyze decomposition. Ensure the material is of high purity before long-term storage. An o-iodophenol derivative, for instance, has been noted to be unstable and liberate elemental iodine upon heating or even at ambient conditions over time.[3]

References

  • Cheng, D., Meng, X., Li, D., Jie, S., Liu, Y., & Jiao, X. (2023). Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions. Synlett, 34, 970-974. [Link]

  • Rogers, R. D., & Gladysz, J. A. (1989). Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Organometallics, 8(7), 1698-1708. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Cheng, D., et al. (2023). Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triaryl- benzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reac. Synlett. [Link]

  • YouTube. (2023). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

  • ResearchGate. (2023). Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions. [Link]

  • Li, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. [Link]

  • ResearchGate. (n.d.). Possible iodinated benzofuran regioisomers from C–C/C–O arylations of... [Link]

  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. [Link]

  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. [Link]

  • MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • ACS Publications. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • ResearchGate. (n.d.). Structures of biologically active aryl iodides. [Link]

  • Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]

  • ACS Publications. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. [Link]

  • NIH. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • NIH. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]

  • NIH. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Characterization of unexpected byproducts in 7-Iodo-2,3-dihydrobenzo[b]furan synthesis

Technical Support Center: Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan Document ID: TSC-DBF-7I-001 Last Updated: January 21, 2026 Introduction The synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan is a critical process in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan

Document ID: TSC-DBF-7I-001

Last Updated: January 21, 2026

Introduction

The synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan is a critical process in the development of various biologically active molecules and pharmaceutical intermediates. The precise introduction of an iodine atom at the C-7 position is often challenging, with reaction pathways susceptible to the formation of regioisomers and other unexpected byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help researchers identify, characterize, and mitigate the formation of these impurities, ensuring high purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Iodo-2,3-dihydrobenzo[b]furan and what are its primary challenges?

A1: The most prevalent method is the direct electrophilic iodination of 2,3-dihydrobenzo[b]furan. This reaction typically employs an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), often in the presence of an acid catalyst or an activating agent.[1] The primary challenge is controlling regioselectivity. The dihydrobenzofuran ring system is activated towards electrophilic aromatic substitution, but directing the electrophile exclusively to the C-7 position can be difficult. The C-5 position is also electronically activated, often leading to the formation of the 5-Iodo-2,3-dihydrobenzo[b]furan isomer as a significant byproduct.

Q2: Why is the 5-iodo isomer a common byproduct?

A2: The formation of the 5-iodo isomer is a direct consequence of the electronic properties of the 2,3-dihydrobenzo[b]furan ring. The oxygen atom is an ortho-, para-director. The para-position (C-5) is sterically accessible and electronically enriched, making it a favorable site for electrophilic attack. The ortho-position (C-7) is also activated, but can be subject to steric hindrance from the adjacent fused dihydrofuran ring, sometimes resulting in lower yields compared to the C-5 isomer depending on the specific reaction conditions.

Q3: Can di-iodinated byproducts form?

A3: Yes, di-iodination is a potential side reaction, especially if an excess of the iodinating agent is used or if the reaction is allowed to proceed for an extended period. The most common di-iodo byproduct is 5,7-diiodo-2,3-dihydrobenzo[b]furan. The initial introduction of an iodine atom is deactivating, but under forcing conditions, a second substitution can occur at the remaining activated positions.

Q4: Are there alternative synthetic strategies that offer better regioselectivity?

A4: Absolutely. To circumvent the regioselectivity issues of direct iodination, multi-step strategies are often employed. A common approach involves the intramolecular cyclization of a pre-functionalized precursor. For instance, the synthesis and subsequent cyclization of a molecule like 2-(2-iodo-6-methoxyphenoxy)ethanol can provide a more controlled route to the 7-substituted dihydrobenzofuran core. Such methods build the desired substitution pattern into the starting materials, avoiding competitive positions on the aromatic ring during the key bond-forming step.[2][3]

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on mechanistic principles.

Problem 1: My crude ¹H NMR shows two distinct triplets around 4.6 ppm and two triplets around 3.2 ppm, but the aromatic region is more complex than expected.

  • Probable Cause: You have likely formed a mixture of the desired 7-iodo isomer and the 5-iodo byproduct. Both isomers will show the characteristic triplets for the C2 and C3 protons of the dihydrofuran ring, but their aromatic protons will have different chemical shifts and coupling patterns.

  • Recommended Action:

    • Characterization: Use 2D NMR techniques like COSY and HMBC to definitively assign the structures. The coupling patterns of the aromatic protons will confirm the substitution pattern. For example, the 7-iodo isomer will typically show a doublet, a triplet, and another doublet, while the 5-iodo isomer will show a different pattern.

    • Purification: The isomers are often separable by column chromatography on silica gel, though it may require careful solvent gradient optimization (e.g., using a low polarity eluent system like hexane/ethyl acetate or hexane/dichloromethane). HPLC can also be an effective separation tool.

    • Prevention: To favor the 7-iodo isomer, consider using a bulkier iodinating reagent or directing group strategy if possible. Alternatively, lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product, though this can also decrease the overall reaction rate.

Problem 2: Mass spectrometry of my main product peak shows a mass significantly higher than the expected mono-iodinated product.

  • Probable Cause: This points to the formation of a di-iodinated byproduct, most likely 5,7-diiodo-2,3-dihydrobenzo[b]furan.

  • Recommended Action:

    • Confirm Stoichiometry: Re-evaluate the stoichiometry of your iodinating agent. Reduce the equivalents of I₂ or NIS to 1.0 or slightly less (e.g., 0.95 eq) to minimize over-iodination.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary iodination from occurring.

    • Purification: Di-iodinated products are typically less polar than mono-iodinated ones and can usually be separated by standard column chromatography.

Problem 3: The reaction turns dark and produces a significant amount of baseline material on TLC, resulting in a low yield of identifiable products.

  • Probable Cause: Decomposition of the starting material or product is likely occurring. Iodine and many iodinating reagents can be oxidative, and the reaction conditions (e.g., strong acid, high temperature) might be too harsh for the dihydrobenzofuran core.[4][5]

  • Recommended Action:

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) even if it requires a longer reaction time.

    • Use a Milder Iodinating Agent: Switch from I₂/oxidizing agent to NIS, which is often considered a milder source of electrophilic iodine.[1]

    • Buffer the Reaction: If using a strong acid catalyst, consider switching to a milder one or using a buffer system to control the pH.

    • Degas Solvents: Ensure solvents are deoxygenated to minimize oxidative side reactions.

Summary of Byproducts and Analytical Signatures
Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (Illustrative)
7-Iodo-2,3-dihydrobenzo[b]furan Iodo at C7246.04~7.2-6.8 ppm (3H, aromatic), ~4.6 ppm (t, 2H, -OCH₂), ~3.2 ppm (t, 2H, -ArCH₂)
5-Iodo-2,3-dihydrobenzo[b]furan Iodo at C5246.04Aromatic signals shifted compared to 7-iodo isomer, ~4.6 ppm (t, 2H), ~3.2 ppm (t, 2H)
5,7-Diiodo-2,3-dihydrobenzo[b]furan Iodo at C5 & C7371.94Simpler aromatic region (2H), ~4.6 ppm (t, 2H), ~3.2 ppm (t, 2H)
2,3-dihydrobenzo[b]furan Starting Material120.15~7.1-6.8 ppm (4H, aromatic), ~4.5 ppm (t, 2H), ~3.1 ppm (t, 2H)

Illustrative Diagrams

Reaction Pathway and Byproduct Formation

The following diagram illustrates the electrophilic iodination of 2,3-dihydrobenzo[b]furan, leading to the desired product and the common 5-iodo byproduct.

G cluster_start Starting Materials cluster_reaction Electrophilic Aromatic Substitution cluster_products Products start 2,3-dihydrobenzo[b]furan reagent Iodinating Agent (e.g., NIS, I₂) intermediate Arenium Ion Intermediate (Attack at C7 or C5) reagent->intermediate Attack product_7 7-Iodo Isomer (Desired Product) intermediate->product_7 Deprotonation (Path A) product_5 5-Iodo Isomer (Byproduct) intermediate->product_5 Deprotonation (Path B)

Caption: Iodination pathways for 2,3-dihydrobenzo[b]furan.

Troubleshooting Workflow for Isomer Identification

This workflow outlines the steps to take when an unexpected mixture of isomers is suspected.

G start Crude product mixture shows unexpected complexity in NMR's aromatic region step1 Acquire High-Resolution ¹H, ¹³C, and COSY NMR start->step1 step2 Analyze Aromatic Coupling Constants step1->step2 decision Can structures be unambiguously assigned? step2->decision step3a Definitive Identification: 7-iodo vs 5-iodo isomer decision->step3a Yes step3b Acquire HMBC/NOESY NMR for further correlation decision->step3b No step4 Develop separation method (Column Chromatography or HPLC) step3a->step4 step3b->step2 end Isolate pure isomers and optimize reaction conditions step4->end

Caption: Workflow for isomer identification and purification.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Iodination
  • Disclaimer: This is a representative protocol and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 2,3-dihydrobenzo[b]furan (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise.

  • If required, add a catalytic amount of an acid like trifluoroacetic acid (0.1 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Upon completion (disappearance of starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: NMR Sample Preparation for Isomer Characterization
  • Accurately weigh approximately 5-10 mg of the purified byproduct or isomeric mixture.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Acquire standard 1D spectra (¹H, ¹³C) followed by 2D correlation experiments (COSY, HSQC, HMBC).

  • Analysis Focus: Pay close attention to the aromatic region in the ¹H and COSY spectra to trace the proton-proton coupling networks. Use the HMBC spectrum to find long-range correlations between protons (e.g., -OCH₂ at C2) and aromatic carbons to confirm the substitution pattern.[6]

References

  • Title: Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI URL: [Link]

  • Title: Electrophilic halogenation Source: Wikipedia URL: [Link]

  • Title: Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Benzofuran synthesis through iodocyclization reactions: recent advances Source: MedCrave online URL: [Link]

  • Title: Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene Source: Master Organic Chemistry URL: [Link]

  • Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Catalytic Cross-Coupling with 7-Iodo-2,3-dihydrobenzo[b]furan

Introduction: The Significance of the Dihydrobenzofuran Scaffold The 2,3-dihydrobenzo[b]furan motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzo[b]furan motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active molecules.[1] Its rigid structure and specific spatial arrangement of substituents make it a valuable building block in drug discovery, particularly for developing agents targeting a wide range of biological pathways. Functionalization of this core, especially at the C7 position, allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

7-Iodo-2,3-dihydrobenzo[b]furan serves as a versatile and crucial intermediate for this purpose. The carbon-iodine bond is the most reactive among aryl halides for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions.[2] This guide provides an in-depth, objective comparison of various catalytic systems for the most common and impactful cross-coupling reactions involving this key substrate, grounded in experimental data and mechanistic principles to aid researchers in catalyst selection and reaction optimization.

Pillar 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions provide a powerful toolkit for bond formation.[3] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][3]

The canonical cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 7-Iodo-2,3-dihydrobenzo[b]furan, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.[4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[4]

The efficiency of each step is profoundly influenced by the choice of palladium source (precatalyst), ligands, base, and solvent.

General_Pd_Catalytic_Cycle cluster_cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex Ar-Pd(II)(I)L_n pd0:e->pd_complex:w Ar-I oxidative_addition Oxidative Addition coupled_complex Ar-Pd(II)(R)L_n pd_complex:s->coupled_complex:n R-M transmetalation Transmetalation (e.g., with R-M) coupled_complex:w->pd0:e Ar-R reductive_elimination Reductive Elimination start Ar-I partner R-M product Ar-R Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(I)L_n pd0->pd_complex  Oxidative  Addition (Ar-I) pd_complex->pd0  Reductive  Elimination (Ar-C≡C-R) cu_acetylide Cu(I)-C≡C-R cu_halide Cu(I)I cu_halide->cu_acetylide  R-C≡C-H  Base cu_acetylide->pd_complex Transmetalation cu_acetylide->cu_halide  Transmetalation  to Pd(II) Experimental_Workflow start Define Target Bond (C-C or C-N) select_rxn Select Reaction Type (Suzuki, Sonogashira, Heck, B-H) start->select_rxn select_cat Select Catalytic System (Pd Source, Ligand, Base) select_rxn->select_cat optimize Optimize Conditions (Temp, Conc., Time) select_cat->optimize run_rxn Execute Reaction (Inert atmosphere, dry solvents) optimize->run_rxn monitor Monitor Progress (TLC, LC-MS) run_rxn->monitor workup Work-up & Purification (Extraction, Chromatography) monitor->workup troubleshoot Troubleshoot? (Low yield, side products) monitor->troubleshoot Incomplete / Side Rxn characterize Characterize Product (NMR, MS) workup->characterize troubleshoot->select_cat Change System troubleshoot->optimize Re-optimize

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 7-Iodo-2,3-dihydrobenzo[b]furan

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides an in-depth comparison of analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 7-Iodo-2,3-dihydrobenzo[b]furan, a heterocyclic compound of interest in medicinal chemistry. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols.

The Importance of Accurate Quantification

7-Iodo-2,3-dihydrobenzo[b]furan serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its purity and concentration can significantly impact reaction yields, impurity profiles, and the pharmacological activity of the final product. Therefore, robust and reliable analytical methods are essential for quality control and regulatory compliance.

Comparative Overview of Analytical Techniques

The choice of an analytical technique is governed by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. For 7-Iodo-2,3-dihydrobenzo[b]furan, three primary techniques are particularly well-suited for its quantification:

Technique Principle Strengths Considerations
HPLC-UV Separation based on polarity, detection by UV absorbance.High precision, robust, widely available.Requires a chromophore, potential for co-elution.
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.High sensitivity and selectivity, structural information from mass spectra.Requires analyte to be volatile and thermally stable.
qNMR Signal intensity is directly proportional to the number of nuclei.Primary ratio method, no need for identical reference standards, provides structural information.Lower sensitivity compared to chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and quantitative accuracy. For 7-Iodo-2,3-dihydrobenzo[b]furan, a reversed-phase HPLC method with UV detection is a logical first choice, given the presence of the UV-absorbing benzofuran core.

Causality in Experimental Choices

The selection of a C18 column is based on the non-polar nature of the analyte, promoting retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, with the gradient elution ensuring adequate separation of components with varying polarities. UV detection at a wavelength corresponding to the absorbance maximum of the benzofuran ring provides optimal sensitivity.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample in Acetonitrile HPLC Inject into HPLC System (C18 Column) Sample->HPLC Standard Prepare Calibration Standards (Known Concentrations) Standard->HPLC Separation Gradient Elution (Acetonitrile/Water) HPLC->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Standards Quantification Calculate Concentration Integration->Quantification Sample Calibration->Quantification

Caption: Workflow for the quantification of 7-Iodo-2,3-dihydrobenzo[b]furan by HPLC.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of 7-Iodo-2,3-dihydrobenzo[b]furan reference standard (1 mg/mL) in acetonitrile. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling. The mass spectrometer provides definitive identification of the analyte based on its mass spectrum.

Causality in Experimental Choices

The choice of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of semi-volatile aromatic compounds. A temperature gradient program is employed to ensure the efficient elution of the analyte and separation from any potential impurities. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of 7-Iodo-2,3-dihydrobenzo[b]furan. A study on the pyrolysis of biomass successfully used Py-GC-MS to quantify the related compound 2,3-dihydrobenzofuran, demonstrating the suitability of this technique.[5]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample in a Volatile Solvent GC Inject into GC System Sample->GC Standard Prepare Calibration Standards (with Internal Standard) Standard->GC Separation Temperature Programmed Separation on Capillary Column GC->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) (SIM Mode) Ionization->Detection Integration Integrate Ion Chromatogram Detection->Integration Calibration Generate Calibration Curve (Analyte/IS Ratio) Integration->Calibration Standards Quantification Calculate Concentration Integration->Quantification Sample Calibration->Quantification

Caption: Workflow for the quantification of 7-Iodo-2,3-dihydrobenzo[b]furan by GC-MS.

Detailed GC-MS Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of 7-Iodo-2,3-dihydrobenzo[b]furan and the internal standard.

  • Internal Standard: A non-interfering, structurally similar compound, such as a brominated or chlorinated analog, should be used.

  • Standard and Sample Preparation: Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of 7-Iodo-2,3-dihydrobenzo[b]furan in a volatile solvent like dichloromethane or ethyl acetate. Prepare the sample similarly.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality in Experimental Choices

For qNMR, a high-field NMR spectrometer is desirable for better signal dispersion and sensitivity. A deuterated solvent that fully dissolves the sample and the internal standard is chosen. The internal standard should be a stable, non-volatile compound with a simple spectrum that does not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are common choices. A long relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration.

Experimental Workflow: qNMR

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurately Weigh Sample and Internal Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Acquisition Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolving->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Analyte and Standard Signals Processing->Integration Calculation Calculate Purity/Concentration Integration->Calculation

Caption: Workflow for the quantification of 7-Iodo-2,3-dihydrobenzo[b]furan by qNMR.

Detailed qNMR Protocol
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: A suitable deuterated solvent such as DMSO-d6 or Chloroform-d.

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 7-Iodo-2,3-dihydrobenzo[b]furan sample.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse program with a 90° pulse.

    • Relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30-60 seconds is often sufficient.

    • Acquisition time of at least 3 seconds.

    • Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of 7-Iodo-2,3-dihydrobenzo[b]furan and a signal of the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Conclusion

The choice of the most suitable analytical method for the quantification of 7-Iodo-2,3-dihydrobenzo[b]furan depends on the specific requirements of the analysis. HPLC-UV offers a robust and widely accessible method for routine quality control. GC-MS provides higher sensitivity and selectivity, which is advantageous for trace analysis and impurity identification. qNMR stands out as a primary method for the accurate determination of purity without the need for a specific reference standard. For all methods, proper validation is crucial to ensure the reliability and accuracy of the results.[8] This guide provides a comprehensive framework for selecting and implementing an appropriate analytical strategy for this important synthetic intermediate.

References

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available from: [Link]

  • Analytical method validation: A brief review. Available from: [Link]

  • Analytical Methods Validation. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023;28(14):5537. Available from: [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. 2022;16(2):389-402. Available from: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH. Available from: [Link]

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. SciSpace. Available from: [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. Available from: [Link]

  • Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. ResearchGate. Available from: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. Available from: [Link]

  • Synthesis ,characterization ,molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. IJNRD. Available from: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. NIH. Available from: [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. NIH. Available from: [Link]

  • 2,3-Dihydrobenzofuran production eco-friendly by fast pyrolysis from Dendrocalamus asper biomass. ResearchGate. Available from: [Link]

  • Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. University of Strathclyde. Available from: [Link]

  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. The Royal Society of Chemistry. Available from: [Link]

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed. Available from: [Link]

  • Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. Available from: [Link]

  • 7-Bromo-4-iodo-2,3-dihydro-1-benzofuran. PubChem. Available from: [Link]

Sources

Validation

Spectroscopic Differentiation of 7-Iodo-2,3-dihydrobenzo[b]furan Isomers: A Comparative Guide

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers can exhibit vastly different pharmacological, toxicological, and mat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers can exhibit vastly different pharmacological, toxicological, and material properties. The 7-Iodo-2,3-dihydrobenzo[b]furan scaffold is a key intermediate in the synthesis of various bioactive molecules.[1] Distinguishing it from its other positional isomers, such as the 4-, 5-, and 6-iodo variants, is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of these isomers, offering experimental insights and predictive data to aid researchers in their unambiguous identification.

The Imperative of Isomer Differentiation

The position of the iodine atom on the benzene ring of the 2,3-dihydrobenzo[b]furan core significantly influences the electron density distribution across the molecule. This, in turn, dictates its reactivity, biological target interactions, and spectroscopic behavior. An incorrect isomeric assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in drug development. Therefore, a multi-technique spectroscopic approach is not just recommended but essential for definitive characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

Proton NMR is a first-line technique for distinguishing isomers, as the chemical shift and coupling patterns of the aromatic protons are highly sensitive to the substituent's position.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the iodo-2,3-dihydrobenzo[b]furan isomer in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30).

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

Comparative ¹H NMR Data (Predicted and Inferred)

The following table outlines the predicted chemical shifts (δ) and multiplicities for the aromatic protons of the four isomers. These predictions are based on the principles of substituent effects and analysis of related compounds.[2][3][4] The dihydrofuran moiety protons (at C2 and C3) will show less significant variation.

IsomerH-4H-5H-6H-7Dihydrofuran Protons (C2-H₂, C3-H₂)
4-Iodo -~7.2 (d)~6.8 (t)~7.4 (d)~4.6 (t), ~3.2 (t)
5-Iodo ~7.3 (d)-~7.5 (dd)~6.7 (d)~4.6 (t), ~3.2 (t)
6-Iodo ~7.0 (d)~7.2 (dd)-~7.1 (d)~4.6 (t), ~3.2 (t)
7-Iodo ~6.9 (t)~7.1 (d)~7.3 (d)-~4.6 (t), ~3.2 (t)

Causality Behind the Chemical Shifts:

  • Anisotropic Effect of Iodine: The large iodine atom exhibits a deshielding effect on the ortho protons, causing them to resonate at a lower field (higher ppm).

  • Mesomeric and Inductive Effects: The interplay of iodine's electron-withdrawing inductive effect and electron-donating mesomeric effect influences the electron density at the ortho, meta, and para positions, leading to distinct chemical shifts for each isomer. For instance, in 7-iodo-2,3-dihydrobenzo[b]furan, H-6 will be significantly deshielded.

  • Coupling Constants: The ortho, meta, and para coupling constants (J-values) between the aromatic protons provide further structural confirmation. Ortho coupling is typically 7-9 Hz, meta is 2-3 Hz, and para is <1 Hz. The splitting patterns observed for each isomer will be unique.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, with the chemical shifts of the aromatic carbons being particularly diagnostic of the iodine's position.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-160 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

Comparative ¹³C NMR Data (Predicted and Inferred)

The most significant variation will be observed for the carbon atom directly bonded to the iodine (ipso-carbon), which will have a very low chemical shift due to the heavy atom effect.

IsomerC-4C-5C-6C-7C-ipso (C-I)Other Aromatic CarbonsDihydrofuran Carbons (C2, C3)
4-Iodo -~138~122~130~90~110-160~71, ~29
5-Iodo ~130-~139~112~85~115-160~71, ~29
6-Iodo ~122~138-~120~86~110-160~71, ~29
7-Iodo ~129~125~135-~95~110-160~71, ~29

Expertise in Interpretation:

The ipso-carbon signal is a key diagnostic peak. Its chemical shift is significantly lower than that of other aromatic carbons due to the spin-orbit coupling induced by the heavy iodine atom. The precise chemical shifts of the other aromatic carbons are influenced by the substituent's electronic effects, providing a unique fingerprint for each isomer.[5]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use standard electron ionization at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300.

Comparative Mass Spectrometry Data

All isomers will exhibit the same molecular ion peak (M⁺) at m/z 246, corresponding to the molecular formula C₈H₇IO. The key to differentiation lies in the relative abundances of the fragment ions.

Predicted Fragmentation Pathways:

The primary fragmentation pathways for iodo-aromatic compounds involve the loss of the iodine atom and subsequent rearrangements.[6][7]

Figure 1: General fragmentation pathway for iodo-2,3-dihydrobenzofuran isomers.

Trustworthiness of the Data:

While the major fragments will be common to all isomers, the relative intensities of the [M-I]⁺ and [I]⁺ peaks may vary slightly depending on the stability of the resulting radical cation, which is influenced by the iodine's position. The most characteristic feature is the large isotopic gap, as iodine is monoisotopic (¹²⁷I), which simplifies the spectrum compared to chlorinated or brominated analogs.[8]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups and the substitution pattern on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Comparative IR Data

The main differences will appear in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending vibrations, which are characteristic of the aromatic substitution pattern.

IsomerAromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
4-Iodo ~3100-3000~2950-2850~1220~1600, 1480~880-860, ~780-740
5-Iodo ~3100-3000~2950-2850~1225~1600, 1475~870-850, ~820-780
6-Iodo ~3100-3000~2950-2850~1220~1605, 1480~880-860, ~830-800
7-Iodo ~3100-3000~2950-2850~1225~1600, 1470~810-770, ~760-720

Authoritative Grounding:

The substitution pattern on the benzene ring determines the frequencies of the C-H out-of-plane bending vibrations. For example, an isolated hydrogen (as in the 5-iodo isomer) will have a different bending frequency compared to two or three adjacent hydrogens. These patterns are well-documented in spectroscopic literature.[9]

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of 7-Iodo-2,3-dihydrobenzo[b]furan isomers.

Workflow cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation MS Mass Spectrometry MW Molecular Weight (m/z 246) MS->MW Frag Fragmentation Pattern ([M-I]⁺, I⁺) MS->Frag IR IR Spectroscopy Subst Substitution Pattern (C-H Bending) IR->Subst H_NMR ¹H NMR ChemShift Chemical Shifts & Coupling Constants H_NMR->ChemShift C_NMR ¹³C NMR IpsoC Ipso-Carbon Signal (δ ~85-95 ppm) C_NMR->IpsoC Isomer Isomer Identification MW->Isomer Frag->Isomer Subst->Isomer ChemShift->Isomer IpsoC->Isomer

Sources

Comparative

Biological activity comparison of iodo vs bromo benzofuran derivatives

An In-Depth Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Benzofuran Derivatives Prepared by: A Senior Application Scientist Introduction: The Benzofuran Scaffold and the Power of Halogenation The benzo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Benzofuran Derivatives

Prepared by: A Senior Application Scientist

Introduction: The Benzofuran Scaffold and the Power of Halogenation

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is prevalent in a multitude of natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

A key strategy in modern drug design is the introduction of halogen atoms—most commonly fluorine, chlorine, bromine, and iodine—into a lead compound. This process, known as halogenation, can profoundly influence a molecule's biological activity by modulating several key physicochemical properties:

  • Lipophilicity: Halogens increase a molecule's lipid solubility, which can enhance its ability to cross cell membranes and reach its biological target.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolic degradation, thereby increasing the drug's half-life and bioavailability.

  • Binding Affinity: Heavier halogens like bromine and iodine can participate in a highly specific, non-covalent interaction known as "halogen bonding."[4][5] This occurs when the electropositive region on the halogen's outer surface is attracted to a nucleophilic site (e.g., an oxygen or nitrogen atom) on a biological target like a protein or enzyme. This interaction can significantly enhance binding affinity and, consequently, biological potency.[4][5]

This guide provides a comparative analysis of the biological activities of iodo- and bromo-substituted benzofuran derivatives, drawing upon experimental data to guide researchers and drug development professionals in their pursuit of novel therapeutics.

Comparative Analysis of Biological Activity

The choice between iodine and bromine as a substituent can lead to distinct pharmacological outcomes. Here, we compare their influence across several key therapeutic areas.

Anticancer Activity

Halogenation of the benzofuran scaffold is a well-established strategy for enhancing anticancer potency.[3][4][5] The ability of halogens to form strong halogen bonds is a primary driver of this improved activity.[5]

Bromo-Benzofuran Derivatives:

The literature is rich with examples of brominated benzofurans exhibiting potent cytotoxic effects against various cancer cell lines.

  • A study on halogenated 5,6-dimethoxy-3-methyl-1-benzofuran derivatives found that a bromo-substituted compound possessed remarkable and selective cytotoxicity. It registered an inhibitory concentration (IC₅₀) of just 0.1 μM against HL60 (acute leukemia) cells and 5 μM against K562 (chronic leukemia) cells, with no significant toxicity towards normal endothelial cells.[5] This underscores the critical role that the position of the halogen plays in determining biological activity.[5]

  • Interestingly, the cytotoxic effect is retained even when the bromine atom is attached to an alkyl or acetyl side chain rather than directly to the benzofuran ring.[3][5]

  • In another study, benzofuran derivatives featuring a combination of bromine, difluorine, and ester or carboxylic acid groups were shown to inhibit the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%.[6][7]

Iodo-Benzofuran Derivatives:

While amiodarone, a well-known iodinated benzofuran, is a potent cardiovascular drug, specific comparative data for novel iodo-benzofuran derivatives in anticancer applications is less prevalent in recent literature.[8] However, the fundamental principles of halogen bonding suggest that iodine, being larger and more polarizable than bromine, should form even stronger halogen bonds, making it a highly promising candidate for enhancing anticancer activity. The synthesis of anticancer dibenzofurans from o-iododiaryl ether precursors further indicates the utility of iodine in this context.[9]

Summary & Scientific Rationale:

The available data strongly supports bromination as an effective strategy for designing potent benzofuran-based anticancer agents. While direct comparative studies against iodinated analogues are limited, the underlying mechanism of halogen bonding suggests that iodo-derivatives hold significant, and perhaps superior, potential that warrants deeper investigation.

Table 1: Comparative Anticancer Activity of Halogenated Benzofuran Derivatives

Compound ClassCancer Cell LineActivity MetricResultReference
Bromo-benzofuranHL60 (Leukemia)IC₅₀0.1 µM[5]
Bromo-benzofuranK562 (Leukemia)IC₅₀5 µM[5]
Bromo/Fluoro-benzofuranHCT116 (Colorectal)% Proliferation Inhibition~70%[6][7]
Anti-inflammatory Activity

Inflammation is a critical biological process, and its dysregulation is implicated in numerous diseases. The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs.

Bromo-Benzofuran Derivatives:

  • Substituted benzofurans synthesized from a 5-bromobenzofuran precursor have demonstrated moderate anti-inflammatory activity.[10]

  • More potently, derivatives containing both bromine and fluorine have been identified as efficient anti-inflammatory agents that act by inhibiting the expression of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2.[6][7]

Iodo-Benzofuran Derivatives:

  • A recent and compelling study investigated a series of five iodobenzofuran derivatives for their anti-inflammatory potential.[11][12]

  • Using the carrageenan-induced edema model in vivo, two of the iodinated compounds exhibited vigorous anti-inflammatory activity that surpassed that of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[11][12]

  • These experimental findings were supported by in silico molecular docking studies, which revealed that the iodo-derivatives had superior binding energies for both COX-1 and COX-2 enzymes compared to diclofenac.[11][12]

Summary & Scientific Rationale:

Both bromo- and iodo-benzofurans are effective anti-inflammatory agents. However, the direct evidence showing iodobenzofurans outperforming a clinical standard like diclofenac is particularly noteworthy.[11][12] The strong binding energies observed in docking simulations suggest that the larger, more polarizable iodine atom may be forming more effective interactions within the active sites of the COX enzymes. This makes iodination a highly attractive strategy for the development of next-generation anti-inflammatory drugs.

Table 2: Comparative Anti-inflammatory Activity of Halogenated Benzofuran Derivatives

Compound ClassAssay ModelKey FindingReference
Bromo-benzofuranIn vivo / In vitroModerate anti-inflammatory activity[10]
Bromo/Fluoro-benzofuranIn vitro (Macrophages)Inhibition of COX-2 and NOS2 expression[6][7]
Iodo-benzofuranIn vivo (Carrageenan-induced edema)Activity surpassed the reference drug, diclofenac[11][12]
Iodo-benzofuranIn silico (Molecular Docking)Higher binding energy to COX-1 & COX-2 than diclofenac[11][12]
Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Halogenation has been explored as a method to enhance the efficacy of benzofuran-based antimicrobials.

Bromo-Benzofuran Derivatives:

  • One study reported that benzofuran derivatives with a 2-amino-5-bromo substitution on a phenyl ring displayed good antibacterial activity against Escherichia coli and Bacillus subtilis.[13]

Iodo-Benzofuran Derivatives:

  • There is a notable lack of specific studies focusing on iodo-benzofuran derivatives for antimicrobial applications in the current literature. The activity of halogenated benzofurans in this area appears to be highly structure-dependent, with some reports indicating that certain halogenated compounds possess no significant antibacterial activity.[1]

Summary & Scientific Rationale:

Bromination can contribute to the antibacterial activity of benzofuran scaffolds, though its effectiveness is contingent on the overall molecular structure. The antimicrobial potential of iodo-benzofurans remains an under-explored area, representing a potential opportunity for new research endeavors.

Experimental Methodologies & Workflows

To ensure scientific integrity and reproducibility, the protocols used to generate biological data must be robust and well-defined. Below are step-by-step methodologies for key assays mentioned in this guide.

Experimental Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a test compound (e.g., a bromo-benzofuran derivative) that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HL60 or HCT116) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: A stock solution of the test compound is serially diluted to various concentrations. The cell culture medium is removed from the wells and replaced with medium containing the different compound concentrations. Control wells receive medium with vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: The medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The absorbance of the treated wells is compared to the control wells to calculate the percentage of cell viability. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Diagram 1: Workflow for the MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout A 1. Seed Cancer Cells in 96-well Plate B 2. Allow Cells to Adhere (Overnight Incubation) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent (Incubate 3-4 hours) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 Value G->H

Caption: A streamlined workflow of the MTT assay for determining compound cytotoxicity.

Experimental Protocol 2: Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This is a standard and widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of a test compound (e.g., an iodo-benzofuran derivative) to reduce acute inflammation in an animal model.

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment. They are fasted overnight before the test but allowed free access to water.

  • Grouping and Baseline Measurement: Animals are randomly divided into groups (n=6 per group):

    • Group I: Control (receives vehicle, e.g., saline with Tween 80).

    • Group II: Standard (receives a reference drug, e.g., Diclofenac, 10 mg/kg).

    • Group III, IV, etc.: Test groups (receive different doses of the test compounds). The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., at 30, 60, 90, 120, 180, and 240 minutes).

  • Data Analysis: The percentage increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test and standard compounds is then calculated relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Statistical Analysis: Data are typically expressed as mean ± SEM and analyzed using statistical methods like one-way ANOVA followed by a post-hoc test to determine statistical significance.

Diagram 2: Structure-Activity Relationship (SAR) of Halogenation

SAR cluster_core cluster_mods cluster_activity Core Benzofuran Core Br X = Br (Bromine) Core->Br Bromination I X = I (Iodine) Core->I Iodination Activity_Br Potent Anticancer Moderate Anti-inflammatory Br->Activity_Br Leads to Activity_I Strong Anti-inflammatory (> Diclofenac) Promising Anticancer I->Activity_I Leads to

Caption: Impact of halogen choice (Br vs. I) on the biological profile of a benzofuran scaffold.

Conclusion and Future Directions

The halogenation of the benzofuran scaffold is a powerful tool for modulating biological activity. The existing body of evidence demonstrates that:

  • Bromo-benzofuran derivatives are exceptionally potent anticancer agents, with some compounds showing nanomolar efficacy and high selectivity for cancer cells over normal cells.[5]

  • Iodo-benzofuran derivatives are emerging as highly promising anti-inflammatory agents, with demonstrated in vivo efficacy superior to the clinical standard, diclofenac.[11][12]

For researchers in drug development, this presents a clear, albeit nuanced, directive. For projects focused on oncology , bromination appears to be a validated and highly effective strategy. For programs targeting inflammatory diseases , iodination warrants significant attention and further exploration.

Future research should focus on conducting direct, head-to-head comparisons of iodo- and bromo-benzofuran analogues within the same study. Such investigations, particularly in the context of anticancer activity, would provide invaluable data to clarify the structure-activity relationships and fully harness the potential of halogen bonding in the design of next-generation benzofuran-based therapeutics.

References

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Available at: [Link]

  • Yamashita, M., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Khan, I., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences. Available at: [Link]

  • Koca, M., et al. (2005). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Aruna Kumar, K.C., et al. (2021). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Kirilmis, C., et al. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Farhat, J., et al. (2022). Chemical structure of halogenated derivatives of benzofuran 1–3. ResearchGate. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Vakharia, J., et al. (2014). Synthesis and antibacterial activity of novel benzofuran ester derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • El-Sayed, N.N.E., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. Egyptian Journal of Chemistry. Available at: [Link]

  • Madhavi, M., et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Sanna, M. (2022). The structures of active halogen derivatives of benzofurans. ResearchGate. Available at: [Link]

  • Wagh, S.S., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available at: [Link]

  • Wacław, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Chen, G., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Kamal, M., et al. (2011). Benzofurans: A new profile of biological activities. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Kihal, A., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed. Available at: [Link]

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Validation

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthetic 7-Iodo-2,3-dihydrobenzo[b]furan

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the structural integrity and purity of synthetic intermediates are paramount. 7-Iodo-2,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the structural integrity and purity of synthetic intermediates are paramount. 7-Iodo-2,3-dihydrobenzo[b]furan serves as a critical building block in the synthesis of various pharmacologically active molecules, making the rigorous validation of its purity a non-negotiable step in the development pipeline.[1][2] The presence of even minute impurities—such as residual starting materials, regioisomers, or reaction byproducts—can drastically alter reaction yields, downstream product profiles, and, ultimately, the biological activity and safety of the final compound.

This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the purity of synthetic 7-Iodo-2,3-dihydrobenzo[b]furan. Moving beyond mere protocols, we will explore the causality behind methodological choices, offering field-proven insights to empower researchers to design robust, self-validating analytical strategies.

The Analytical Imperative: Anticipating Potential Impurities

A robust purity analysis begins with a chemical understanding of the synthesis process. The synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan typically involves the iodination of 2,3-dihydrobenzo[b]furan or a related precursor.[3][4] This knowledge allows us to anticipate a profile of potential impurities:

  • Starting Materials: Unreacted 2,3-dihydrobenzo[b]furan.

  • Regioisomers: Isomers with iodine at other positions on the aromatic ring (e.g., 4-Iodo, 5-Iodo, 6-Iodo).

  • Over-iodination Products: Di- or tri-iodinated species.

  • Reagent-based Impurities: Residual iodinating agents or their byproducts.

  • Solvent Residues: Volatile organic compounds from the reaction or purification steps.

An effective analytical strategy must be capable of separating and detecting these structurally similar compounds with high fidelity.

Chromatographic Techniques: The Workhorses of Purity Determination

Chromatography is the cornerstone of purity analysis, separating the target compound from impurities based on their differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for analyzing non-volatile and thermally sensitive organic compounds, making it exceptionally well-suited for 7-Iodo-2,3-dihydrobenzo[b]furan and its most likely non-volatile impurities.[5]

Principle of Operation: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's relative affinity for the two phases. For 7-Iodo-2,3-dihydrobenzo[b]furan, a reversed-phase (RP-HPLC) method is the logical choice, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.

Expert Rationale: The non-polar C18 stationary phase will interact strongly with the hydrophobic benzofuran core. A polar mobile phase, typically a gradient of water and acetonitrile or methanol, is used to elute compounds.[6] Less polar compounds (like the desired product and potential over-iodinated byproducts) will be retained longer on the column than more polar impurities. The inclusion of a small amount of acid (e.g., 0.1% formic acid) in the mobile phase is critical for ensuring sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups on the analytes or column.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing A Dissolve Sample in Mobile Phase B Filter through 0.45 µm Syringe Filter A->B C Autosampler Injection B->C D C18 Reversed-Phase Column Separation C->D E UV Detector (e.g., 254 nm) D->E F Mass Spectrometer (Optional) E->F for MS coupling G Chromatogram Generation E->G F->G H Peak Integration & Area % Calculation G->H

Caption: General workflow for HPLC-UV purity analysis.

Detailed Experimental Protocol (HPLC-UV):

  • System Preparation: Use a standard HPLC system with a UV detector.[7]

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start at 50% B, increase linearly to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. A gradient is crucial for separating both early-eluting polar impurities and late-eluting non-polar ones.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV absorbance at 254 nm, a common wavelength for aromatic compounds. A Diode Array Detector (DAD) can be used to acquire full UV spectra for peak purity assessment.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.[7]

  • Injection Volume: 5 µL.

  • Data Analysis: Purity is calculated based on the relative peak area of the main component versus the total area of all detected peaks (Area % method).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For 7-Iodo-2,3-dihydrobenzo[b]furan, this is the ideal method for detecting residual solvents or volatile byproducts from the synthesis.[8]

Principle of Operation: The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase that separates components based on their boiling points and polarity. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.[9]

Expert Rationale: The choice of a non-polar column (e.g., DB-5ms or equivalent) is logical, as it separates compounds primarily by their boiling points. This is effective for separating common organic solvents from the higher-boiling point product. The mass spectrometer detector is a key advantage, as it allows for the tentative identification of unknown impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing A Dilute Sample in Volatile Solvent (e.g., Dichloromethane) B Heated Inlet (Vaporization) A->B C Capillary Column Separation B->C D Mass Spectrometer (Ionization & Detection) C->D E Total Ion Chromatogram (TIC) D->E F Mass Spectra Analysis & Library Search E->F

Caption: Standard workflow for GC-MS purity analysis.

Detailed Experimental Protocol (GC-MS):

  • System: Standard GC-MS system.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C. This temperature must be high enough to ensure complete vaporization of the analyte without causing thermal degradation.

  • Oven Program: Initial temperature of 60 °C (hold for 2 min), then ramp at 15 °C/min to 300 °C (hold for 5 min).

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like dichloromethane.

Spectroscopic Techniques: Confirming Identity and Quantifying with Precision

While chromatography excels at separation, spectroscopy provides critical information about molecular structure and can offer an orthogonal method for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for absolute structural elucidation.[10] For purity analysis, its quantitative application (qNMR) provides a direct measurement of purity against a certified internal standard, offering high precision without the need for a reference standard of the analyte itself.[5]

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure. In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to it, allowing for precise molar quantification.

Expert Rationale: ¹H NMR is the primary choice for qNMR due to its high sensitivity and natural abundance. The key to a successful qNMR experiment is selecting a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp, well-resolved peaks in a region of the spectrum free from any analyte or impurity signals. The standard must also be non-reactive, stable, and have a precisely known purity.

Detailed Experimental Protocol (qNMR):

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Internal Standard (IS): Select a certified internal standard with a known purity (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the 7-Iodo-2,3-dihydrobenzo[b]furan sample into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Record the exact masses of both the sample and the standard.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is CRITICAL for accurate integration. A D1 of 30-60 seconds is common.

    • Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the masses, molecular weights, and number of protons for both the analyte and the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[11][12] While not a primary tool for quantifying minor impurities, it is an excellent first-pass technique to confirm the identity of the bulk material and rule out gross contamination or incorrect synthesis.[13]

Principle of Operation: Infrared radiation is passed through a sample. Molecules absorb radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum is a plot of absorbance versus wavenumber, which acts as a molecular "fingerprint".

Expected Spectral Features for 7-Iodo-2,3-dihydrobenzo[b]furan:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the dihydrofuran ring.

  • ~1580-1600 cm⁻¹ & ~1450-1490 cm⁻¹: Aromatic C=C stretching.

  • ~1230-1250 cm⁻¹: Aryl-O (ether) stretching.

  • ~600-800 cm⁻¹: C-I stretching. The presence of this band is a good indicator of successful iodination.

Comparative Analysis: Selecting the Right Tool for the Job

The choice of analytical technique is dictated by the specific question being asked. A multi-technique approach is often necessary for a complete and regulatory-compliant purity profile.

Logic_Diagram cluster_input cluster_techniques cluster_output Title Comprehensive Purity Assessment Strategy Input Synthetic 7-Iodo-2,3-dihydrobenzo[b]furan HPLC HPLC-UV/MS Separates non-volatile impurities Quantifies regioisomers & byproducts Input->HPLC GCMS GC-MS Identifies & quantifies volatile impurities Detects residual solvents Input->GCMS NMR qNMR & Structural ID Provides absolute purity vs. standard Confirms molecular structure Input->NMR FTIR FTIR Confirms functional groups Rapid identity check Input->FTIR Output Final Purity Profile Purity Value (%) Impurity Identification Structural Confirmation HPLC->Output:f1 HPLC->Output:f2 GCMS->Output:f2 NMR->Output:f0 NMR->Output:f1 NMR->Output:f3 FTIR->Output:f3

Caption: A multi-technique strategy for comprehensive purity analysis.

Summary of Technique Performance:

FeatureHPLC-UVGC-MSqNMRFTIR
Primary Application Quantification of non-volatile impurities and isomers.Identification & quantification of volatile impurities.Absolute quantification and structural confirmation.Functional group identification.
Principle Differential partitioning between liquid/solid phases.[5]Separation of volatile compounds by boiling point.[8]Nuclear spin in a magnetic field.[10]Molecular bond vibrations.[12]
Typical Purity Range 95.0% - 99.9%Detects trace volatile impurities (ppm level).98.5% - 99.9%Qualitative (Identity check).
Strengths High resolution, sensitive, robust, widely applicable.[14]Excellent for volatile impurities, provides structural data for identification.Highly precise, no analyte reference standard needed, non-destructive.Fast, non-destructive, simple sample prep.
Limitations Requires analyte reference standard for quantification (not area %), analyte must be soluble.Analyte must be volatile and thermally stable.Lower throughput, requires expensive equipment and expertise, less sensitive to trace impurities.Not quantitative for minor components, insensitive to isomers.

Conclusion and Recommendations

For a comprehensive and trustworthy purity assessment of synthetic 7-Iodo-2,3-dihydrobenzo[b]furan, no single technique is sufficient. A validated, multi-faceted approach is the industry standard and the most scientifically sound strategy.

  • Primary Purity Assay (Quantification): Use RP-HPLC with UV detection as the primary method to determine purity based on area percentage. This method will effectively separate and quantify the main product from its most likely non-volatile synthetic impurities, such as starting material and regioisomers.

  • Volatile Impurity Screening: Employ GC-MS to identify and quantify any residual solvents or volatile byproducts. This is crucial for meeting regulatory requirements (e.g., ICH guidelines on residual solvents).

  • Orthogonal Quantification & Identity Confirmation: Use ¹H qNMR as an orthogonal method to provide an absolute purity value against a certified internal standard. This result should be in close agreement with the HPLC area % value. The full NMR analysis (¹H, ¹³C, etc.) serves as the definitive confirmation of the molecular structure.

  • Identity Check: Utilize FTIR as a rapid and straightforward identity check for every batch to confirm the presence of key functional groups and consistency with the reference standard.

By integrating these complementary techniques, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality, consistency, and safety of 7-Iodo-2,3-dihydrobenzo[b]furan, thereby safeguarding the integrity of the entire downstream research and development process.

References

  • Title: GC-MS analysis of the metabolites from dibenzofuran by E. coli... Source: ResearchGate URL: [Link]

  • Title: Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy Source: ResearchGate URL: [Link]

  • Title: Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass Source: SciSpace URL: [Link]

  • Title: Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models Source: Semantic Scholar URL: [Link]

  • Title: The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization Source: PubMed URL: [Link]

  • Title: ANAlYsIs of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC Source: Agilent URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

  • Title: Functional group profiling of medicinal plants using FTIR spectroscopy Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL: [Link]

  • Title: Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis Source: Waters Corporation URL: [Link]

  • Title: Structure Elucidation of Antibiotics by Nmr Spectroscopy Source: PubMed URL: [Link]

  • Title: Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777 Source: ResearchGate URL: [Link]

  • Title: Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity Source: PubMed Central URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI URL: [Link]

  • Title: Separation and Identification of Functional Groups of Molecules Responsible for Fluorescence of Biodiesel Using FTIR Spectroscopy and Principal Component Analysis Source: ResearchGate URL: [Link]

  • Title: Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Source: University of Strathclyde URL: [Link]

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Comparative

A Comparative Guide to the Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan: A Proposal for a More Efficient Synthetic Route

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted 2,3-dihydrobenzo[b]furans are of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted 2,3-dihydrobenzo[b]furans are of significant interest due to their presence in a wide array of biologically active molecules.[1][2][3] The specific scaffold, 7-Iodo-2,3-dihydrobenzo[b]furan, serves as a crucial building block for the synthesis of more complex pharmaceutical intermediates, leveraging the reactivity of the carbon-iodine bond for various cross-coupling reactions.[4][5] This guide provides a critical evaluation of a proposed new, streamlined synthetic route to 7-Iodo-2,3-dihydrobenzo[b]furan and compares it with established, multi-step alternatives.

The Proposed New Synthetic Route: Direct C-H Iodination

The cornerstone of our proposed new route is the direct C-H iodination of the commercially available starting material, 2,3-dihydrobenzo[b]furan. This approach is predicated on the principles of electrophilic aromatic substitution, where the ether oxygen of the dihydrobenzofuran ring activates the aromatic system, directing substitution to the ortho and para positions.[6][7][8] Given that the para-position (C5) is sterically unhindered and electronically activated, careful selection of iodinating reagents and reaction conditions is paramount to achieve regioselective iodination at the C7 position.

The proposed reaction is as follows:

New Synthetic Route start 2,3-Dihydrobenzo[b]furan reagents Iodinating Agent (e.g., NIS, I2/oxidant) Acid Catalyst/Solvent start->reagents Direct C-H Iodination product 7-Iodo-2,3-dihydrobenzo[b]furan reagents->product

Caption: Proposed direct C-H iodination of 2,3-dihydrobenzo[b]furan.

This single-step transformation offers a significant potential advantage in terms of atom economy, cost-effectiveness, and operational simplicity over traditional multi-step methods.

Comparison with Existing Synthetic Alternatives

Established routes to substituted dihydrobenzofurans often involve more intricate and lengthier processes. These can be broadly categorized into two main strategies:

  • Cyclization of functionalized phenols: These methods typically start with an ortho-substituted phenol, which is then subjected to an intramolecular cyclization to form the dihydrobenzofuran ring.[9][10][11]

  • Multi-step synthesis from pre-functionalized aromatics: These routes may involve several steps of functional group interconversion on a pre-existing aromatic core before the final cyclization or modification.

The following table provides a comparative analysis of the proposed direct iodination route against these conventional methods.

ParameterProposed Direct IodinationTraditional Route 1: Cyclization of o-AllylphenolsTraditional Route 2: Multi-step Synthesis
Number of Steps 12-33+
Starting Material 2,3-Dihydrobenzo[b]furanSubstituted Phenol & Allyl BromideFunctionalized Phenol/Anisole
Key Reactions Electrophilic Aromatic SubstitutionWilliamson Ether Synthesis, Claisen Rearrangement, Cyclization[9]Halogenation, Nitration, Reduction, Cyclization
Typical Overall Yield Good to Excellent (estimated)Moderate to GoodVariable, often lower due to multiple steps
Atom Economy HighModerateLow to Moderate
Reagent & Catalyst Iodinating agent (e.g., NIS, I₂), optional catalystBase (e.g., K₂CO₃), Lewis Acid (e.g., ZrCl₄)[9]Various, including strong acids, reducing agents, and metal catalysts
Operational Simplicity HighModerateLow
Cost-Effectiveness High (fewer steps, cheaper starting material)ModerateLow

Detailed Experimental Protocols

Proposed New Route: Direct Iodination of 2,3-Dihydrobenzo[b]furan

This protocol is a representative procedure based on established methods for the iodination of activated aromatic compounds.[4][12]

Materials:

  • 2,3-Dihydrobenzo[b]furan

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,3-dihydrobenzo[b]furan (1.0 eq) in dichloromethane at 0 °C is added trifluoroacetic acid (1.2 eq).

  • N-Iodosuccinimide (1.1 eq) is then added portion-wise over 15 minutes, and the reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 7-Iodo-2,3-dihydrobenzo[b]furan.

Validation Workflow

The successful synthesis and validation of the target compound would follow a standard analytical workflow.

Validation_Workflow A Synthesis of 7-Iodo-2,3-dihydrobenzo[b]furan B Purification (Column Chromatography) A->B C Structural Characterization B->C F Purity Analysis (HPLC) B->F D ¹H NMR & ¹³C NMR Spectroscopy C->D E Mass Spectrometry (GC-MS or LC-MS) C->E G Final Validated Product D->G E->G F->G

Caption: Standard workflow for the validation of the synthesized compound.

Scientific Rationale and Advantages

The proposed direct iodination route is grounded in well-established principles of electrophilic aromatic substitution. The ether oxygen in 2,3-dihydrobenzo[b]furan is an activating, ortho-para directing group.[6][7] While multiple isomers are possible, the regioselectivity can often be controlled by the choice of iodinating agent, solvent, and temperature. More electrophilic iodine species, generated from reagents like N-iodosuccinimide in the presence of a strong acid, can favor substitution at the more sterically accessible and electronically enriched positions.[4][13]

The primary advantages of this proposed route are:

  • Efficiency: A single-step synthesis from a readily available starting material significantly reduces reaction time and resource allocation.

  • Cost-Effectiveness: The use of common reagents and a shorter synthetic sequence leads to a more economical process.

  • Sustainability: A higher atom economy and reduced waste generation contribute to a greener synthetic protocol.

Conclusion

The proposed direct C-H iodination of 2,3-dihydrobenzo[b]furan presents a compelling alternative to existing multi-step syntheses of 7-Iodo-2,3-dihydrobenzo[b]furan. The potential for a more efficient, cost-effective, and sustainable process warrants further experimental validation. This guide serves as a foundational document for researchers and drug development professionals seeking to optimize the synthesis of this valuable chemical intermediate.

References

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]

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  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]

  • Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions - Organic Chemistry Portal. Available at: [Link]

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  • Zirconium(IV) Chloride Catalyzed Cyclization of ortho-Allylphenols: Synthesis of 2Methyl2,3-dihydrobenzofurans | Request PDF - ResearchGate. Available at: [Link]

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  • Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions - ResearchGate. Available at: [Link]

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Validation

Benchmarking the efficiency of different iodinating agents for benzofuran synthesis

An In-Depth Guide to Iodinating Agents for Benzofuran Synthesis: A Comparative Benchmarking Study For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Iodinating Agents for Benzofuran Synthesis: A Comparative Benchmarking Study

For researchers, medicinal chemists, and professionals in drug development, the benzofuran scaffold is a cornerstone of innovation. Its prevalence in a wide array of biologically active compounds and approved pharmaceuticals underscores the critical need for efficient and robust synthetic methodologies.[1] Among the most powerful strategies for constructing this privileged heterocycle is the iodocyclization of ortho-alkynylphenols and related precursors. This reaction offers a direct and atom-economical route to functionalized benzofurans, which can serve as versatile intermediates for further chemical diversification.[2]

The success of an iodocyclization reaction hinges on the choice of the iodinating agent. This seemingly simple decision has profound implications for reaction efficiency, substrate scope, yield, and overall process viability. This guide provides a comprehensive comparison of commonly employed iodinating agents, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and benchmark the performance of these critical reagents to empower you in your synthetic endeavors.

The Core Mechanism: Electrophilic Iodocyclization

The synthesis of 3-iodobenzofurans from o-alkynylphenols proceeds via an electrophilic cyclization pathway. The reaction is initiated by the activation of the alkyne by an electrophilic iodine species (I⁺), generated from the iodinating agent. This forms a cyclic iodonium intermediate, which is then subjected to an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. A subsequent deprotonation event yields the final 3-iodobenzofuran product. The nature of the "I⁺" source is pivotal, influencing the rate and efficiency of the initial activation step.

Iodocyclization_Mechanism General Mechanism of Iodocyclization Reactant o-Alkynylphenol ActivatedComplex π-Complex Reactant->ActivatedComplex Electrophilic Attack IodinatingAgent Iodinating Agent (e.g., I₂, NIS) Generates 'I⁺' IodinatingAgent->ActivatedComplex IodoniumIon Iodonium Ion Intermediate ActivatedComplex->IodoniumIon CyclizedIntermediate Oxonium Ion IodoniumIon->CyclizedIntermediate 5-endo-dig Cyclization Product 3-Iodobenzofuran CyclizedIntermediate->Product Deprotonation

Caption: General mechanism of electrophilic iodocyclization for benzofuran synthesis.

A Comparative Analysis of Key Iodinating Agents

The selection of an iodinating agent is a critical parameter that dictates the reaction's outcome. Below, we compare the performance, advantages, and limitations of the most prevalent agents.

Molecular Iodine (I₂)

Molecular iodine is a classic, cost-effective, and readily available iodinating agent. Its application in benzofuran synthesis is well-established, typically requiring a base to facilitate the reaction.

  • Mechanism & Causality: In the presence of a base (e.g., NaHCO₃), I₂ is believed to form a more potent electrophilic species. The base also serves to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity for the subsequent cyclization step. This makes the I₂/base system a reliable choice for straightforward substrates.

  • Performance: Raminelli et al. demonstrated the use of I₂ with sodium bicarbonate for the iodocyclization of alkynylated 2-iodoanisoles, affording diiodo-functionalized benzofurans in yields ranging from 45% to 99%.[1] While effective, reaction times can be longer, and the moderate yields in some cases suggest sensitivity to substrate electronics.[1]

  • Trustworthiness & Limitations: The primary drawback of I₂ is its moderate electrophilicity compared to other agents, which can lead to sluggish reactions or incompatibility with less reactive substrates. The requirement of a base can also be a limitation if acid-sensitive functional groups are present in the starting material.

N-Iodosuccinimide (NIS)

NIS is a highly popular and versatile electrophilic iodinating agent. It is a crystalline solid that is easier to handle than molecular iodine and often provides cleaner reactions with higher yields.

  • Mechanism & Causality: NIS provides a more potent source of electrophilic iodine than I₂. Its efficacy can be further enhanced by catalysts. For instance, Li et al. developed a protocol using triphenylphosphine (Ph₃P) as a catalyst in conjunction with NIS.[1][2] The Ph₃P is believed to activate the NIS, generating a phosphonium-iodide intermediate that delivers the "I⁺" to the alkyne more efficiently.

  • Performance: The Ph₃P-catalyzed iodocyclization with NIS provides a rapid and efficient route to 3-iodobenzofurans from the corresponding 2-alkynylphenols, delivering good to excellent yields under mild conditions.[1][2][3] This method is robust and has been applied to the synthesis of compound libraries.[3]

  • Trustworthiness & Limitations: NIS is generally considered a reliable and high-performing agent. Its primary limitation is its higher cost compared to molecular iodine. The succinimide byproduct must also be removed during workup, though it is typically straightforward.

Bis(2,4,6-collidine)iodonium Hexafluorophosphate ([I(coll)₂]PF₆)

This hypervalent iodine reagent stands out for its exceptional reactivity, enabling extremely fast and high-yielding transformations under remarkably mild conditions.

  • Mechanism & Causality: As a pre-formed iodonium salt, [I(coll)₂]PF₆ is a powerful electrophile. The non-nucleophilic hexafluorophosphate counter-ion and the bulky collidine ligands prevent side reactions, ensuring that the iodine cation is delivered cleanly and efficiently to the alkyne. This high reactivity obviates the need for harsh conditions or catalysts.

  • Performance: Okitsu et al. reported a versatile synthesis of benzofurans from ethoxyethyl ether-substituted alkynes using [I(coll)₂]PF₆.[2] The reactions were astonishingly rapid, completing within three seconds at room temperature and affording products in high yields (84%–100%).[2][3] The authors noted that the choice of this specific agent was essential for the reaction's success.[3]

  • Trustworthiness & Limitations: This reagent offers unparalleled efficiency and speed. However, its significant drawback is its high cost and limited commercial availability compared to I₂ and NIS, which may restrict its use to small-scale applications or particularly challenging substrates where other agents fail.

Head-to-Head Performance Data Summary

The following table summarizes the key performance indicators for the discussed iodinating agents, based on data reported in the literature.

Iodinating AgentTypical ConditionsReaction TimeYield RangeKey AdvantagesKey Disadvantages
Molecular Iodine (I₂) Base (e.g., NaHCO₃), Solvent (e.g., MeCN)Hours45-99%[1]Low cost, readily availableModerate reactivity, requires base, can be sluggish
N-Iodosuccinimide (NIS) Optional Catalyst (Ph₃P), RTMinutes to HoursGood to Excellent[2][3]High reactivity, clean reactions, easy to handleHigher cost than I₂, byproduct removal
[I(coll)₂]PF₆ Room Temperature, CH₂Cl₂~3 seconds[2][3]84-100%[2][3]Extremely high reactivity and speed, very mild conditionsHigh cost, limited availability

Experimental Protocols & Workflows

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis of a representative 3-iodobenzofuran using the three benchmarked agents.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Set up oven-dried glassware under N₂ or Ar atmosphere Reagents Dissolve o-alkynylphenol in anhydrous solvent Setup->Reagents Addition Add iodinating agent (and catalyst if applicable) Reagents->Addition Stir Stir at specified temperature Addition->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Quench Quench reaction (e.g., with Na₂S₂O₃ solution) Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: A generalized workflow for iodocyclization experiments.

Protocol 1: Benzofuran Synthesis using I₂/NaHCO₃

This protocol is adapted from the principles described by Raminelli et al.[1]

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the o-alkynylphenol (1.0 mmol) and sodium bicarbonate (NaHCO₃, 2.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add molecular iodine (I₂, 1.2 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color disappears.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-iodobenzofuran.

Protocol 2: Ph₃P-Catalyzed Benzofuran Synthesis using NIS

This protocol is based on the methodology reported by Li et al.[1][2][3]

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the o-alkynylphenol (1.0 mmol) and triphenylphosphine (Ph₃P, 0.1 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂, 10 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography to separate the product from the succinimide byproduct and residual catalyst.

Protocol 3: Ultrafast Benzofuran Synthesis using [I(coll)₂]PF₆

This protocol follows the principles outlined by Okitsu et al.[2][3]

  • Preparation: To a vial, add the o-alkynylphenol derivative (1.0 mmol).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂, 10 mL).

  • Reagent Addition: Add bis(2,4,6-collidine)iodonium hexafluorophosphate ([I(coll)₂]PF₆, 1.1 mmol) in one portion at room temperature.

  • Reaction: Stir vigorously. The reaction is typically complete in under a minute (as reported, ~3 seconds). Check for completion immediately by TLC.

  • Workup: Quench the reaction with a small amount of saturated aqueous Na₂S₂O₃.

  • Extraction: Extract with dichloromethane (3 x 15 mL), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Choosing the Right Agent: A Practical Decision Guide

The optimal choice of iodinating agent depends on a balance of factors including substrate reactivity, cost, scale, and required reaction speed.

Decision_Tree Decision Flowchart for Selecting an Iodinating Agent Start Start: Need to synthesize a 3-iodobenzofuran Scale Large Scale & Cost Sensitive? Start->Scale Reactivity Substrate is Unreactive or Prone to Side Reactions? Scale->Reactivity No Use_I2 Use I₂ with Base (Most cost-effective) Scale->Use_I2 Yes Speed Is Extreme Speed a Priority? Reactivity->Speed Yes Use_NIS Use NIS (± Catalyst) (Balanced performance & cost) Reactivity->Use_NIS No Speed->Use_NIS No Use_IColl2 Use [I(coll)₂]PF₆ (Highest performance) Speed->Use_IColl2 Yes

Caption: A practical guide for selecting the appropriate iodinating agent.

  • For large-scale synthesis and cost-sensitive projects: Molecular iodine (I₂) is the undeniable first choice. Its low cost and wide availability make it ideal for process chemistry and initial scale-up, provided the substrate is sufficiently reactive.

  • For general laboratory-scale synthesis, high yields, and broad applicability: N-Iodosuccinimide (NIS) offers the best balance of performance, reliability, and cost. Its enhanced reactivity over I₂ and the ability to use it under catalytic conditions make it a versatile workhorse for most applications.

  • For challenging substrates, precious materials, or high-throughput synthesis: Bis(collidine)iodonium hexafluorophosphate ([I(coll)₂]PF₆) is the premium choice. When reactions with I₂ or NIS are sluggish, low-yielding, or fail entirely, this powerful reagent can provide a solution. Its incredible speed also makes it suitable for rapid library synthesis.

Conclusion

The iodocyclization reaction is a formidable tool for the synthesis of benzofurans. As we have demonstrated, the efficiency of this transformation is profoundly influenced by the choice of iodinating agent. While the classic and economical molecular iodine remains a viable option, modern reagents like NIS and hypervalent iodine compounds offer significant advantages in terms of reaction speed, yield, and mildness of conditions. By understanding the distinct characteristics and performance benchmarks of each agent, researchers can make informed decisions, optimizing their synthetic routes to accelerate discovery and development in medicinal chemistry and beyond.

References

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.

  • Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate.

  • Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. MOJ Biorg Org Chem, 1(7):00045.

  • Borah, P., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances.

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). National Institutes of Health.

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

Sources

Comparative

A Comparative Guide to Metal-Catalyzed C-H Activation for Dihydrobenzofuran Synthesis

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and pharmaceutically active compounds with diverse biological activities, including anti-tumo...

Author: BenchChem Technical Support Team. Date: February 2026

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and pharmaceutically active compounds with diverse biological activities, including anti-tumor, anti-malarial, and anti-cancer properties.[1] Consequently, the development of efficient and modular synthetic routes to access this framework is of paramount importance to medicinal and synthetic organic chemists. Traditional methods often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy, enabling the direct conversion of ubiquitous C-H bonds into new C-C or C-O bonds to construct the dihydrobenzofuran core in a single step.[2][3][4]

This guide provides a comparative analysis of prominent metal-catalyzed systems for dihydrobenzofuran synthesis, focusing on the distinct advantages and mechanistic nuances of palladium, rhodium, copper, and iridium catalysts. We will delve into the causality behind experimental designs, present comparative performance data, and provide a validated experimental protocol to bridge theory with practice for researchers, scientists, and drug development professionals.

Palladium-Catalyzed Systems: The Vanguard of Directed C-H Functionalization

Palladium catalysis has been instrumental in the evolution of C-H functionalization.[3] For dihydrobenzofuran synthesis, the dominant strategy involves a directing group on the substrate to orchestrate a site-selective ortho-C-H activation, followed by an intramolecular C-O bond formation. This approach offers high predictability and functional group tolerance.

A prime example is the phenol-directed C-H activation/C-O cyclization, where the inherent hydroxyl group of a phenol derivative directs the palladium catalyst to a nearby C-H bond for activation and subsequent annulation.[5][6][7] Mechanistically, these transformations are often proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the coordination of the directing group to the Pd(II) center, followed by C-H activation to form a six-membered palladacycle. Oxidation of this intermediate to a Pd(IV) species facilitates the crucial C-O reductive elimination, which forms the dihydrobenzofuran ring and regenerates the active Pd(II) catalyst.[3] Interestingly, studies have revealed that this C-O reductive elimination, rather than the C-H activation step, can be the turnover-limiting step of the process.[5][6][7]

Key Advantages:

  • High regioselectivity dictated by the directing group.

  • Broad substrate scope and functional group tolerance.

  • Well-understood mechanistic pathways.

Limitations:

  • Often requires an external oxidant.

  • The necessity of a directing group can add steps to the overall synthetic sequence if it is not part of the final target molecule.

Rhodium-Catalyzed Systems: Masters of Annulation and High Efficiency

Rhodium catalysts, particularly those featuring the pentamethylcyclopentadienyl (Cp*) ligand, are renowned for their high reactivity and ability to operate under mild conditions.[8][9] They have enabled elegant and efficient [3+2] annulation strategies for constructing dihydrobenzofurans.

In a typical and highly effective approach, an N-phenoxy amide is coupled with a two-carbon partner, such as an alkyne or a strained ring system like an alkylidenecyclopropane (ACP).[2][10] The N-amido group serves as an effective directing group, facilitating the C-H activation of the phenoxy ring to form a five-membered rhodacycle intermediate. This intermediate then coordinates with the coupling partner, leading to migratory insertion and subsequent reductive elimination to furnish the 2,3-disubstituted dihydrobenzofuran product. These reactions are often highly chemo- and diastereoselective and can be performed under redox-neutral conditions.[10][11] The choice of solvent can be critical; for instance, polar solvents like hexafluoroisopropanol (HFIP) have been shown to promote the desired [3+2] annulation pathway in reactions involving ACPs.[2]

Key Advantages:

  • High yields and excellent functional group tolerance.[10]

  • Often proceeds under mild reaction conditions.[8][9]

  • Enables redox-neutral and atom-economical annulation strategies.

Limitations:

  • Rhodium is a precious and costly metal.

  • The directing group is often incorporated into the starting material.

Copper-Catalyzed Systems: The Economical and Versatile Workhorse

Copper catalysis presents a cost-effective and sustainable alternative to precious metal systems.[8][12] Copper's accessibility and low toxicity make it highly attractive for large-scale synthesis. While sometimes requiring harsher conditions than palladium or rhodium, copper-catalyzed methods provide unique reactivity for dihydrobenzofuran synthesis.

The mechanisms in copper catalysis can be more diverse, sometimes involving single-electron transfer (SET) pathways or the generation of radical intermediates.[13] One innovative strategy involves the deconstructive insertion of oximes into coumarins. In this process, a Cu(I) catalyst facilitates the reaction to afford pyridine-fused dihydrobenzofurans, demonstrating broad functional group tolerance with yields ranging from low to high (16-85%).[8] Another common approach is the intramolecular C-O bond formation from a pre-functionalized substrate, such as an ortho-iodophenol derivative, where copper catalyzes the final cyclization step.[14] This method has been successfully applied to the gram-scale synthesis of natural products like corsifuran C with high efficiency.[14]

Key Advantages:

  • Low catalyst cost and toxicity.

  • Unique reactivity and mechanistic pathways.[12]

  • Suitable for scalable synthesis.[14]

Limitations:

  • Can require higher catalyst loadings or temperatures.

  • Mechanisms can be complex and less understood than Pd/Rh systems.

  • Yields can be highly substrate-dependent.

Iridium-Catalyzed Systems: Precision in Enantioselective Synthesis

Iridium catalysts have carved a niche in the enantioselective synthesis of dihydrobenzofurans through intramolecular hydroarylation.[8][15][16] This powerful method involves the addition of an aromatic C-H bond across a tethered alkene, creating a chiral center in the process.

In a representative system, a cationic iridium complex coordinated with a chiral bisphosphine ligand catalyzes the enantioselective cyclization of m-allyloxyphenyl ketones.[15][16] The ketone's carbonyl group functions as an effective directing group, guiding the iridium catalyst to activate a specific C-H bond.[15][16] The subsequent intramolecular hydroarylation proceeds with high yields and excellent enantioselectivity. This strategy showcases the power of C-H activation to not only form the heterocyclic core but also to control its stereochemistry, which is a critical aspect of drug development.

Key Advantages:

  • Excellent for highly enantioselective transformations.

  • Direct formation of chiral dihydrobenzofurans.[15][16]

  • Effective directing-group-enabled cyclization.

Limitations:

  • Iridium is a precious metal.

  • The substrate often requires a specific tether and directing group.

Comparative Performance Overview

The choice of catalyst is dictated by the specific synthetic goal, including desired substitution patterns, cost considerations, and stereochemical requirements. The following table summarizes the key characteristics of each catalytic system.

Catalyst System Typical Substrates Coupling Partner / Reaction Type Typical Oxidant / Additive Temp. (°C) Yield Range (%) Key Advantages Limitations
Palladium (Pd) Phenol derivatives, Phenylacetic acids[3][5]Intramolecular C-O cyclizationAir, Benzoquinone80-12050-95High selectivity, broad scopeRequires oxidant, directing group
Rhodium (Rh) N-phenoxy amides[2][10]Alkynes, Alkenes, AlkylidenecyclopropanesCsOAc, NaOAc (base)35-10050-90+High efficiency, mild conditions, redox-neutralHigh catalyst cost
Copper (Cu) Coumarins, o-halophenols[8][14]Oximes, Intramolecular cyclizationLi₂CO₃ (additive), Base80-14016-85Low cost, scalable, unique reactivityHarsher conditions, variable yields
Iridium (Ir) m-allyloxyphenyl ketones[15][16]Intramolecular hydroarylationAdditives (e.g., styrene)60-10070-99High enantioselectivityHigh catalyst cost, specific substrates

Visualizing the Catalytic Cycle: A Generalized Workflow

The catalytic cycle for directing group-assisted C-H activation is a cornerstone of modern synthetic chemistry. The following diagram illustrates the key elementary steps common to many palladium and rhodium-catalyzed transformations.

C_H_Activation_Cycle sub Substrate + M(L)n (Pre-catalyst) coord Substrate Coordination sub->coord Coordination cmd C-H Activation (e.g., CMD) coord->cmd Directing Group Assistance met Metallacycle Intermediate cmd->met ins Coupling Partner Insertion met->ins + Partner re Reductive Elimination ins->re C-C or C-O Formation prod Product Release re->prod cat_regen Catalyst Regeneration prod->cat_regen - Product cat_regen->sub Active Catalyst M(L)n

Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.

Field-Proven Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 2,3-Disubstituted Dihydrobenzofuran

This protocol is adapted from a highly efficient Rh(III)-catalyzed chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives via C–H and C–C bond activation.[2] The choice of a polar solvent, hexafluoroisopropanol (HFIP), is critical for promoting the desired [3+2] annulation over other potential pathways.

Objective: To synthesize a 3-methyl-2-phenyldihydrobenzofuran derivative via the coupling of an N-phenoxyacetamide and an alkylidenecyclopropane (ACP).

Materials:

  • N-phenoxyacetamide substrate (1.0 equiv)

  • Alkylidenecyclopropane (ACP) coupling partner (1.5 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Silver acetate (AgOAc) (10 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Schlenk tube or similar reaction vessel, magnetic stirrer, and stir bar

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-phenoxyacetamide (e.g., 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), AgOAc (0.02 mmol, 10 mol%), and NaOAc (0.4 mmol, 2.0 equiv).

    • Causality: The rhodium dimer is the catalyst precursor. AgOAc acts as a halide scavenger to generate the active cationic Rh(III) species. NaOAc serves as a base to facilitate the proton abstraction in the C-H activation step.

  • Atmosphere Exchange: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen- and moisture-free environment.

    • Causality: The Rh(III) catalyst and intermediates can be sensitive to oxygen and moisture, which could lead to catalyst deactivation and reduced yields.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous HFIP (e.g., 2.0 mL) via syringe, followed by the alkylidenecyclopropane (0.3 mmol, 1.5 equiv).

    • Causality: HFIP is a highly polar, non-coordinating solvent that has been shown to stabilize key cationic intermediates and promote the desired annulation pathway.[2] An excess of the ACP is used to ensure complete consumption of the limiting starting material.

  • Reaction Execution: Seal the Schlenk tube and place the reaction mixture in a pre-heated oil bath at the optimized temperature (e.g., 60 °C). Stir vigorously for the required duration (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of celite to remove insoluble salts. Rinse the pad with additional ethyl acetate.

    • Causality: This step removes the inorganic base and silver salts, simplifying the subsequent purification process.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dihydrobenzofuran product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

This protocol represents a self-validating system where successful execution, guided by an understanding of the role of each component, reliably yields the desired heterocyclic product in moderate to high yields (typically 52-82%).[2]

References

  • Kaur, N., & Sharma, U. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(23), 16435-16471. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PubMed Central. [Link]

  • Hu, F., & Xia, Y. (2015). One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans and Benzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion Reaction. ChemInform, 46(32). [Link]

  • Feng, Y., & Chen, G. (2013). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 135(45), 17145-17148. [Link]

  • Ohmura, T., Umeda, R., & Suginome, M. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(2), 261-265. [Link]

  • Reddy, B. V. S., & Padakanti, S. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(34), 12532-12535. [Link]

  • Dapkekar, A. B., Sreenivasulu, C., Kishore, D. R., & Satyanarayana, G. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. Asian Journal of Organic Chemistry, 11(5), e202200012. [Link]

  • Ohmura, T., Umeda, R., & Suginome, M. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(2), 261-265. [Link]

  • Procter, D. J., & Scott, K. A. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters, 22(7), 2823-2827. [Link]

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  • Dapkekar, A. B., Sreenivasulu, C., Satyanarayana, G., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. IITH Repository. [Link]

  • Corbet, M., & Le Duc, G. (2013). Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Organic Letters, 15(13), 3374-3377. [Link]

  • Chen, J., & Wang, G. (2015). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 51(85), 15532-15535. [Link]

  • Thansandote, P., & Lautens, M. (2010). Copper-Catalyzed C–H Activation. ResearchGate. [Link]

  • Feng, Y., & Chen, G. (2013). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. ResearchGate. [Link]

  • Sharma, S., et al. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers, 9(12), 3296-3323. [Link]

  • El-Faham, A., et al. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews, 8(3), 226-249. [Link]

  • Wang, D., et al. (2024). Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. RSC Advances, 14(33), 23908-23912. [Link]

  • Feng, Y., & Chen, G. (2013). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. PubMed. [Link]

  • Wang, H., et al. (2017). Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C–H Functionalization/Cyclization. Organic Letters, 19(17), 4572-4575. [Link]

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Validation

A Comparative Guide to the Structural Confirmation of 7-Iodo-2,3-dihydrobenzo[b]furan Derivatives via X-ray Crystallography

In the landscape of medicinal chemistry and materials science, the 2,3-dihydrobenzo[b]furan scaffold is a privileged structure, serving as the core of numerous biologically active compounds and functional materials. The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the 2,3-dihydrobenzo[b]furan scaffold is a privileged structure, serving as the core of numerous biologically active compounds and functional materials. The introduction of an iodine atom at the 7-position not only modulates electronic properties and metabolic stability but also provides a key handle for further synthetic transformations, such as cross-coupling reactions. Consequently, unambiguous confirmation of the molecular structure, including regiochemistry and stereochemistry, is paramount. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) with other common analytical techniques for the structural elucidation of 7-iodo-2,3-dihydrobenzo[b]furan derivatives, grounded in both theoretical principles and practical application.

The Unambiguous Answer: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for determining the atomic and molecular structure of a crystalline material.[1] It provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[2][3][4] For a 7-iodo-2,3-dihydrobenzo[b]furan derivative, this means definitive confirmation of the iodine atom's position on the aromatic ring and the stereochemical arrangement of any substituents on the furan ring.

The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for success. Understanding the rationale behind each step is key to troubleshooting and achieving a high-quality result.

Experimental Workflow: Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Compound Purified Compound Crystal_Growth Crystal Growth Compound->Crystal_Growth Solvent Selection Mounting Crystal Mounting Crystal_Growth->Mounting Select Quality Crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Cryo-cooling Integration Data Integration & Scaling Data_Collection->Integration Solution Structure Solution Integration->Solution Processed Data (.hkl) Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & CIF Generation Refinement->Validation Final Model

Caption: The workflow for single-crystal X-ray diffraction analysis.

Part 1: Crystal Growth - The Art and Science

The most significant bottleneck in SC-XRD is obtaining a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[1] The purity of the compound is crucial; impurities can inhibit crystal formation or become incorporated into the lattice, leading to disorder.[5]

  • Solvent Screening: The initial step is to assess the solubility of the 7-iodo-2,3-dihydrobenzo[b]furan derivative in a range of common laboratory solvents.[6] The ideal solvent is one in which the compound is moderately soluble.[5]

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove dust, and left in a loosely covered vial.[5][7] The slow evaporation of the solvent increases the concentration, leading to crystallization. This method is straightforward but offers less control over the rate of crystal growth.[8]

    • Vapor Diffusion: This is often the most successful method.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[7] The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. This can be effective for compounds that show a significant change in solubility with temperature.[6]

Part 2: Data Collection and Processing

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[1] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][2]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.[9] This process yields a reflection file (typically with an .hkl extension) that contains the necessary information for structure solution.[10]

Part 3: Structure Solution and Refinement

This stage is now highly automated with powerful software packages.

  • Structure Solution: Using the processed data, an initial model of the crystal structure is generated. This is often achieved using "direct methods" or other algorithms that can determine the phases of the diffracted X-rays.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Software such as the SHELX suite, often used within graphical interfaces like Olex2, is standard for this process.[2][10][11][12][13]

  • Validation and CIF Generation: The final refined structure is validated to ensure it is chemically reasonable and fits the data well. The results are compiled into a standard Crystallographic Information File (CIF).[14][15][16] The CIF is a standard format for representing crystallographic information, promoted by the International Union of Crystallography (IUCr).[14][17][18][19]

The final CIF contains a wealth of information, as summarized in the table below.

Parameter Description Significance for 7-Iodo-2,3-dihydrobenzo[b]furan
Formula, Molar Mass Elemental composition and weight.Confirms the expected molecular formula.
Crystal System, Space Group The symmetry of the crystal lattice.Provides insight into molecular packing.
Unit Cell Dimensions (a, b, c, α, β, γ) The size and shape of the basic repeating unit.Fundamental parameters of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom.Allows for calculation of bond lengths and angles.
Anisotropic Displacement Parameters Describes the thermal motion of each atom.Can indicate disorder or dynamic processes.
R-factors (R1, wR2) Measures of agreement between the model and data.Key indicators of the quality of the refinement.
Goodness-of-Fit (GooF) A statistical measure of the refinement quality.Should be close to 1.0 for a good model.
A Comparative Analysis with Alternative Techniques

While SC-XRD provides the definitive structure, it is often used in conjunction with other analytical methods. Understanding the strengths and limitations of each is crucial for a comprehensive characterization strategy.

Technique Information Provided Strengths Limitations
Single-Crystal XRD 3D atomic arrangement, bond lengths/angles, absolute stereochemistry.[2][3]Unambiguous and highly precise structural data.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from solution.
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Excellent for determining the carbon-hydrogen framework and connectivity.[20] Essential for studying solution-phase dynamics.Can be ambiguous for complex structures or determining absolute stereochemistry. Provides an average structure in solution.[21]
Mass Spectrometry (MS) Molecular weight and elemental composition (HRMS).[22][23]High sensitivity, confirms molecular formula.[22][23] Fragmentation patterns can provide structural clues.[24]Provides no direct information on 3D structure, connectivity, or stereochemistry.[22]
Computational Chemistry Predicted 3D geometries, spectroscopic properties, relative energies of conformers.Can corroborate experimental findings and provide insights into molecular properties.[25][26] Useful when crystals cannot be grown.It is a theoretical model, not a direct measurement. Accuracy is dependent on the level of theory and basis set used.

Integrated Structural Elucidation Workflow

Integrated_Workflow cluster_initial Initial Characterization Unknown Synthesized Compound MS Mass Spectrometry Unknown->MS Confirms Mass NMR NMR Spectroscopy Unknown->NMR Determines Connectivity Hypothesis Hypothesized Structure (Connectivity & Relative Stereochemistry) MS->Hypothesis NMR->Hypothesis SC_XRD Single-Crystal X-ray Diffraction Hypothesis->SC_XRD Requires Confirmation Final Unambiguous 3D Structure (Absolute Confirmation) SC_XRD->Final Provides Proof

Caption: Synergy between analytical techniques for structure confirmation.

Conclusion

For the definitive structural characterization of 7-iodo-2,3-dihydrobenzo[b]furan derivatives, single-crystal X-ray diffraction is an indispensable tool. It provides an unambiguous three-dimensional structure, resolving any questions of regiochemistry or stereochemistry that may remain after analysis by other spectroscopic methods. While techniques like NMR and mass spectrometry are essential for confirming connectivity and molecular formula, they provide an incomplete picture.[27][28] The most robust scientific approach involves an integrated strategy, where NMR and MS are used to formulate a structural hypothesis that is then unequivocally confirmed by SC-XRD. This ensures the highest level of scientific integrity and provides a solid foundation for further research and development.

References

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Center for Biotechnology Information. Available from: [Link]

  • CIF 1.1 syntax specification. International Union of Crystallography. Available from: [Link]

  • Mass spectrometry for structural elucidation. CURRENTA. Available from: [Link]

  • Crystallographic Information File. Wikipedia. Available from: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. National Center for Biotechnology Information. Available from: [Link]

  • NMR Spectroscopy & Protein Structure Determination. Study.com. Available from: [Link]

  • The crystallographic information file (CIF): a new standard archive file for crystallography. International Union of Crystallography. Available from: [Link]

  • CIF (Crystallographic Information Framework). Metadata Standards Catalog. Available from: [Link]

  • Introduction to NMR spectroscopy of proteins. Duke University. Available from: [Link]

  • Structural elucidation using mass spectrometry. Fiveable. Available from: [Link]

  • NMR Ensembles of Models. Proteopedia. Available from: [Link]

  • A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. Journal of Progress in Engineering and Physical Science. Available from: [Link]

  • International Union of Crystallography. Grokipedia. Available from: [Link]

  • Crystallographic Information Framework. International Union of Crystallography. Available from: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Available from: [Link]

  • International Union of Crystallography (IUCr). International Science Council. Available from: [Link]

  • Introduction: Mass Spectrometry Applications in Structural Biology. ACS Publications. Available from: [Link]

  • Multidimensional NMR Methods for Protein Structure Determination. University of Toronto. Available from: [Link]

  • A beginner’s guide to X-ray data processing. Portland Press. Available from: [Link]

  • Application of 3D NMR for Structure Determination of Peptide Natural Products. National Center for Biotechnology Information. Available from: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. Available from: [Link]

  • International Union of Crystallography. Wikipedia. Available from: [Link]

  • Publication standards for crystal structures. International Union of Crystallography. Available from: [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available from: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. Available from: [Link]

  • OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available from: [Link]

  • Olex2 and olex2.refine. International Union of Crystallography. Available from: [Link]

  • Structure Solution with Solvent Modeling using OLEX2 1.3. YouTube. Available from: [Link]

  • Single-crystal X-ray Diffraction. Carleton College. Available from: [Link]

  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

  • Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. IIIT Hyderabad. Available from: [Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography. Available from: [Link]

  • Structure Elucidation of Small Molecules. UC Davis Fiehn Lab. Available from: [Link]

  • Crystal Growing Tips. University of Florida. Available from: [Link]

  • Fragmentation Resilience Energy Mass Spectrometry (FREMS): Methods Validation and Compound Differentiation. MDPI. Available from: [Link]

  • Predicting Molecular Properties via Computational Chemistry. J-STAR Research. Available from: [Link]

  • Computational Chemistry. Schrödinger. Available from: [Link]

  • Computational modelling as a tool in structural science. National Center for Biotechnology Information. Available from: [Link]

  • Structure-Based Computational Scanning of Chemical Modification Sites in Biologics. ACS Publications. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7-Iodo-2,3-dihydrobenzo[b]furan

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 7-Iodo-2,3-dihydrobenzo[b]furan (CAS No. 264617-03-0) demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, prevent chemical accidents, and ensure our work aligns with environmental regulations.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. 7-Iodo-2,3-dihydrobenzo[b]furan is a halogenated organic compound with a specific hazard profile that dictates its disposal pathway.[1] Mismanagement of this compound can lead to health risks and environmental contamination.

The primary hazards, as identified in its Safety Data Sheet (SDS), necessitate careful handling to mitigate exposure risks.[2] Disposal procedures are not merely procedural; they are a direct response to these identified hazards. For instance, because the compound is a skin and eye irritant, all disposal steps must be performed with appropriate personal protective equipment.[2]

Table 1: Hazard Profile of 7-Iodo-2,3-dihydrobenzo[b]furan

Hazard Classification Description Source
Acute Oral Toxicity Category 4: Harmful if swallowed. [3]
Skin Corrosion/Irritation Category 2: Causes skin irritation. [2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. [2]
Specific Target Organ Toxicity Category 3: May cause respiratory irritation. [3]

| Environmental Hazard | The compound should not be allowed to enter the environment. |[3][4] |

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before generating or handling waste, establishing a safe working environment is paramount. This involves a combination of engineering controls and personal protective equipment (PPE) as mandated by the Occupational Safety and Health Administration (OSHA).[5]

Engineering Controls

All handling and preparation of 7-Iodo-2,3-dihydrobenzo[b]furan for disposal must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize the inhalation of any vapors or aerosols.

Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. OSHA regulations require employers to provide, and employees to use, PPE to protect against chemical hazards.[5]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Standards
Eye & Face Protection Chemical safety goggles or a face shield. Protects against splashes that can cause serious eye irritation.[2] Must comply with OSHA 29 CFR 1910.133.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Prevents direct contact that causes skin irritation.[2] Gloves should be inspected before use and disposed of after contamination.
Body Protection A flame-retardant lab coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not required if handled in a fume hood. | If a fume hood is unavailable or malfunctioning, a NIOSH/MSHA-approved respirator is necessary as per OSHA 29 CFR 1910.134.[6] |

Waste Segregation: The Critical First Step

Proper segregation at the point of generation is the most critical step in the waste disposal workflow. As a halogenated organic compound, 7-Iodo-2,3-dihydrobenzo[b]furan waste must not be mixed with non-halogenated solvent waste.[7]

The Causality Behind Segregation: The rationale for this strict segregation is both financial and technical. Halogenated waste streams require high-temperature incineration with specialized scrubbers to neutralize the corrosive acidic gases (e.g., hydrogen iodide) produced during combustion. This process is significantly more expensive than the fuel blending or recycling used for non-halogenated solvents.[7] Mixing these waste streams contaminates the entire volume, forcing the more expensive disposal method for all of it and violating compliance standards.

Segregation Instructions:

  • Halogenated Waste: Designate a specific, clearly labeled container for 7-Iodo-2,3-dihydrobenzo[b]furan and other halogenated wastes (e.g., methylene chloride, chloroform).[7]

  • Non-Halogenated Waste: Use a separate container for solvents like acetone, ethanol, hexane, and toluene.[7]

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a separate, sealed bag or container and treated as halogenated solid waste.

  • Incompatibles: Do not mix this waste with strong oxidizing agents or strong acids in the same container to avoid potentially violent reactions.[3]

Step-by-Step Disposal Procedure

Follow this protocol to ensure safe and compliant collection and disposal of 7-Iodo-2,3-dihydrobenzo[b]furan waste.

Step 1: Container Selection and Labeling
  • Select an Appropriate Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight screw cap. The container must be in good condition, free of cracks or residue.

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, label the container.[7] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "7-Iodo-2,3-dihydrobenzo[b]furan".

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The accumulation start date.

Step 2: Waste Collection
  • Liquid Waste: Carefully pour or pipette residual solutions containing the compound into the designated halogenated waste container inside a fume hood.

  • Solid Waste: Place all contaminated disposable materials (gloves, wipes, silica gel) into a designated solid hazardous waste container or a securely sealed, labeled plastic bag.

  • Empty Stock Bottles: Rinse the original container three times with a suitable solvent (e.g., acetone). The rinsate is considered hazardous and must be collected in the halogenated liquid waste container. Deface the label on the empty, rinsed bottle before disposing of it in the appropriate glass recycling or solid waste bin as per your institution's policy.

Step 3: Temporary Storage
  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[7] This prevents the release of vapors into the laboratory.

  • Use Secondary Containment: Store the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.

  • Store in a Designated Area: Keep the waste container in a well-ventilated, designated satellite accumulation area within the lab, away from ignition sources and incompatible materials.[3][8]

Step 4: Final Disposal

Arrange for pickup of the full, sealed, and properly labeled waste container through your institution's Environmental Health and Safety (EHS) department. EHS will transport the waste to a licensed and approved hazardous waste disposal facility, ensuring compliance with EPA and Department of Transportation (DOT) regulations.[2][9] Never pour this chemical down the drain or place it in the regular trash.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from 7-Iodo-2,3-dihydrobenzo[b]furan.

G start Waste Generation (7-Iodo-2,3-dihydrobenzo[b]furan) q_type Determine Waste Type start->q_type liquid Liquid Waste (e.g., reaction mixtures, rinsate) q_type->liquid Liquid solid Solid Waste (e.g., contaminated gloves, wipes, glassware) q_type->solid Solid container_liquid Select Labeled 'HALOGENATED ORGANIC LIQUID' Waste Container liquid->container_liquid container_solid Select Labeled 'HALOGENATED ORGANIC SOLID' Waste Container solid->container_solid add_waste Add Waste to Container (Inside Fume Hood) container_liquid->add_waste container_solid->add_waste seal_store Securely Seal Container & Place in Secondary Containment add_waste->seal_store request_pickup Store in Satellite Accumulation Area & Request EHS Pickup seal_store->request_pickup

Sources

Handling

Mastering the Safe Handling of 7-Iodo-2,3-dihydrobenzo[b]furan: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and organic synthesis, the novel functionalities offered by halogenated heterocyclic compounds like 7-Iodo-2,3-dihydrobenzo[b]furan are invaluable. However, with unique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and organic synthesis, the novel functionalities offered by halogenated heterocyclic compounds like 7-Iodo-2,3-dihydrobenzo[b]furan are invaluable. However, with unique reactivity comes the imperative for meticulous safety and handling protocols. This guide moves beyond generic laboratory practice to provide a specialized, in-depth framework for the safe and effective use of this compound, ensuring both the integrity of your research and the protection of your team.

Hazard Assessment: Understanding the "Why" Behind the Precautions

7-Iodo-2,3-dihydrobenzo[b]furan is a solid organic compound. While a comprehensive toxicological profile is not extensively documented, its structure as a halogenated aromatic hydrocarbon warrants a cautious approach. The primary hazards to consider are:

  • Inhalation: As a powdered solid, there is a risk of aerosolization and subsequent inhalation.

  • Dermal Contact: Absorption through the skin is a potential route of exposure.

  • Eye Contact: The compound can cause serious eye irritation.[1]

  • Ingestion: Accidental ingestion may be harmful.

The carbon-iodine bond in iodoarenes is weaker than other carbon-halogen bonds, which contributes to their synthetic utility but also suggests potential for decomposition under certain conditions, such as heat, which could release iodine vapors.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE is critical. For handling 7-Iodo-2,3-dihydrobenzo[b]furan, the following multi-layered strategy is recommended, moving from minimum requirements to best practices for extended or higher-risk procedures.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles (recommended).Protects against accidental splashes and airborne particles.
Hand Protection Nitrile gloves (for incidental contact); Double gloving or heavier duty gloves for extended handling.Nitrile gloves offer good initial protection, but halogenated hydrocarbons can degrade them over time. Double gloving provides an extra barrier.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills and dropped equipment.
Enhanced Hand Protection for Prolonged Handling

While nitrile gloves are standard for many laboratory operations, their resistance to aromatic and halogenated hydrocarbons can be limited with prolonged exposure. For procedures involving significant quantities of 7-Iodo-2,3-dihydrobenzo[b]furan or extended handling times, consider the following:

  • Viton™ or Butyl Rubber Gloves: These materials offer superior resistance to a broad range of aromatic and halogenated solvents and should be used when direct, prolonged contact is anticipated.

Always consult the glove manufacturer's specific chemical resistance charts for the most accurate information.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All weighing and handling of 7-Iodo-2,3-dihydrobenzo[b]furan should be conducted in a certified chemical fume hood to control potential dust and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

The following diagram illustrates the workflow for safely handling the compound within a controlled environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Compound in Fume Hood prep_hood->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose Dispose of Waste in Halogenated Waste Stream decontaminate->dispose

Safe Handling Workflow

Operational Procedures: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring reproducible results.

Weighing and Transferring the Compound
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE and that the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the container of 7-Iodo-2,3-dihydrobenzo[b]furan inside the fume hood.

  • Dispensing: Carefully dispense the desired amount of the solid onto the weigh boat. Avoid creating dust by using gentle movements.

  • Transfer: Transfer the weighed compound directly into the reaction vessel within the fume hood.

  • Immediate Cleanup: Use a brush and dustpan or a wet wipe to clean up any residual powder on the balance and surrounding surfaces within the fume hood. Dispose of cleaning materials in the designated halogenated waste container.

In Case of a Spill

A calm and methodical response to a spill is crucial.

  • Alert Personnel: Immediately notify others in the laboratory of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's environmental health and safety office.

  • Cleanup Procedure for a Small Solid Spill:

    • Don appropriate PPE, including double gloves if necessary.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.

    • Carefully scoop the mixture into a designated waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) and absorbent pads.

    • Place all contaminated materials into a sealed container labeled as "Halogenated Organic Waste."

Disposal Plan: Responsible Waste Management

Due to the presence of iodine, 7-Iodo-2,3-dihydrobenzo[b]furan and any materials contaminated with it must be disposed of as halogenated organic waste.[2]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and to avoid creating potentially reactive mixtures.

  • Labeling: All waste containers must be clearly labeled with "Halogenated Waste" and a list of the contents.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

The following decision tree outlines the proper disposal pathway.

G start Waste Generated is_contaminated Is it contaminated with 7-Iodo-2,3-dihydrobenzo[b]furan? start->is_contaminated halogenated_waste Dispose in Halogenated Waste Container is_contaminated->halogenated_waste Yes non_halogenated_waste Dispose in appropriate non-halogenated waste stream is_contaminated->non_halogenated_waste No

Waste Disposal Decision Tree

By implementing these detailed safety and handling protocols, researchers can confidently and responsibly work with 7-Iodo-2,3-dihydrobenzo[b]furan, unlocking its potential in their synthetic endeavors while maintaining the highest standards of laboratory safety.

References

  • Braun Research Group, University of Delaware. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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